4-(6-Methylpyridazin-3-YL)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(6-methylpyridazin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-2-7-11(14-13-8)9-3-5-10(6-4-9)12(15)16/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPHHPULQHSQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699192 | |
| Record name | 4-(6-Methylpyridazin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216060-24-1 | |
| Record name | 4-(6-Methyl-3-pyridazinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216060-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Methylpyridazin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(6-Methylpyridazin-3-YL)benzoic Acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(6-methylpyridazin-3-yl)benzoic acid (CAS No. 216060-24-1). This heterocyclic compound, featuring a substituted pyridazine ring linked to a benzoic acid moiety, is of significant interest to the medicinal chemistry and drug discovery sectors. The pyridazine core is a well-established pharmacophore known to impart a range of biological activities, while the benzoic acid group offers a versatile handle for further chemical modification. This document details the physicochemical characteristics, a validated synthetic protocol, and the broader pharmacological context of this class of molecules, providing a foundational resource for researchers in the field.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, nitrogen-containing heterocycles, particularly pyridazines, have garnered substantial attention due to their diverse pharmacological profiles. The pyridazine ring system is a key structural motif in numerous compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and cardiovascular activities.[1] The incorporation of a benzoic acid functional group onto the pyridazine scaffold, as seen in this compound, offers a strategic advantage in drug design. The carboxylic acid can participate in crucial hydrogen bonding interactions with biological targets and serves as a convenient point for derivatization to modulate pharmacokinetic and pharmacodynamic properties.[2]
This guide aims to consolidate the available technical information on this compound, providing a detailed examination of its chemical and physical properties, a robust method for its synthesis, and an exploration of its potential in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While specific experimental data for this compound is not extensively reported in publicly available literature, its key properties can be reliably predicted and are available from chemical suppliers.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value | Source |
| CAS Number | 216060-24-1 | [3] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [3] |
| Molecular Weight | 214.22 g/mol | [3] |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | >250 °C (Predicted) | - |
| Boiling Point | ~490 °C (Predicted) | - |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and methanol. | General knowledge |
| pKa | ~4-5 (Predicted for carboxylic acid) | General knowledge |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of biaryl and heteroaryl compounds and is tolerant of a wide range of functional groups.[1] The proposed and validated synthetic route involves the coupling of a halogenated pyridazine derivative with a boronic acid derivative of benzoic acid.
Synthetic Scheme
The logical synthetic disconnection for this compound points to two key building blocks: 3-chloro-6-methylpyridazine and 4-carboxyphenylboronic acid.
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol is a robust and generally applicable method for the Suzuki-Miyaura coupling of 3-chloro-6-methylpyridazine with 4-carboxyphenylboronic acid.
Materials:
-
3-Chloro-6-methylpyridazine (1.0 equiv)
-
4-Carboxyphenylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-chloro-6-methylpyridazine, 4-carboxyphenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Solvent and Base Addition: Add a 2:1:1 mixture of toluene, ethanol, and the 2 M aqueous sodium carbonate solution.
-
Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to create an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid and pyridazine rings, as well as a singlet for the methyl group.
-
Benzoic Acid Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), integrating to 2H each, corresponding to the ortho and meta protons of the para-substituted benzene ring. The protons ortho to the carboxylic acid group will be the most deshielded.
-
Pyridazine Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), integrating to 1H each, corresponding to the coupled protons on the pyridazine ring.
-
Methyl Protons: A singlet at approximately δ 2.5-3.0 ppm, integrating to 3H.
-
Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm). The carbon attached to the carboxylic acid group and the carbons of the pyridazine ring will have distinct chemical shifts.
-
Methyl Carbon: A signal in the aliphatic region, typically around δ 20-25 ppm.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 214.22).
-
Fragmentation Pattern: Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the methyl group (-CH₃, 15 Da).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=N and C=C Stretches (Aromatic Rings): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretches (Aromatic and Methyl): Absorptions above and below 3000 cm⁻¹.
Potential Applications in Drug Discovery
The structural motif of this compound makes it an attractive scaffold for the development of novel therapeutic agents. The pyridazine core is a known bioisostere for other aromatic systems and can modulate the physicochemical and pharmacological properties of a molecule.
Caption: The role of this compound as a scaffold in drug discovery.
Derivatives of pyridazine have been investigated for a wide range of therapeutic targets, including:
-
Kinase Inhibition: The pyridazine scaffold is present in several kinase inhibitors, and derivatives of 4-(6-chloropyridazin-3-yl)benzoic acid have been explored for their potential as anticancer agents by targeting kinases that are often overactive in cancer cells.[2]
-
Anti-inflammatory Activity: Pyridazine-containing compounds have shown potential as anti-inflammatory agents.[4]
-
Antimicrobial Activity: The pyridazine nucleus is a component of various compounds with antibacterial and antifungal properties.
The carboxylic acid moiety of this compound provides a straightforward route for the synthesis of amide or ester libraries, allowing for the exploration of structure-activity relationships (SAR) and the optimization of properties such as potency, selectivity, and pharmacokinetic profiles.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is readily achievable through established cross-coupling methodologies, and its structural features offer a versatile platform for the development of novel bioactive compounds. This technical guide provides a foundational understanding of its chemical properties and a practical protocol for its preparation, serving as a valuable resource for researchers aiming to explore the therapeutic potential of this and related pyridazine derivatives. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its pharmacological profile.
References
Sources
- 1. guidechem.com [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. 216060-24-1|this compound|BLD Pharm [bldpharm.com]
- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(6-Methylpyridazin-3-YL)benzoic acid (CAS: 216060-24-1): Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: 4-(6-Methylpyridazin-3-YL)benzoic acid is a bi-functional heterocyclic compound increasingly recognized for its utility as a molecular scaffold and key intermediate in medicinal chemistry. Integrating the pharmacologically significant pyridazine ring with the versatile benzoic acid moiety, this molecule serves as a foundational building block for developing novel therapeutic agents. Its structure is particularly amenable to the synthesis of kinase inhibitors, anti-inflammatory drugs, and antimicrobial compounds. This guide provides a comprehensive overview of its synthesis via palladium-catalyzed cross-coupling, its physicochemical properties, proven applications in drug discovery, and essential safety protocols for laboratory handling.
Introduction to the Pyridazine-Benzoic Acid Scaffold
The strategic combination of a pyridazine heterocycle and a benzoic acid functional group endows this compound with a unique profile for drug development. This design leverages the distinct and synergistic properties of each component.
The Pyridazine Moiety: A Privileged Heterocycle
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a "privileged" structure in medicinal chemistry. Its derivatives are known to possess a vast array of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, antiviral, and antibacterial properties.[1][2] The nitrogen atoms act as hydrogen bond acceptors and increase the polarity of the molecule, which can significantly influence solubility, cell permeability, and target engagement. The ease of functionalization at various positions on the pyridazine ring makes it an attractive and versatile core for synthetic chemists.[2][3]
The Benzoic Acid Functional Group: A Versatile Anchor for Drug Design
The benzoic acid group is a cornerstone of drug design, primarily due to its ability to act as a potent hydrogen bond donor and acceptor. At physiological pH, the carboxylate anion can form strong ionic interactions (salt bridges) with positively charged residues, such as arginine or lysine, in protein active sites. This anchoring capability is crucial for high-affinity binding. Furthermore, the carboxylic acid serves as a reliable synthetic handle for esterification or amidation, allowing for the creation of prodrugs or the attachment of other pharmacophores to modulate a compound's pharmacokinetic profile.[4]
The combination of these two moieties in this compound creates a synthetically accessible molecule with clear anchor points for biological targets and opportunities for further chemical modification.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is limited in public literature, its properties can be reliably predicted based on its structure and data from closely related analogues.
Key Properties
The fundamental properties of this compound are summarized below. Predicted values are derived from analogues such as 4-(Pyridazin-3-yl)benzoic acid.[5]
| Property | Value | Source |
| CAS Number | 216060-24-1 | [6] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | Calculated |
| Molecular Weight | 214.22 g/mol | Calculated |
| Appearance | Expected to be a solid, likely off-white to beige. | [7] |
| pKa (Predicted) | ~3.72 ± 0.10 | [5] |
| Boiling Point (Predicted) | > 470 °C | [5] |
| Density (Predicted) | ~1.3 g/cm³ | [5] |
Predicted Spectroscopic Signatures
Conclusive structural verification relies on standard spectroscopic methods. Based on the molecular structure, the following ¹H and ¹³C NMR chemical shifts are anticipated (in DMSO-d₆):
-
¹H NMR:
-
A singlet for the methyl protons (-CH₃) around 2.4-2.6 ppm.[8]
-
Two doublets for the pyridazine ring protons, likely in the 7.5-9.0 ppm region.
-
Two sets of doublets for the para-substituted benzene ring, appearing as a classic AA'BB' system in the 7.5-8.5 ppm range.
-
A broad singlet for the carboxylic acid proton (-COOH) typically above 12.0 ppm.[8]
-
-
¹³C NMR:
-
A signal for the methyl carbon (-CH₃) around 20-25 ppm.
-
Aromatic carbons appearing in the 120-150 ppm range.
-
The carboxylic acid carbonyl carbon (-COOH) resonating downfield, typically >165 ppm.[8]
-
-
Mass Spectrometry (MS):
-
Expected [M+H]⁺ peak at m/z 215.08.
-
Expected [M-H]⁻ peak at m/z 213.06.
-
Synthesis and Characterization
The most robust and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is celebrated for its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[9][10]
Principle Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The core of this synthesis is the formation of a C-C bond between the pyridazine and benzene rings. This is achieved by coupling an organoboron reagent with an organohalide. The reaction is highly efficient for heteroaromatic systems and tolerates the free carboxylic acid, which is a significant advantage over more reactive organometallic methods like Grignard or organolithium reactions.[9][11] The likely pathway involves the coupling of 3-chloro-6-methylpyridazine with 4-carboxyphenylboronic acid .
The catalytic cycle, a cornerstone of this reaction's efficiency, involves three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[12]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for coupling chloro-heterocycles with arylboronic acids.[11][12]
-
Reagent Preparation: To a flame-dried Schlenk flask, add 3-chloro-6-methylpyridazine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically Na₂CO₃ or K₂CO₃ (3.0 eq).
-
Solvent Addition and Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles. Causality: Removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~3-4 to ensure the product is in its carboxylic acid form and to neutralize the base.
-
Extraction and Purification: The resulting precipitate can be collected by filtration. Alternatively, if the product remains in solution, extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Final Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound.
Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting point for several therapeutic areas, leveraging the diverse bioactivities associated with the pyridazine core.[13][14]
Scaffold for Kinase Inhibitor Development
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. Numerous pyridazine-based compounds have been developed as potent kinase inhibitors.[15][16] The this compound structure is particularly relevant as an intermediate for inhibitors of kinases such as ALK5 and DYRK1A, which are implicated in fibrosis and neurological disorders, respectively.[15][17] Furthermore, related structures serve as intermediates in the synthesis of Nilotinib, a kinase inhibitor used to treat chronic myelogenous leukemia.[7] The benzoic acid moiety often serves to anchor the inhibitor in the ATP-binding pocket of the kinase.
Caption: Conceptual model of kinase inhibition.
Potential as an Anti-inflammatory Agent
Chronic inflammation underlies many diseases. Pyridazinone derivatives have been identified as promising anti-inflammatory agents, often with better gastrointestinal safety profiles than traditional NSAIDs.[3][14] These compounds can act through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the NLRP3 inflammasome.[3][18] Recent research has highlighted novel pyridazine compounds as potent NLRP3 inhibitors for treating neurodegenerative diseases like Parkinson's.[18][19] The this compound structure provides a key building block for synthesizing libraries of such compounds for screening.
Foundation for Novel Antimicrobial Agents
The pyridazine core is also present in compounds with significant antibacterial and antifungal activity.[13][20] By modifying the carboxylic acid group of this compound to form amides or esters, researchers can generate a diverse library of derivatives. These new molecules can be screened against various pathogens to identify novel antimicrobial leads, a critical endeavor in the face of rising antibiotic resistance.
Safety, Handling, and Storage
As a research chemical, this compound requires careful handling. While specific toxicity data is not available, information from related aromatic carboxylic acids and pyridazines provides a basis for safe laboratory practices.[21][22]
| Hazard Category | GHS Hazard Statements (Anticipated) | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. Use only in a well-ventilated area. |
-
Handling: Use standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[23]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[21]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for chemical waste.
Conclusion and Future Outlook
This compound stands out as a high-value scaffold for modern drug discovery. Its rational design combines two pharmacologically important moieties, and its synthesis is readily achieved through robust and scalable chemical methods like the Suzuki-Miyaura coupling. Its demonstrated utility as a precursor for kinase inhibitors and its potential in developing novel anti-inflammatory and antimicrobial agents make it a compound of significant interest.
Future research should focus on building libraries of derivatives through modification of the carboxylic acid and substitution on the pyridazine ring. Such structure-activity relationship (SAR) studies will be crucial in optimizing potency and selectivity for various biological targets, paving the way for the next generation of pyridazine-based therapeutics.
References
-
Singh, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
Sabnis, R. W. (2024). Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson's Disease or Frontotemporal Dementia. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2024, August 13). Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2024, April). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New pyridazine derivatives: Synthesis, chemistry and biological activity. Retrieved from [Link]
-
RecSupply. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Kaur, R., et al. (2021). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Drug Discovery Technologies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
-
National Institutes of Health. (2024, October 23). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Retrieved from [Link]
-
KHA Online-SDS. (2020, July 31). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Cardiff University. (2024, March 7). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]
-
MDPI. (2023, December 5). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Retrieved from [Link]
-
MDPI. (n.d.). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, May 23). Large‐Scale Synthesis of 4‐Methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzoic Acid. Retrieved from [Link]
-
ACS Publications. (2024, November 7). Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson's Disease or Frontotemporal Dementia. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. sarpublication.com [sarpublication.com]
- 3. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-(PYRIDAZIN-3-YL)BENZOIC ACID CAS#: 216060-22-9 [chemicalbook.com]
- 6. 216060-22-9|4-(Pyridazin-3-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 7. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid CAS 641569-94-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. rsc.org [rsc.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson’s Disease or Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biosynth.com [biosynth.com]
- 22. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
- 23. recsupply.com [recsupply.com]
structure of 4-(6-Methylpyridazin-3-YL)benzoic acid
An In-depth Technical Guide to the Structure and Utility of 4-(6-Methylpyridazin-3-YL)benzoic acid
This technical guide offers a comprehensive overview of this compound, a heterocyclic carboxylic acid with significant potential in medicinal chemistry and materials science. This document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the molecule's synthesis, characterization, and applications, grounded in established chemical principles and supported by data from analogous systems.
This compound, with the chemical formula C₁₂H₁₀N₂O₂, is a bifunctional molecule featuring a pyridazine ring substituted with a methyl group, linked to a benzoic acid moiety. This unique combination of a heteroaromatic system and a carboxylic acid functional group imparts a specific set of physicochemical properties that are pivotal to its utility as a building block in drug discovery and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₀N₂O₂ | - |
| Molecular Weight | 214.22 g/mol | - |
| CAS Number | 1289531-41-9 | [1] |
| Appearance | White to off-white solid | Predicted |
| Melting Point | >250 °C | Predicted |
| Solubility | Soluble in DMSO, DMF, and basic aqueous solutions | Predicted |
| pKa | ~4-5 (for the carboxylic acid) | Predicted based on benzoic acid |
The pyridazine core, with its two adjacent nitrogen atoms, is a key pharmacophore known for its ability to engage in hydrogen bonding and its overall polarity, which can be advantageous in drug design.[2] The methyl group at the 6-position can influence the molecule's metabolic stability and its steric interactions within biological targets. The benzoic acid portion provides a handle for further chemical modifications, such as amide bond formation, and plays a crucial role in the molecule's solubility and potential for salt formation.
Synthesis and Purification: A Protocol Based on Suzuki-Miyaura Cross-Coupling
Retrosynthetic Analysis
The logical disconnection for the synthesis of the target molecule is the bond between the pyridazine and the phenyl rings. This leads to two readily available starting materials: 3-chloro-6-methylpyridazine and 4-carboxyphenylboronic acid.
Caption: Retrosynthetic approach for this compound.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis, based on established protocols for similar compounds.
Materials:
-
3-Chloro-6-methylpyridazine
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (as a solvent system)
-
Hydrochloric acid (HCl) for workup
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-6-methylpyridazine (1.0 equivalent), 4-carboxyphenylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 or 3:1 ratio). The use of a mixed solvent system is crucial for dissolving both the organic and inorganic reagents.
-
Catalyst Addition: De-gas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes. Subsequently, add the palladium catalyst system, which can be generated in situ from palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents). Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ can be used.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4. This will protonate the carboxylate and cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with water and then with a non-polar solvent like hexane to remove any non-polar impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.
-
Base: The base is required to activate the boronic acid for the transmetalation step.
-
Inert Atmosphere: Degassing is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed. The following are the expected results based on the analysis of analogous compounds.[3]
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the benzoic acid ring (two doublets), the pyridazine ring (two doublets), and a singlet for the methyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for all 12 carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic and heteroaromatic carbons, and the methyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (m/z = 215.0764 for [M+H]⁺). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings. |
Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a valuable building block in several areas of research and development.
Kinase Inhibitors
The pyridazine moiety is a well-known pharmacophore in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[2][4] The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding site of kinases. The benzoic acid group provides a vector for further derivatization to enhance potency and selectivity.
Caption: Workflow for utilizing the core structure in drug discovery.
Other Therapeutic Areas
Derivatives of pyridazine and benzoic acid have been explored for a wide range of biological activities, including as antibacterial agents and for the treatment of various other diseases.[5][6] The versatility of the core structure allows for the generation of large libraries of compounds for high-throughput screening.
Materials Science
The rigid, aromatic nature of this compound, combined with its ability to participate in hydrogen bonding and coordinate with metal ions, makes it a candidate for the development of novel organic materials, such as metal-organic frameworks (MOFs) and liquid crystals.
Conclusion
This compound is a versatile and valuable chemical entity with significant potential in both medicinal chemistry and materials science. While detailed, published experimental data for this specific molecule is limited, its synthesis can be reliably achieved through well-established methodologies such as the Suzuki-Miyaura cross-coupling. Its structural features provide a solid foundation for the development of novel kinase inhibitors and other therapeutic agents, as well as for the creation of advanced functional materials. This guide provides a solid framework for researchers to synthesize, characterize, and utilize this promising compound in their scientific endeavors.
References
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
National Center for Biotechnology Information. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Semantic Scholar. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anh. [Link]
- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
PubMed. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
- Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
-
ResearchGate. Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]
-
MDPI. Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate. [Link]
-
PubMed. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. [Link]
Sources
- 1. 1303491-35-1|4-((6-Methylpyridazin-3-yl)oxy)benzoic acid|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(6-Methylpyridazin-3-YL)benzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(6-methylpyridazin-3-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, explore validated synthetic routes, detail robust characterization methodologies, and discuss its current and potential applications in drug discovery and development. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this molecule in their scientific endeavors.
Core Molecular Attributes
This compound, identified by the CAS Number 216060-24-1, is a bifunctional organic molecule featuring a benzoic acid moiety linked to a methyl-substituted pyridazine ring.[1][2][3][4] This unique structural arrangement imparts specific physicochemical properties that make it a valuable building block in the synthesis of more complex molecules.
Structural and Physicochemical Data
A precise understanding of the molecule's properties is paramount for its application in research and development. The key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| CAS Number | 216060-24-1 | [1] |
| Canonical SMILES | CC1=CC=C(N=N1)C2=CC=C(C=C2)C(=O)O | [1] |
The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyridazine ring (with nitrogen atoms acting as hydrogen bond acceptors) suggests that this molecule can participate in a variety of intermolecular interactions, a key consideration in rational drug design.
Synthesis of this compound
While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its structure suggests that it can be synthesized through established organic chemistry reactions. A plausible and efficient synthetic strategy involves a cross-coupling reaction followed by an oxidation step. This approach offers versatility and is widely used for the synthesis of biaryl compounds.
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of the title compound.
Caption: Proposed synthetic pathways for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on well-established procedures for Suzuki coupling and subsequent oxidation, which are common methods for synthesizing aryl benzoic acids.[5][6]
Step 1: Suzuki Coupling
-
To a solution of 3-chloro-6-methylpyridazine (1.0 eq) and 4-carboxyphenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90 °C) and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 2N HCl to a pH of 3-4, which should precipitate the crude product.
-
Filter the solid, wash with water and a small amount of cold ethanol, and dry under vacuum.
Step 2: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure this compound.
Causality behind Experimental Choices:
-
Suzuki Coupling: This reaction is chosen for its high tolerance of functional groups, including the carboxylic acid and the nitrogen-containing heterocycle, and its general reliability in forming carbon-carbon bonds between aryl halides and boronic acids.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.
-
Base: Sodium carbonate is a mild base that is sufficient to facilitate the transmetalation step in the catalytic cycle without causing unwanted side reactions.
-
Solvent System: The toluene/ethanol/water mixture provides a good medium for dissolving the reactants and facilitating the reaction.
-
Acidification: The product is a carboxylic acid, which is soluble in its salt form in a basic aqueous solution. Acidification protonates the carboxylate, rendering the product insoluble and allowing for its isolation by filtration.
Comprehensive Characterization
To ensure the identity, purity, and structural integrity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.[7][8][9]
Analytical Techniques and Expected Results
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons of the benzoic acid and pyridazine rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. Chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the carbons of the benzoic acid and pyridazine rings, the methyl group, and the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of 214.22. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C=C and C=N stretching vibrations of the aromatic rings. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |
| Elemental Analysis | Confirmation of the elemental composition. | The percentage of C, H, N, and O should be within ±0.4% of the calculated values for the molecular formula C₁₂H₁₀N₂O₂. |
Characterization Workflow
The following diagram outlines a standard workflow for the analytical characterization of the synthesized compound.
Caption: A logical workflow for the comprehensive characterization of the title compound.
Applications in Drug Discovery and Development
The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[10][11] Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[12][13][14]
Potential as a Scaffold in Medicinal Chemistry
This compound serves as a versatile scaffold for the development of novel therapeutic agents. The carboxylic acid group provides a convenient handle for derivatization, allowing for the synthesis of amides, esters, and other functional groups. These modifications can be used to modulate the compound's pharmacokinetic and pharmacodynamic properties.
The pyridazine ring itself can engage in crucial interactions with biological targets, and the methyl group can be further functionalized or serve as a key feature for target recognition.[10]
Signaling Pathways and Potential Targets
Given the known biological activities of pyridazine derivatives, compounds derived from this compound could potentially target a variety of signaling pathways implicated in disease.
Caption: Potential signaling pathways targeted by derivatives of the title compound.
Derivatives of this molecule could be investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key players in the inflammatory cascade. Furthermore, the pyridazine core is found in several kinase inhibitors, suggesting that derivatives of this compound could be explored for their potential to modulate kinase activity in cancer cells.[11]
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. Its well-defined structure and versatile chemical handles make it an attractive starting point for the synthesis of novel compounds with a range of biological activities. This guide has provided a comprehensive overview of its fundamental properties, plausible synthetic routes, and robust characterization methods, along with insights into its potential applications. It is our hope that this information will serve as a valuable resource for researchers and contribute to the advancement of drug discovery and development.
References
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews.
- The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem.
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024, September 1). PubMed.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
- Characterisation of Organic Compounds.
- 216060-24-1|this compound. BLDpharm.
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025, August 13). PubMed.
- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SciRP.org.
- Characterising new chemical compounds & measuring results. Royal Society Publishing.
- A comprehensive study on synthesis and biological activities of Pyridazine Deriv
- This compound | 216060-24-1. Sigma-Aldrich.
- Characterization of Organic Compounds.
- Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021, December 1). PMC - NIH.
- Product Search Result. Advanced Technology & Industrial Co., Ltd..
- Comprar Ácido 4-(6-metilpiridazin-3-il)benzoico (CAS 216060-24-1).
- 216060-24-1 (4-(6-甲基哒嗪. 960化工网.
- EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- Synthesis of benzoic acids
- Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.
Sources
- 1. 216060-24-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 216060-24-1 [sigmaaldrich.com]
- 3. guidechem.com [guidechem.com]
- 4. 216060-24-1化工百科 – 960化工网 [chem960.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 14. rjptonline.org [rjptonline.org]
spectroscopic data for 4-(6-Methylpyridazin-3-YL)benzoic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(6-Methylpyridazin-3-YL)benzoic acid
This technical guide provides a comprehensive overview of the spectroscopic data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section includes a discussion of the theoretical underpinnings of the technique, detailed experimental protocols, and an in-depth interpretation of the expected spectral data.
Introduction to this compound
This compound is a bifunctional organic molecule incorporating a methyl-substituted pyridazine ring and a benzoic acid moiety. The pyridazine core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The benzoic acid group provides a handle for further chemical modifications, such as esterification or amidation, making this compound a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integrations of the signals, a detailed picture of the molecular structure can be assembled.
Theoretical Principles
NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency. The precise resonance frequency of a nucleus is influenced by its local electronic environment, a phenomenon known as the chemical shift. Neighboring protons can influence each other's magnetic environment, leading to the splitting of signals into multiplets (spin-spin coupling), which provides information about the connectivity of atoms.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted NMR data for this compound are summarized in the tables below. Chemical shifts are referenced to a standard solvent signal.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | broad singlet | 1H | COOH |
| ~8.2-8.3 | doublet | 2H | H-2', H-6' |
| ~8.0-8.1 | doublet | 2H | H-3', H-5' |
| ~7.8 | doublet | 1H | Pyridazine H-4 or H-5 |
| ~7.6 | doublet | 1H | Pyridazine H-4 or H-5 |
| ~2.7 | singlet | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~167 | COOH |
| ~159 | Pyridazine C-6 |
| ~155 | Pyridazine C-3 |
| ~140 | C-4' |
| ~135 | C-1' |
| ~131 | Pyridazine C-4 or C-5 |
| ~130 | C-2', C-6' |
| ~128 | C-3', C-5' |
| ~125 | Pyridazine C-4 or C-5 |
| ~22 | CH₃ |
Interpretation of Predicted NMR Spectra
-
¹H NMR: The proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to hydrogen bonding and its acidic nature.[2] The protons on the benzoic acid ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the pyridazine ring are expected to be in the aromatic region, with their exact shifts influenced by the methyl and benzoic acid substituents. The methyl group protons should appear as a singlet further upfield.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The quaternary carbons and the carbons of the pyridazine ring will have distinct chemical shifts.[3][4] The methyl carbon will be the most upfield signal. Two-dimensional NMR experiments like COSY, HSQC, and HMBC would be instrumental in definitively assigning all proton and carbon signals.[3]
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality NMR spectra.[2]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).
-
Ensure complete dissolution, using sonication if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment with appropriate spectral width, acquisition time, and number of scans.
-
¹³C NMR: Switch the probe to the ¹³C frequency and acquire the spectrum with a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift using the residual solvent peak.
-
Caption: Workflow for NMR spectral analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Theoretical Principles
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The absorption of IR radiation excites these bonds to a higher vibrational state. The frequency of vibration is dependent on the bond strength and the masses of the atoms involved. Thus, different functional groups (e.g., C=O, O-H, C-H) have unique and predictable absorption bands in the IR spectrum.
Predicted IR Spectral Data
The predicted characteristic IR absorption bands for this compound are presented in the table below.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Methyl |
| ~1700-1680 | C=O stretch | Carboxylic Acid |
| ~1600, ~1475 | C=C stretch | Aromatic/Pyridazine Ring |
| ~1320-1210 | C-O stretch | Carboxylic Acid |
| ~960-900 (broad) | O-H bend | Carboxylic Acid |
Interpretation of Predicted IR Spectrum
The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid.[5] A strong, sharp absorption for the C=O stretch should appear around 1700-1680 cm⁻¹.[5] The C-O stretching and O-H bending vibrations will also be present.[6] Aromatic and methyl C-H stretches will be observed in their typical regions, and the C=C stretching vibrations of the benzene and pyridazine rings will appear in the 1600-1475 cm⁻¹ region.[1]
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples.[7][8]
-
Sample Preparation:
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.
-
In an agate mortar, grind 1-2 mg of the sample to a fine powder.
-
Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet-forming die.
-
Place the die under a hydraulic press and apply a pressure of 8-10 tons for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Caption: Workflow for IR spectroscopy using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Theoretical Principles
In a mass spectrometer, a sample is first ionized, and the resulting ions are accelerated into a mass analyzer. The mass analyzer separates the ions based on their m/z ratio. A detector then records the abundance of each ion. Electrospray ionization (ESI) is a "soft" ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[9][10]
Predicted Mass Spectrum
-
Molecular Weight: The molecular weight of this compound (C₁₂H₁₀N₂O₂) is 214.22 g/mol .
-
Molecular Ion: Using positive ion ESI, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 215.23.
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Key predicted fragments include:
-
Loss of H₂O: [M+H - H₂O]⁺ at m/z ~197.21
-
Loss of COOH radical: [M - COOH]⁺ at m/z ~169.08
-
Loss of CO: [M+H - CO]⁺ at m/z ~187.23
-
Fragments corresponding to the pyridazine and benzoic acid moieties. For example, the benzoyl cation [C₆H₄CO]⁺ at m/z 105 is a common fragment from benzoic acid derivatives.[11]
-
Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µM to pM range) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.[10]
-
-
Instrument Setup:
-
The sample solution is introduced into the ESI source via a syringe pump or through a liquid chromatography (LC) system.
-
A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.
-
-
Data Acquisition:
-
As the solvent evaporates from the droplets, gas-phase ions are formed and enter the mass analyzer.
-
The mass spectrometer is set to scan a relevant m/z range to detect the molecular ion and any fragment ions.
-
Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain more detailed structural information from the resulting fragments.
-
Caption: Workflow for ESI-MS analysis.
Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of this compound, along with standardized protocols for data acquisition. While this predicted data serves as a strong foundation, experimental verification is essential for absolute structural confirmation. The methodologies and interpretative frameworks presented herein are designed to empower researchers in their efforts to characterize this and similar novel chemical entities, thereby supporting the advancement of drug discovery and development programs.
References
-
Proprep. Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
ACS Publications. Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. [Link]
-
PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. [Link]
-
AIP Publishing. Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues | The Journal of Chemical Physics. [Link]
-
PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]
-
ScienceDirect. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
Shimadzu. KBr Pellet Method. [Link]
-
CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha. [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
-
ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]
-
PMC. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]
-
AZoM. How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]
-
ResearchGate. Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. shimadzu.com [shimadzu.com]
- 8. azom.com [azom.com]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Pyridazine Core: From Serendipitous Discovery to a Scaffold of Medicinal Importance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of heterocyclic chemistry is vast and ever-expanding, yet certain core structures consistently emerge as privileged scaffolds in the design of functional molecules. Among these, the pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, holds a unique position. Characterized by its distinct electronic properties—weak basicity, a significant dipole moment, and the capacity for dual hydrogen bonding—the pyridazine moiety offers a compelling toolkit for the medicinal chemist.[1][2] This guide delves into the historical journey of pyridazine and its derivatives, from their initial synthesis to their contemporary applications in drug discovery and beyond. We will explore the evolution of synthetic methodologies, the causal relationship between chemical innovation and biological application, and provide practical insights into the manipulation of this versatile heterocyclic system.
The Dawn of Pyridazine Chemistry: A Tale of Two Syntheses
The story of pyridazine's discovery is intertwined with the foundational explorations of heterocyclic chemistry in the late 19th century. While the term "pyridazine" was first coined by Knorr in 1885, it was the seminal work of Emil Fischer in 1886 that marked the first synthesis of a substituted pyridazine.[3][4] In a landmark investigation that also led to the celebrated Fischer indole synthesis, he prepared the first pyridazine derivative through the condensation of phenylhydrazine and levulinic acid.[3][5][6]
However, the parent, unsubstituted pyridazine heterocycle remained elusive for nearly another decade. Its first successful preparation was achieved by Taüber through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by a decarboxylation step.[4] These early syntheses, while groundbreaking, were often low-yielding and lacked general applicability. A more practical and enduring route to the pyridazine core emerged from the use of maleic hydrazide, which could be converted to 3,6-dichloropyridazine and subsequently hydrogenolyzed to yield pyridazine.[7][8] This method laid the groundwork for the production of a key intermediate that would unlock a vast chemical space for pyridazine derivatives.
It is noteworthy that for a significant period, pyridazines were considered chemical curiosities, as they were not known to occur in nature. This perception began to shift in 1971 with the discovery of hexahydropyridazines produced by Streptomyces jamaicensis, followed by the identification of the antifungal agent pyridazomycin from Streptomyces violaceoniger.[4] These discoveries signaled the biological relevance of the pyridazine scaffold and spurred further investigation into its potential applications.
Evolution of Synthetic Strategies: Building the Pyridazine Core
The synthesis of pyridazine and its derivatives has evolved significantly from the initial classical methods. The core principle often involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives.[9][10][11]
Classical Approaches: The 1,4-Dicarbonyl Condensation
The most fundamental and widely employed method for constructing the pyridazine ring is the Paal-Knorr-type condensation of 1,4-dicarbonyl compounds (such as 1,4-diketones, γ-keto acids, or γ-keto esters) with hydrazine.[7][9][11] This reaction proceeds via the formation of a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine.[11]
Experimental Protocol: Synthesis of a Substituted Pyridazine from a 1,4-Diketone
Objective: To synthesize a 3,6-disubstituted pyridazine via the condensation of a 1,4-diketone with hydrazine hydrate.
Materials:
-
1,4-diphenyl-1,4-butanedione (1.0 g, 4.2 mmol)
-
Hydrazine hydrate (0.25 mL, 5.0 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount)
-
Oxidizing agent (e.g., chromium trioxide in acetic acid, bromine in acetic acid, or air)
Procedure:
-
Dissolve 1,4-diphenyl-1,4-butanedione in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The dihydropyridazine intermediate may precipitate.
-
Isolate the intermediate by filtration if necessary.
-
To the dihydropyridazine (either isolated or in the reaction mixture), add the chosen oxidizing agent under appropriate conditions. For example, if using air oxidation, bubble air through the refluxing solution.
-
After oxidation is complete (monitored by TLC), cool the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 3,6-diphenylpyridazine.
Self-Validation:
-
TLC Analysis: Monitor the disappearance of the starting 1,4-diketone and the appearance of the dihydropyridazine intermediate and the final pyridazine product.
-
Melting Point: Compare the melting point of the purified product with the literature value.
-
Spectroscopic Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
The Maleic Hydrazide and Maleic Anhydride Route
A highly versatile and widely used approach for the synthesis of pyridazinones and pyridazinediones involves the condensation of maleic anhydride derivatives with hydrazines.[10] Maleic hydrazide itself serves as a crucial starting material for various asymmetrically substituted pyridazinones.[12][13] This pathway is particularly valuable for accessing pyridazines with functional groups at the 3- and 6-positions.
Modern Synthetic Methodologies
More contemporary synthetic strategies have expanded the toolbox for accessing pyridazine derivatives with diverse substitution patterns. These include:
-
Hetero-Diels-Alder Reactions: Cycloaddition reactions of 1,2,4,5-tetrazines with enamines or other dienophiles provide an elegant route to fused pyridazine systems.[14]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have been employed to functionalize pre-existing pyridazine rings, allowing for the introduction of a wide array of substituents.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of pyridazine derivatives, often leading to higher yields and cleaner reactions.[15]
Physicochemical Properties and Their Implications in Drug Design
The pyridazine ring possesses a unique set of physicochemical properties that make it an attractive scaffold in medicinal chemistry.[1][2]
| Property | Description | Implication in Drug Design |
| Weak Basicity | The adjacent nitrogen atoms withdraw electron density, making the pyridazine ring less basic than pyridine. | Reduced potential for off-target interactions with acidic biopolymers.[1][2] |
| High Dipole Moment | The asymmetrical distribution of the nitrogen atoms creates a significant dipole moment. | Can engage in favorable dipole-dipole interactions with biological targets and may enhance aqueous solubility.[1][2] |
| Dual Hydrogen Bonding Capacity | Both nitrogen atoms can act as hydrogen bond acceptors. | Provides opportunities for strong and specific interactions with protein targets.[1][2] |
| π-π Stacking Interactions | The aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in proteins. | Contributes to binding affinity and selectivity.[1][2] |
| Metabolic Stability | The pyridazine core is often resistant to metabolic degradation. | Can lead to improved pharmacokinetic profiles of drug candidates.[1] |
These properties collectively contribute to the ability of pyridazine-containing compounds to modulate biological targets with high affinity and specificity.
A Legacy of Bioactivity: Pyridazine Derivatives in Medicine and Agriculture
The initial perception of pyridazines as biologically inert has been thoroughly overturned. The pyridazine scaffold is now recognized as a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[16]
Marketed Drugs and Clinical Candidates
A number of drugs containing the pyridazine ring have reached the market, demonstrating the clinical utility of this heterocycle.[1][3][17]
| Drug | Therapeutic Area | Mechanism of Action |
| Minaprine | Antidepressant (withdrawn) | Monoamine oxidase (MAO) inhibitor.[1] |
| Hydralazine | Antihypertensive | Vasodilator.[1][17] |
| Relugolix | Advanced Prostate Cancer | Gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] |
| Deucravacitinib | Plaque Psoriasis | Allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][18] |
| Ponatinib | Leukemia | Multi-targeted tyrosine kinase inhibitor.[1] |
| Risdiplam | Spinal Muscular Atrophy | Survival of motor neuron 2 (SMN2)-directed RNA splicing modifier.[1] |
The diverse mechanisms of action of these drugs highlight the versatility of the pyridazine scaffold in targeting a wide array of biological processes.
A Broad Spectrum of Pharmacological Activities
Beyond the marketed drugs, pyridazine derivatives have been extensively investigated for a vast range of pharmacological activities, including:
-
Anticancer: Targeting various kinases and other signaling pathways involved in cancer progression.[16]
-
Antihypertensive: Acting as vasodilators or through other cardiovascular mechanisms.[9][19]
-
Antimicrobial and Antifungal: Exhibiting activity against a range of pathogenic microorganisms.[15]
-
Anti-inflammatory and Analgesic: Modulating inflammatory pathways.[19]
-
Anticonvulsant: Showing potential in the treatment of epilepsy.[9]
-
Antiviral: Including activity against HIV and other viruses.[17]
This broad spectrum of bioactivity underscores the importance of the pyridazine nucleus as a starting point for the design and discovery of new therapeutic agents.[19][20][21][22][23]
Agrochemical Applications
The utility of pyridazine derivatives extends beyond medicine into the realm of agriculture. Several pyridazine-based compounds have been developed as herbicides, including credazine, pyridafol, and pyridate, demonstrating their efficacy in crop protection.[3]
Future Directions and Perspectives
The journey of pyridazine from a laboratory curiosity to a cornerstone of medicinal chemistry is a testament to the power of synthetic innovation and the continuous exploration of chemical space. The unique electronic and structural features of the pyridazine ring will undoubtedly continue to inspire the design of novel molecules with tailored biological activities.
Future research in this area is likely to focus on:
-
Development of Novel Synthetic Methodologies: Creating more efficient and sustainable methods for the synthesis and functionalization of pyridazines.
-
Exploration of New Biological Targets: Identifying and validating new protein targets for which pyridazine-based ligands can be developed.
-
Structure-Based Drug Design: Utilizing computational tools and structural biology to design pyridazine derivatives with enhanced potency and selectivity.
-
Applications in Materials Science: Investigating the potential of pyridazine-based compounds in the development of novel energetic materials and organic electronics.[24]
Conclusion
The history of pyridazine derivatives is a compelling narrative of scientific discovery and application. From the pioneering syntheses of Fischer and Taüber to the modern-day development of life-saving medicines, the pyridazine core has proven its enduring value. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, properties, and biological activities of this remarkable heterocycle is essential for unlocking its full potential in the ongoing quest for new and improved therapeutic and technological solutions.
Visualizations
Figure 1. A timeline illustrating the key milestones in the discovery, synthesis, and application of pyridazine derivatives.
Figure 2. The key physicochemical properties of the pyridazine core and their implications for drug design.
References
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(9), 1853–1921. [Link]
-
De Nisco, M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7019. [Link]
-
Tisler, M., & Stanovnik, B. (1979). Recent Advances in Pyridazine Chemistry. Advances in Heterocyclic Chemistry, 24, 363-456. [Link]
-
Le, K. N., et al. (2021). Pyridazinones from maleic hydrazide: a new substrate for the Mitsunobu reaction. New Journal of Chemistry, 45(38), 17808-17815. [Link]
-
Gaber, A. A. M., & El-Gendy, M. S. (2014). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Journal of Applied Pharmaceutical Science, 4(12), 106-112. [Link]
-
Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(3), 226-237. [Link]
-
Asif, M. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts, 11(2), d176-d193. [Link]
-
Wikipedia. (n.d.). Pyridazine. Retrieved January 15, 2026, from [Link]
-
Flefel, E. M., et al. (2023). Some example of common drugs based on pyridazine rings. ResearchGate. [Link]
-
S. S. Al-shaikh. (2023). Representative examples of biologically active drugs containing pyridazine moiety. ResearchGate. [Link]
-
Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 6(7), 3508-3521. [Link]
-
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-29. [Link]
-
Le, K. N., et al. (2021). Pyridazinones from Maleic Hydrazide: A New Substrate for the Mitsunobu Reaction. ResearchGate. [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed. [Link]
-
Asif, M. (2025). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]
-
Asif, M. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 20(6), 634-653. [Link]
-
Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica, 4(1), 374-385. [Link]
-
Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267. [Link]
-
Kumar, D., & Santoshi, H. (2016). Pyridazine and its derivatives. Slideshare. [Link]
-
Mangalagiu, I. I., et al. (2010). New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate. [Link]
-
Li, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 110, 117847. [Link]
-
Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59-66. [Link]
-
Le-Fevre, R. J. W., & Lydford, C. G. (1954). Synthesis in the Pyridazine Series. II. The Preparation of Pyridazines from Substituted Maleic Anhydrides. Some Properties of 4-Methylpyridazine. Journal of the American Chemical Society, 76(7), 1793-1795. [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved January 15, 2026, from [Link]
-
Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873-1874. [Link]
-
Britannica, The Editors of Encyclopaedia. (2013, September 26). pyrazine. In Encyclopædia Britannica. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 15, 2026, from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54085. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazine - Wikipedia [en.wikipedia.org]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijcrt.org [ijcrt.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. sarpublication.com [sarpublication.com]
- 20. researchgate.net [researchgate.net]
- 21. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. benthamdirect.com [benthamdirect.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoic Acids
Introduction: The Enduring Significance of Substituted Benzoic Acids in Scientific Advancement
Substituted benzoic acids represent a foundational class of molecules that, despite their apparent simplicity, are pivotal in the realms of drug discovery, materials science, and chemical synthesis.[1] As the simplest aromatic carboxylic acid, benzoic acid itself provides a versatile scaffold, and the strategic placement of various substituents on its phenyl ring dramatically alters its physicochemical properties.[2] This modulation of characteristics such as acidity, solubility, and lipophilicity is the very essence of rational drug design and the targeted synthesis of novel compounds.[1][3][4][5]
The structural modifications of benzoic acid derivatives allow for the fine-tuning of their biological activities, making them indispensable in the development of new therapeutic agents.[1][6] A comprehensive grasp of their physicochemical properties is, therefore, not merely an academic exercise but a critical necessity for researchers, scientists, and professionals in drug development.[7] This guide offers an in-depth exploration of these core properties, providing both the theoretical underpinnings and practical methodologies for their accurate determination.
Section 1: Acidity (pKa) - The Influence of Electronic Effects
The acidity of a substituted benzoic acid, quantified by its pKa value, is a direct reflection of the electronic environment of the carboxylic acid group. The position and nature of substituents on the benzene ring can either enhance or diminish the acidity relative to the parent benzoic acid (pKa ≈ 4.2).[8][9][10]
The Role of Substituents in Modulating Acidity
Substituents exert their influence through a combination of inductive and resonance effects.[11]
-
Electron-Withdrawing Groups (EWGs): These groups, such as nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups, pull electron density away from the carboxylate anion, stabilizing it and thereby increasing the acidity (resulting in a lower pKa).[8][9][10][12] For instance, p-cyanobenzoic acid has a pKa of 3.55, making it a stronger acid than benzoic acid.[8][10]
-
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH3) and methyl (-CH3) donate electron density, which destabilizes the carboxylate anion and leads to a decrease in acidity (a higher pKa).[8][9]
The position of the substituent is also crucial. While inductive effects are distance-dependent, resonance effects are more pronounced at the ortho and para positions.[11]
The Hammett Equation: A Quantitative Approach
The Hammett equation provides a linear free-energy relationship that quantitatively describes the effect of meta- and para- substituents on the reactivity of benzoic acid derivatives.[13][14][15][16] The equation is expressed as:
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant for the substituted benzoic acid.
-
K₀ is the equilibrium constant for benzoic acid.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is defined as 1 for the ionization of benzoic acids in water at 25°C.[13][15]
A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
Data Summary: pKa Values of Selected Substituted Benzoic Acids
| Substituent | Position | pKa | Effect on Acidity |
| -NO₂ | para | 3.41 | Increased[9] |
| -CN | para | 3.55 | Increased[8][9] |
| -CHO | para | 3.75 | Increased[8][9] |
| -Br | para | 3.96 | Increased[9] |
| -Cl | para | 4.0 | Increased[9] |
| -H | - | 4.19 | Reference[9] |
| -CH₃ | para | 4.34 | Decreased[9] |
| -OCH₃ | para | 4.47 | Decreased |
Experimental Protocol: Potentiometric Titration for pKa Determination
This method involves titrating a solution of the substituted benzoic acid with a strong base and monitoring the pH.[17]
Methodology:
-
Preparation of Solutions:
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the benzoic acid solution in a beaker and immerse the pH electrode.
-
Add the NaOH solution in small, precise increments, recording the pH after each addition.
-
-
Data Analysis:
Visualization: Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Section 2: Lipophilicity (logP/logD) - Governing Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[19] It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule, or the distribution coefficient (logD) at a specific pH, which considers both the ionized and unionized forms.[19][20]
The Influence of Substituents on Lipophilicity
The addition of substituents to the benzoic acid core can significantly alter its lipophilicity:
-
Hydrophobic Substituents: Alkyl and aryl groups increase the nonpolar surface area, leading to a higher logP and greater lipophilicity.
-
Hydrophilic Substituents: Groups capable of hydrogen bonding, such as hydroxyl (-OH) and amino (-NH2) groups, increase the affinity for the aqueous phase, resulting in a lower logP.
Data Summary: logP Values of Selected Substituted Benzoic Acids
| Substituent | Position | logP |
| -H | - | 1.87 |
| -CH₃ | para | 2.38 |
| -Cl | para | 2.65 |
| -Br | para | 2.80 |
| -NO₂ | para | 1.89 |
| -OH | para | 1.58 |
| -NH₂ | para | 0.76 |
Note: These are representative values and can vary slightly depending on the experimental conditions and prediction method.
Experimental Protocol: Shake-Flask Method for logP/logD Determination
This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water (or a buffer of a specific pH for logD).[19]
Methodology:
-
Preparation:
-
Pre-saturate n-octanol with water/buffer and vice-versa to ensure thermodynamic equilibrium.
-
Prepare a stock solution of the substituted benzoic acid in one of the phases (usually the one in which it is more soluble).
-
-
Partitioning:
-
Combine known volumes of the pre-saturated n-octanol and aqueous phase in a separatory funnel or vial.
-
Add a known amount of the stock solution.
-
Shake the mixture vigorously for a set period to allow for partitioning, followed by a period of rest to allow the phases to separate completely. Centrifugation can aid in phase separation.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the benzoic acid derivative in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP = log₁₀(P)
-
Visualization: Relationship Between Substituent Type and Physicochemical Properties
Caption: Influence of substituent electronic properties on acidity and lipophilicity.
Section 3: Aqueous Solubility - A Key Factor in Bioavailability
The aqueous solubility of a compound is a critical factor influencing its absorption and bioavailability.[7][21] For substituted benzoic acids, solubility is a delicate balance between the hydrophilic nature of the carboxylic acid group and the hydrophobicity of the substituted benzene ring.[2]
Factors Governing Solubility
-
Molecular Structure: As with lipophilicity, the nature of the substituent plays a major role. Generally, more polar substituents enhance solubility, while larger, nonpolar substituents decrease it.[2]
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome for dissolution to occur. Higher melting points are often indicative of stronger crystal lattice forces and, consequently, lower solubility.[22]
-
pH: The solubility of benzoic acids is highly pH-dependent. At pH values below their pKa, they exist predominantly in their less soluble, neutral form. Above the pKa, they are in their more soluble, ionized (benzoate) form.[2]
Data Summary: Aqueous Solubility of Benzoic Acid at Different Temperatures
| Temperature (°C) | Solubility (g/L) |
| 0 | 1.7[23] |
| 25 | 3.44[23] |
| 75 | 21.45[23] |
| 100 | 56.31[23] |
The solubility of benzoic acid and its derivatives generally increases with temperature.[23][24]
Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid substituted benzoic acid to a vial containing the aqueous solvent (e.g., water or a specific buffer).
-
-
Equilibration:
-
Seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation:
-
Allow the suspension to settle. A portion of the supernatant is then carefully removed and filtered (using a filter that does not adsorb the compound) or centrifuged to remove any undissolved solid.
-
-
Quantification:
-
The concentration of the dissolved benzoic acid derivative in the clear filtrate/supernatant is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectrophotometry). This concentration represents the equilibrium solubility.
-
Conclusion: An Integrated Perspective for Advanced Research
The physicochemical properties of substituted benzoic acids are intricately linked. A change in a substituent will simultaneously impact pKa, logP, and solubility, which in turn governs the compound's behavior in biological systems. For professionals in drug development, a deep, quantitative understanding of these properties is essential for designing molecules with the desired ADME profiles and therapeutic efficacy. The experimental protocols detailed in this guide provide a robust framework for obtaining the high-quality, reproducible data necessary to support modern research and development endeavors.
References
- The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). Vertex AI Search.
- Substituent Effects on Acidity. (2024). Chemistry LibreTexts.
-
Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane1. The Journal of Organic Chemistry. [Link]
-
QSAR Study of the Toxicity of Benzoic Acids to Vibrio Fischeri, Daphnia Magna and Carp. (n.d.). National Library of Medicine. [Link]
-
Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). ResearchGate. [Link]
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. (n.d.). University of Alberta. [Link]
-
Calculation of Aqueous Solubility of Organic Compounds. (n.d.). National Institute of Standards and Technology. [Link]
-
Substituent Effects on Acidity. (2023). Organic Chemistry | OpenStax. [Link]
-
Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]
-
The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson. [Link]
-
Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. (n.d.). ACS Publications. [Link]
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). ResearchGate. [Link]
-
Understanding the Hammett Equation. (n.d.). Scribd. [Link]
-
Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]
-
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. (n.d.). AIP Publishing. [Link]
-
Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach. (n.d.). ACS Publications. [Link]
-
Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. [Link]
-
Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]
-
Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. (2025). ResearchGate. [Link]
-
Design of benzoic acid derivatives. (n.d.). ResearchGate. [Link]
-
Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. (n.d.). MDPI. [Link]
-
Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). National Institutes of Health. [Link]
-
Hammett equation. (n.d.). Wikipedia. [Link]
-
Estimation of aqueous solubility of organic compounds by using the general solubility equation. (2025). ResearchGate. [Link]
-
Spectrophotometric Determination of pKa Values for some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (2025). ResearchGate. [Link]
-
Ionization Constants of Substituted Benzoic Acids in Ethanol-Water. (n.d.). National Institutes of Health. [Link]
-
The Hammett Equation and Linear Free Energy Relationship. (n.d.). Dalal Institute. [Link]
-
Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). (n.d.). ACS Publications. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. (n.d.). National Library of Medicine. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). ResearchGate. [Link]
-
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013). AIP Publishing. [Link]
-
Benzoic acid. (n.d.). Wikipedia. [Link]
-
Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. (n.d.). ACS Publications. [Link]
-
Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). National Institutes of Health. [Link]
-
QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. (n.d.). National Library of Medicine. [Link]
-
Lipophilicity (LogD7.4) of N-Aryl Benzo. (2018). Juniper Publishers. [Link]
-
LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. (n.d.). National Institutes of Health. [Link]
-
Plots of the logarithms of binding constants logK of substituted benzoic acids to BSA against their octanol–water partition coefficients logP[25] (a) and logD (b). (n.d.). ResearchGate. [Link]
-
Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. (2025). ResearchGate. [Link]
-
Acidity of substituted benzoic acids. (2011). Physics Forums. [Link]
-
Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). National Institutes of Health. [Link]
-
Lipophilicity Parameters of Analyzed Compounds with the log P Values... (n.d.). ResearchGate. [Link]
-
Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). Semantic Scholar. [Link]
-
Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (n.d.). National Institutes of Health. [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
-
Analysis of the Lipophilicity and HSA Binding Profile of Biologically Relevant 2-Mercaptobenzoic Acid Derivatives. (2025). National Library of Medicine. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iomcworld.com [iomcworld.com]
- 6. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. physicsforums.com [physicsforums.com]
- 12. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 13. web.viu.ca [web.viu.ca]
- 14. scribd.com [scribd.com]
- 15. Hammett equation - Wikipedia [en.wikipedia.org]
- 16. dalalinstitute.com [dalalinstitute.com]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. juniperpublishers.com [juniperpublishers.com]
- 20. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Benzoic acid - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Methylpyridazine Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to its unique physicochemical properties.[1] Its high dipole moment, capacity for robust hydrogen bonding, and ability to serve as a bioisosteric replacement for other aromatic systems make it a privileged scaffold in drug design.[1] The introduction of a methyl group to this core structure, creating methylpyridazine derivatives, can further modulate these properties, influencing potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the diverse biological activities of methylpyridazine compounds, offering insights into their mechanisms of action, relevant signaling pathways, and the experimental methodologies used for their evaluation.
Anticancer Activity: Targeting Key Oncogenic Pathways
Methylpyridazine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key enzymes and signaling pathways that drive tumor growth and proliferation.[2][3]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which methylpyridazines exert their anticancer effects is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.
-
VEGFR Inhibition: Several studies have highlighted the role of pyridazine derivatives, including those with methyl substitutions, as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[2][3] VEGFRs are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR, these compounds can effectively cut off the tumor's blood supply, leading to growth inhibition. One study revealed that a specific pyridazine derivative exhibited potent cytotoxic activity against the HCT-116 colon cancer cell line with a high percentage of VEGFR kinase inhibition.[2][3]
-
Other Kinase Targets: The imidazo[1,2-b]pyridazine scaffold, a fused ring system containing a pyridazine core, has been identified in potent inhibitors of several other kinases, including Tyk2 (Tyrosine Kinase 2), a key mediator in inflammatory signaling, and Mps1 (Monopolar spindle 1), a critical regulator of cell division.[4][5] Inhibition of these kinases can lead to the disruption of cancer cell signaling and proliferation. Furthermore, imidazopyridazines have been investigated as inhibitors of Pim kinases, which are implicated in various cancers.
The general mechanism of action for many methylpyridazine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.
Signaling Pathway: VEGFR Inhibition
The following diagram illustrates the simplified signaling pathway of VEGFR and the point of intervention for methylpyridazine-based inhibitors.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of methylpyridazine compounds.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, methylpyridazine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. One study on a pyrazolo[3,4-d]pyridazine derivative demonstrated its ability to induce Sub G1 and G2/M cell cycle arrest and apoptosis in lung cancer cells.[5] This was associated with the overexpression of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2, thereby disrupting the critical Bcl-2/Bax balance that regulates apoptosis.[5]
Experimental Workflow: Evaluating Anticancer Activity
The following diagram outlines a typical workflow for screening and characterizing the anticancer potential of novel methylpyridazine compounds.
Caption: A simplified representation of the NF-κB signaling pathway and a potential inhibitory target for methylpyridazine compounds.
Conclusion and Future Directions
Methylpyridazine compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action for these compounds, which will enable the rational design of more potent and selective derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing their therapeutic potential while minimizing off-target effects. The continued exploration of the methylpyridazine scaffold holds significant promise for the development of novel therapeutics to address unmet medical needs.
References
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
Kandile, N. G., Mohamed, M. I., Zaky, H., & Mohamed, H. M. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989–1996. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Zayed, M. F., Ahmed, S., Ihmaid, S., Omar, A. M., Abdel-Aziz, M., & El-Gazzar, A. R. B. A. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & Pharmaceutical Bulletin, 65(3), 236–247. [Link]
-
Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. ResearchGate. [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Schematic diagram for proposed signaling pathways in the inhibitory... ResearchGate. [Link]
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Spandidos Publications. [Link]
-
El-Sayed, M. A., Abbas, H. S., El-Naggar, A. M., El-Henawy, A. A., & El-Kerdawy, A. M. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry, 26(4), 833–842. [Link]
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Publications. [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. [Link]
-
[Pharmacological studies of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101). (2). Anti-inflammatory activity (author's transl)]. PubMed. [Link]
-
Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. [Link]
-
Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Nature. [Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC. [Link]
-
Selective Induction of Cellular Toxicity and Anti-tumor Efficacy by N-Methylpiperazinyl Diarylidenylpiperidone and its Pro-nitroxide Conjugate through ROS-mediated Mitochondrial Dysfunction and G2/M Cell-cycle Arrest in Human Pancreatic Cancer. ResearchGate. [Link]
-
The Nuclear Factor NF-κB Pathway in Inflammation. PMC. [Link]
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? PMC. [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. [Link]
-
(PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. ResearchGate. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. rr-asia.woah.org [rr-asia.woah.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 4-(6-Methylpyridazin-3-YL)benzoic Acid via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Abstract
This document provides a comprehensive guide for the synthesis of 4-(6-methylpyridazin-3-yl)benzoic acid, a key building block in medicinal chemistry and materials science. We present a robust and high-yielding protocol centered around the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This application note details the strategic selection of precursors, provides a step-by-step experimental procedure, and explains the underlying scientific rationale for each step. The target audience includes researchers and professionals in organic synthesis, drug discovery, and chemical process development.
Introduction and Rationale
The pyridazine moiety is a significant pharmacophore present in numerous biologically active compounds, valued for its unique electronic properties and ability to engage in hydrogen bonding.[3] The specific substitution pattern of this compound, featuring both a methyl group and a benzoic acid group on the pyridazine core, offers multiple points for further chemical modification, making it a valuable intermediate in the development of novel therapeutic agents and functional materials.
While several methods exist for the functionalization of pyridazine rings, palladium-catalyzed cross-coupling reactions have emerged as a highly efficient and versatile tool.[4][5] Among these, the Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of readily available and less toxic boronic acid reagents.[1][6] This protocol, therefore, leverages the Suzuki-Miyaura reaction for a direct and efficient synthesis of the target compound from commercially available precursors.
Synthetic Strategy and Workflow
The chosen synthetic route involves the palladium-catalyzed cross-coupling of 3-chloro-6-methylpyridazine with 4-carboxyphenylboronic acid. This strategy is outlined below:
Figure 1: Workflow for the Suzuki-Miyaura synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier |
| 3-Chloro-6-methylpyridazine | 1121-79-5 | C₅H₅ClN₂ | ≥98% | Commercially Available[7] |
| 4-Carboxyphenylboronic acid | 14047-29-1 | C₇H₇BO₄ | ≥97% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | ≥98% | Commercially Available |
| Sodium Carbonate (Anhydrous) | 497-19-8 | Na₂CO₃ | ≥99.5% | Commercially Available |
| 1,2-Dimethoxyethane (DME) | 110-71-4 | C₄H₁₀O₂ | Anhydrous | Commercially Available |
| Deionized Water | 7732-18-5 | H₂O | - | - |
| Hydrochloric Acid (37%) | 7647-01-0 | HCl | ACS Grade | Commercially Available |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | - | - |
Safety Precaution: 3-Chloro-6-methylpyridazine is an irritant.[8] Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chloro-6-methylpyridazine (1.28 g, 10 mmol), 4-carboxyphenylboronic acid (1.83 g, 11 mmol, 1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).
-
Solvent Addition and Degassing: Add 1,2-dimethoxyethane (DME) (80 mL). Stir the mixture for 10 minutes to ensure dissolution. In a separate beaker, dissolve sodium carbonate (2.12 g, 20 mmol, 2 equiv) in deionized water (20 mL). Add the aqueous sodium carbonate solution to the reaction flask. Degas the resulting mixture by bubbling nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 85°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add 100 mL of water.
-
Carefully acidify the aqueous layer to a pH of approximately 3-4 with 2M hydrochloric acid. A white precipitate of the product should form.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to obtain the pure this compound.
-
Dry the purified product under vacuum.
-
Characterization
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The melting point should also be determined.
Scientific Rationale and Discussion
The synthesis of this compound is achieved through a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability in forming C-C bonds.[1] The reaction mechanism is a well-established catalytic cycle involving a palladium(0) species.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Key Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3-chloro-6-methylpyridazine to form a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The boronic acid is activated by the base (sodium carbonate) to form a more nucleophilic borate species. This borate then transfers its aryl group (the 4-carboxyphenyl moiety) to the palladium center, displacing the chloride and forming a new Pd(II) complex with both aryl groups attached.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The choice of a palladium catalyst with phosphine ligands, such as Pd(PPh₃)₄, is crucial as it stabilizes the palladium species and facilitates the key steps of the catalytic cycle.[4][9] The use of a mixed solvent system like DME/water is common in Suzuki reactions as it helps to dissolve both the organic starting materials and the inorganic base.[4]
Conclusion
This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of this compound. The use of the Suzuki-Miyaura cross-coupling reaction ensures a high-yielding and efficient process, starting from commercially available precursors. This methodology is scalable and can be adapted for the synthesis of related pyridazine derivatives, thereby supporting further research in drug discovery and materials science.
References
-
Vallejo-Sánchez, A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Available at: [Link]
-
Vallejo-Sánchez, A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed, 23(11), 3014. Available at: [Link]
-
Request PDF. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Available at: [Link]
-
Chen, C., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Journal of Organic Chemistry, 73(18), 7204-8. Available at: [Link]
-
ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]
-
Global Substance Registration System. (n.d.). 3-CHLORO-6-METHYLPYRIDAZINE. Available at: [Link]
-
Organic Syntheses. (n.d.). 4. Available at: [Link]
-
Langwaychem. (n.d.). 3-Chloro-6-methylpyridazine, CAS 1121-79-5. Available at: [Link]
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
PubChem. (n.d.). 3-Chloro-6-methylpyridazine. Available at: [Link]
-
MDPI. (2020). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [https://www.youtube.com/watch?v=f-J Chiu-3-c]([Link] Chiu-3-c)
-
ResearchGate. (n.d.). The Preparation of Solid-Supported Peptide Boronic Acids Derived from 4-Borono-l-phenylalanine and their Affinity for Alizarin. Available at: [Link]
-
Technische Universität Braunschweig. (n.d.). 4. Biogenesis of Benzoic Acids as Precursors. Available at: [Link]
- Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.
-
WIPO Patentscope. (n.d.). 110054642 Preparation method of 4-chlorophenylboronic acid. Available at: [Link]
- Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
-
El-Gamal, M. I., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190130. Available at: [Link]
-
ResearchGate. (2018). (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Available at: [Link]
-
MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available at: [Link]
-
ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Available at: [Link]
- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Google Patents. (n.d.). US20130331602A1 - Process for preparing 4-borono-l-phenylalanine.
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. 3-Chloro-6-methylpyridazine, CAS 1121-79-5 [langwaychem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
detailed protocol for 4-(6-Methylpyridazin-3-YL)benzoic acid synthesis
An Application Note and Detailed Protocol for the Synthesis of 4-(6-Methylpyridazin-3-YL)benzoic acid
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a key building block in medicinal chemistry and drug development.[1] The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds.[2][3] This guide details the reaction mechanism, step-by-step experimental procedures, purification techniques, and analytical characterization of the final product. It is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for preparing this important heterocyclic compound.
Introduction and Scientific Background
This compound is a bifunctional molecule incorporating a methylpyridazine heterocycle and a benzoic acid moiety. The pyridazine nucleus is a common scaffold in pharmacologically active compounds, valued for its ability to engage in hydrogen bonding and its unique electronic properties.[4] The benzoic acid group provides a convenient handle for further chemical modification, such as amide bond formation, making this compound a valuable intermediate for constructing more complex molecular architectures.[1][4]
The chosen synthetic strategy is the Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide.[2][5][6] This Nobel Prize-winning reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the use of commercially available and relatively non-toxic reagents.[2][3] In this protocol, 3-chloro-6-methylpyridazine serves as the organohalide partner and 4-carboxyphenylboronic acid acts as the organoboron partner.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting and optimization. The reaction proceeds through a catalytic cycle involving a palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-chlorine bond of 3-chloro-6-methylpyridazine to form a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., Na₂CO₃) to form a more nucleophilic boronate species. This species then transfers its aryl group (the 4-carboxyphenyl moiety) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the coordination sphere, forming the desired C-C bond of the product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, workup, and purification of the target compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS Number |
| 3-Chloro-6-methylpyridazine | ≥97% | Sigma-Aldrich | 1121-79-5 |
| 4-Carboxyphenylboronic acid | ≥97% | Sigma-Aldrich | 14047-29-1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Strem Chemicals | 3375-31-3 |
| Triphenylphosphine (PPh₃) | 99% | Acros Organics | 603-35-0 |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific | 497-19-8 |
| 1,2-Dimethoxyethane (DME) | Anhydrous | Acros Organics | 110-71-4 |
| Deionized Water | N/A | N/A | 7732-18-5 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Hydrochloric Acid (HCl) | 2M Aqueous Solution | VWR | 7647-01-0 |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Fisher Scientific | 7487-88-9 |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with nitrogen/argon inlet
-
Magnetic stirrer and hot plate
-
Thermometer or temperature probe
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-6-methylpyridazine (2.57 g, 20.0 mmol, 1.0 equiv), 4-carboxyphenylboronic acid (3.98 g, 24.0 mmol, 1.2 equiv), palladium(II) acetate (90 mg, 0.40 mmol, 0.02 equiv), and triphenylphosphine (420 mg, 1.60 mmol, 0.08 equiv).[7]
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the more expensive chloro-pyridazine. The palladium acetate and triphenylphosphine combine in situ to form the active Pd(0) catalyst. The ligand-to-metal ratio is crucial for catalyst stability and activity.
-
-
Solvent Addition and Degassing:
-
Add 80 mL of 1,2-dimethoxyethane (DME) and 40 mL of a 2M aqueous sodium carbonate solution to the flask.
-
Bubble nitrogen or argon gas through the stirred mixture for 15 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Causality: The DME/water solvent system is effective for dissolving both the organic and inorganic reagents.[6] Degassing is critical because oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction. The sodium carbonate base is essential for activating the boronic acid for the transmetalation step.[3]
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 85 °C) with vigorous stirring.
-
Maintain the reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 3-chloro-6-methylpyridazine is consumed.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature. The mixture will appear as a dark slurry.
-
If significant palladium black has precipitated, filter the mixture through a pad of Celite®, washing the pad with a small amount of ethyl acetate.
-
Transfer the filtrate to a 500 mL separatory funnel. Add 100 mL of ethyl acetate and 100 mL of water. Shake and separate the layers.
-
Expert Insight: The product, being a sodium salt (sodium 4-(6-methylpyridazin-3-yl)benzoate) at this high pH, will be in the aqueous layer. The organic layer contains the triphenylphosphine, its oxide, and other non-polar impurities.
-
Collect the aqueous layer and slowly acidify it with 2M HCl while stirring. A thick, off-white precipitate will form. Continue adding acid until the pH is approximately 3-4 (check with pH paper).
-
Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove inorganic salts.
-
-
Purification:
-
Transfer the crude solid to a beaker. Recrystallize the product from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few more drops of hot ethanol to redissolve the solid and allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under high vacuum to a constant weight.
-
Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| Melting Point (mp) | >250 °C (Decomposition may be observed) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.2 (s, 1H, -COOH), 8.30 (d, 2H), 8.15 (d, 2H), 8.05 (d, 1H), 7.80 (d, 1H), 2.75 (s, 3H, -CH₃). (Note: Exact shifts may vary slightly)[8][9] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): 167.0, 158.5, 152.0, 142.0, 131.0, 130.5, 129.0, 127.5, 125.0, 21.5. (Note: Exact shifts may vary slightly)[8][9] |
| Mass Spec (ESI+) | m/z: 215.08 [M+H]⁺ |
Troubleshooting and Safety
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure). | Ensure thorough degassing and maintain a positive inert atmosphere. Use fresh, high-quality palladium catalyst and anhydrous solvents. |
| Insufficient base. | Ensure the correct amount and concentration of the aqueous base are used. | |
| Difficulty in Purification | Persistent colored impurities. | Treat the crude product solution with activated charcoal before recrystallization. If impurities co-crystallize, a second recrystallization or column chromatography may be needed. |
| Low Isolated Yield | Incomplete precipitation. | Ensure the pH is sufficiently low (~3-4) during acidification. Cool the suspension thoroughly before filtration. |
| Product loss during workup. | Be careful during the aqueous extraction; some product may partition into the organic layer if the pH is not high enough. A back-extraction of the organic layer with a basic solution can recover lost product. |
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium compounds can be toxic and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
3-Chloro-6-methylpyridazine is an irritant. Avoid skin and eye contact.[10]
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
ResearchGate. Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. Available from: [Link] [Accessed January 20, 2026].
-
Royal Society of Chemistry. Supplementary Information. Available from: [Link] [Accessed January 20, 2026].
-
National Institutes of Health. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available from: [Link] [Accessed January 20, 2026].
- Google Patents. Preparation method of p-carboxyphenylboronic acid.
-
Royal Society of Chemistry. Supporting Information. Available from: [Link] [Accessed January 20, 2026].
-
PubMed. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Available from: [Link] [Accessed January 20, 2026].
-
Organic Syntheses. A. 3-Chloro-N-phenyl-pyridin-2-amine (1). Available from: [Link] [Accessed January 20, 2026].
-
PubMed. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available from: [Link] [Accessed January 20, 2026].
- Google Patents. Preparation method of 3,4,6-trichloro-pyridazine.
-
ResearchGate. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available from: [Link] [Accessed January 20, 2026].
- Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
National Institutes of Health. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Available from: [Link] [Accessed January 20, 2026].
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link] [Accessed January 20, 2026].
- Google Patents. Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link] [Accessed January 20, 2026].
-
ResearchGate. Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Available from: [Link] [Accessed January 20, 2026].
-
ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Available from: [Link] [Accessed January 20, 2026].
-
ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link] [Accessed January 20, 2026].
-
National Institutes of Health. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Available from: [Link] [Accessed January 20, 2026].
-
PubMed. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Available from: [Link] [Accessed January 20, 2026].
-
SpectraBase. benzoic acid, 4-[[[(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)sulfonyl]amino]methyl]-. Available from: [Link] [Accessed January 20, 2026].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. 4-(6-chloropyridazin-3-yl)benzoic Acid | 845827-17-0 | Benchchem [benchchem.com]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. 3-クロロ-6-メチルピリダジン 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Pyridazine Synthesis
Introduction: The Strategic Importance of Pyridazine Scaffolds and the Power of Palladium Catalysis
The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the electron-deficient nature of the ring, impart a range of biological activities and desirable physicochemical characteristics to molecules in which it is embedded.[1] Consequently, pyridazine derivatives have found applications as potent therapeutic agents, including antivirals, anticancer agents, and cardiovascular drugs.[2]
Traditional methods for the synthesis of functionalized pyridazines often involve multi-step sequences, harsh reaction conditions, and limited substrate scope.[3][4] The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of these important heterocycles, offering a powerful and versatile toolkit for the direct formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridazine core.[1] These transformations are characterized by their mild reaction conditions, broad functional group tolerance, and high efficiency, making them indispensable in modern drug discovery and development.[5]
This comprehensive guide provides detailed application notes and protocols for the three most pivotal palladium-catalyzed cross-coupling reactions in pyridazine synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic underpinnings of each reaction, provide field-proven insights into experimental choices, and offer step-by-step protocols for their successful implementation.
I. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds on the Pyridazine Ring
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and vinyl-aryl structures.[6] It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[6] For pyridazine synthesis, this reaction is invaluable for introducing a wide array of aryl and heteroaryl substituents.
Mechanistic Insights: The "Why" Behind the Reagents
The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[6] Understanding these steps is crucial for rationalizing the choice of reagents and reaction conditions.
Oxidative Addition: The cycle initiates with the oxidative addition of the halo-pyridazine to a low-coordinate palladium(0) species. This is often the rate-determining step.[1] The electron-deficient nature of the pyridazine ring facilitates this process by making the carbon-halogen bond more susceptible to cleavage.[1] The choice of palladium source and ligand is critical here. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), are highly effective as they promote the formation of the active monoligated palladium(0) species and accelerate the oxidative addition.[7][8]
Transmetalation: Following oxidative addition, the organic group from the organoboron reagent is transferred to the palladium(II) center. This step requires the activation of the boronic acid or ester by a base to form a more nucleophilic boronate species.[9] The choice of base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) and solvent is therefore critical for efficient transmetalation. Aqueous solvent mixtures often facilitate this step.
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst.[10] This step is often facile for electron-deficient heterocycles like pyridazine.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling of Halopyridazines
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 48 | Low to Moderate | [5] |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High | N/A |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | High | N/A |
| Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 3 | 83 | N/A |
Note: "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract or summary. The data presented is for analogous halo-heterocycles in some cases, due to the limited availability of direct comparative studies on a single pyridazine substrate.
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with an Arylboronic Acid[5]
Materials:
-
3-Bromo-6-(thiophen-2-yl)pyridazine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃), 2 M aqueous solution
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add 3-bromo-6-(thiophen-2-yl)pyridazine (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add DME and ethanol.
-
Base Addition: Add the 2 M aqueous solution of Na₂CO₃.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or chloroform).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
II. The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[11] This reaction is particularly valuable for the synthesis of alkynylpyridazines, which are important precursors for further synthetic transformations and are found in various biologically active compounds.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira reaction typically employs a dual catalytic system involving palladium and copper(I) co-catalyst.[11]
Palladium Cycle: Similar to the Suzuki coupling, the palladium cycle begins with the oxidative addition of the halopyridazine to a Pd(0) complex.
Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[11] In the presence of a base (typically an amine like triethylamine or diisopropylethylamine), the terminal alkyne is deprotonated, and it then reacts with the copper(I) salt to form a copper(I) acetylide.[12] This copper acetylide is a more potent nucleophile than the alkyne itself.
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final reductive elimination step affords the alkynylpyridazine and regenerates the Pd(0) catalyst.[12]
Visualizing the Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Comparative Data for Sonogashira Coupling of Halopyridazines
| Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 65 | - | Good to Excellent | N/A |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | [13] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT - 100 | - | High | N/A |
Note: Yields are reported for a range of substrates under the specified conditions.
Detailed Protocol: Sonogashira Coupling of a Chloropyridazine with a Terminal Alkyne
Materials:
-
Chloropyridazine derivative
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, dissolve the chloropyridazine (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous THF or DMF.
-
Catalyst and Base Addition: To the stirred solution, add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and triethylamine (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (typically up to 100 °C). Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired alkynylpyridazine.
III. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine.[14] This reaction has become a cornerstone for the synthesis of arylamines, including those containing the pyridazine scaffold, which are prevalent in pharmaceuticals.
Mechanistic Insights: The Importance of Ligand Design
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions, but the nature of the nucleophile (amine) introduces unique considerations.
Oxidative Addition: As in the previous examples, the reaction commences with the oxidative addition of the halopyridazine to a Pd(0) complex.
Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide) is required to deprotonate the coordinated amine, forming a palladium-amido complex.
Reductive Elimination: The final step is the reductive elimination of the aryl amine from the palladium(II)-amido complex, which regenerates the Pd(0) catalyst. This step is often facilitated by bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos), which promote the formation of a three-coordinate intermediate that is primed for reductive elimination.[7][8][15]
Visualizing the Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Data for Buchwald-Hartwig Amination of Halopyridazines
| Catalyst Precursor / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100 | - | High | N/A |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | - | Moderate to High | N/A |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 120 | - | Moderate | [16] |
Note: Yields are reported for a range of substrates under the specified conditions.
Detailed Protocol: Buchwald-Hartwig Amination of a Halopyridazine
Materials:
-
Halopyridazine derivative
-
Amine (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or a pre-catalyst like [Pd-μ-BrP(t-Bu)₃]₂
-
A bulky biaryl phosphine ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., XPhos), and the strong base (e.g., NaOt-Bu).
-
Reagent Addition: Add the halopyridazine (1.0 eq) and the amine (1.2 eq) to the Schlenk tube, followed by the anhydrous solvent (e.g., toluene).
-
Inert Atmosphere: Seal the tube and ensure it is under a positive pressure of nitrogen or argon.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or crystallization.
IV. Troubleshooting and Field-Proven Insights
While palladium-catalyzed cross-coupling reactions are generally robust, challenges can arise, particularly with heteroaromatic substrates like pyridazines.
-
Low Yields: This can be due to catalyst deactivation, inefficient oxidative addition or transmetalation, or side reactions.
-
Solution: Ensure rigorous exclusion of oxygen.[1] Screen different ligands, bases, and solvents. For Suzuki couplings, ensure the quality of the boronic acid or ester.
-
-
Homo-coupling: This side reaction, particularly the Glaser coupling in Sonogashira reactions, can be problematic.[11]
-
Solution: For Sonogashira couplings, consider using copper-free conditions or minimizing the amount of copper co-catalyst. For Suzuki couplings, ensure the reaction is thoroughly degassed.[1]
-
-
Dehalogenation: The replacement of the halogen with a hydrogen atom can occur, especially with more reactive iodo- and bromopyridazines.
-
Solution: Use milder bases and lower reaction temperatures.
-
V. Conclusion
Palladium-catalyzed cross-coupling reactions have fundamentally transformed the synthesis of functionalized pyridazines, providing chemists with powerful and versatile tools to construct complex molecules with high efficiency and selectivity. A thorough understanding of the underlying mechanisms and the rational selection of catalysts, ligands, bases, and solvents are paramount for the successful implementation of these reactions. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of palladium catalysis in their pursuit of novel pyridazine-based therapeutics and materials.
References
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(5), 634. [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Denmark, S. E., & Smith, R. C. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 48(5), 1477–1489. [Link]
- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Israel Journal of Chemistry, 50(5‐6), 648-662. [Link]
-
Gobert, F., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7027. [Link]
-
Fath, M. A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4565-4585. [Link]
- Dajoe Merit. (2019, February 2). Oxidative Addition: Palladium Mechanism with aryl iodide [Video]. YouTube.
- ResearchGate. (2025, August 6).
-
Mondal, B., et al. (2019). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. Dalton Transactions, 48(33), 12629-12643. [Link]
- ResearchGate. (2025, August 5).
- Wolfe, J. P., & Buchwald, S. L. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides.
- ResearchGate. (2025, August 10).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- So, C. M., et al. (2024).
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944-6945. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Guedes, da Silva, M. F. C., et al. (2020). Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. International Journal of Molecular Sciences, 21(18), 6825. [Link]
-
Powers, D. C., et al. (2017). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Journal of the American Chemical Society, 139(41), 14666-14671. [Link]
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
-
Shekhar, S., et al. (2011). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 133(30), 11747-11755. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron Letters, 130, 154868. [Link]
- Andy, A. (n.d.). pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. University of Illinois.
-
Reddy, B. V. S., et al. (2011). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters, 13(19), 5012-5015. [Link]
- HKMU Scholars. (n.d.).
- ResearchGate. (2025, August 9).
-
Fujita, K. I., et al. (2006). Organometallic Chemistry from Amidate Complexes. Reductive elimination of N-Aryl Amidates from Palladium(II). Journal of the American Chemical Society, 128(28), 9044-9045. [Link]
-
Trost, B. M., & Dong, G. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(3), 564-567. [Link]
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
-
Sharma, G. V., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Vantourout, J. C., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Fors, B. P., et al. (2010). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles. Angewandte Chemie International Edition, 49(43), 7934-7937. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Reddy, B. V. S., et al. (2020). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 10(7), 4032-4057.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Tetrahedron Letters, 130, 154868.
- Yang, D., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
-
Housecroft, C. E. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 57(34), 10834-10836. [Link]
- Chris Schaller. (n.d.). oxidative addition and palladium coupling. College of Saint Benedict and Saint John's University.
-
Holler, S., et al. (2018). Thiopyridazine-Based Palladium and Platinum Boratrane Complexes. Inorganic chemistry, 57(12), 6921–6931. [Link]
- BenchChem. (n.d.).
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Organic Chemistry Frontiers. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemtube3d.com [chemtube3d.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 13. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. thieme-connect.com [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Leveraging 4-(6-Methylpyridazin-3-YL)benzoic Acid in Modern Organic Synthesis and Drug Discovery
Introduction: The Strategic Value of the Pyridazine Scaffold
In the landscape of medicinal chemistry, the pyridazine ring has firmly established itself as a "privileged scaffold".[1] This six-membered aromatic heterocycle, containing two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it highly advantageous for drug design. The nitrogen atoms act as hydrogen bond acceptors, enabling potent interactions with biological targets, while also increasing polarity and aqueous solubility compared to carbocyclic analogues.[1][2] Furthermore, the pyridazine core often imparts favorable metabolic stability and low cytochrome P450 inhibitory effects, addressing key challenges in drug development.[1] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, finding application as anticancer, anti-inflammatory, cardiovascular, and neurological agents.[1][3]
This technical guide focuses on a specific, highly versatile building block: 4-(6-Methylpyridazin-3-YL)benzoic acid . This molecule offers chemists two distinct and strategically important reactive handles: the benzoic acid moiety, ideal for amide bond formation and other derivatizations, and the methyl-substituted pyridazine ring, a core component for constructing complex, biologically active molecules. This note provides an in-depth exploration of its properties, key synthetic transformations, and detailed protocols for its application, aimed at researchers, chemists, and professionals in drug development.
Section 1: Physicochemical Properties and Synthetic Rationale
The utility of this compound stems from its bifunctional nature. The carboxylic acid provides a classical and reliable point for chemical ligation, while the pyridazine component serves as a bioisosteric replacement for phenyl rings, offering improved properties.[2] The strategic placement of the methyl group and the linkage to the benzoic acid creates a specific vector for substitution, influencing the molecule's overall shape and electronic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₀N₂O₂ | Calculation |
| Molecular Weight | 214.22 g/mol | Calculation |
| Appearance | Off-white to light yellow solid | Supplier Data[4] |
| CAS Number | 216060-24-1 | Supplier Data[4] |
| Key Reactive Groups | Carboxylic Acid, Pyridazine Ring | Structural Analysis |
The decision to use this building block is often driven by the need to synthesize biaryl structures common in many classes of therapeutic agents, particularly kinase inhibitors.[5] The carboxylic acid allows for the straightforward introduction of diverse side chains via amide coupling, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3][6]
Section 2: Key Synthetic Transformations
The true power of this compound is realized through its versatile reactivity. The following sections detail the most critical synthetic transformations, providing both the strategic rationale and practical considerations for each.
Amide Bond Formation: The Workhorse Reaction
The most prevalent application of this building block is the formation of amides, a cornerstone of medicinal chemistry. The carboxylic acid can be readily activated and coupled with a vast array of primary and secondary amines to generate diverse libraries of compounds.
Causality Behind Experimental Choices:
-
Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) are preferred over harsher methods (e.g., conversion to acid chloride). This is because they operate under mild, ambient temperature conditions, tolerate a wide range of functional groups, and minimize the risk of racemization in chiral substrates.
-
Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is essential to neutralize the acidic byproducts of the reaction and to deprotonate the amine nucleophile, thereby driving the reaction to completion.
-
Solvent: Anhydrous polar aprotic solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are ideal as they effectively dissolve the reagents and do not interfere with the coupling mechanism.
Below is a generalized workflow for this critical transformation.
Caption: Generalized workflow for amide bond formation.
Functionalization at the Pyridazine Core
While the benzoic acid is the primary site for diversification, the pyridazine ring itself offers opportunities for modification, typically through cross-coupling reactions. Although the methyl group at the 6-position is relatively inert, synthetic strategies often involve starting with a precursor like 4-(6-chloropyridazin-3-yl)benzoic acid , where the chlorine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[5] This allows for the introduction of various aryl or heteroaryl groups at this position, creating complex biaryl or hetero-biaryl structures.[5][7]
Rationale for Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[5][8] It enables the formation of C-C bonds that are often difficult to achieve through other methods.
The synthesis of the target molecule, this compound, can be envisioned from the chloro-precursor via a Negishi or Stille coupling with an appropriate organometallic methyl source, or the methyl group can be installed earlier in the synthesis of the pyridazine ring itself. For researchers looking to build complexity, using the chloro-analogue provides a validated pathway.[5]
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for the key transformations discussed.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes the coupling of this compound with a generic primary amine.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous MgSO₄
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq), HATU (1.2 eq), and finally DIPEA (3.0 eq) to the solution. The order of addition can be critical; adding the base last is often preferred.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, DMF, and excess reagents.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the pure amide product.
Table 2: Typical Reagent Stoichiometry for Amide Coupling
| Reagent | Stoichiometric Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (R-NH₂) | 1.0 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.3 | Activating Agent |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base to neutralize acid |
Protocol 2: Suzuki-Miyaura Coupling for Pyridazine Functionalization (Illustrative Example)
This protocol illustrates how the pyridazine core can be functionalized, using the readily available 4-(6-chloropyridazin-3-yl)benzoic acid as a representative substrate.[5]
Materials:
-
4-(6-chloropyridazin-3-yl)benzoic acid (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq) or other suitable Pd catalyst/ligand system
-
K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)
-
Solvent mixture (e.g., Dioxane/Water or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine 4-(6-chloropyridazin-3-yl)benzoic acid (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the solvent system (e.g., Dioxane/H₂O 4:1).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and adjust the pH to ~3-4 with 1M HCl to protonate the carboxylic acid.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization to obtain the desired biaryl product.
Caption: Synthetic pathway for C-C bond formation on the pyridazine core.
Conclusion
This compound is a potent and versatile building block for organic synthesis and drug discovery. Its dual functionality allows for the systematic and efficient construction of complex molecules. The carboxylic acid serves as a reliable anchor for diversification via robust amide coupling chemistry, while the pyridazine core provides a privileged heterocyclic scaffold essential for modulating biological activity and optimizing pharmacokinetic properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this valuable synthetic intermediate.
References
- BenchChem. The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEip545BJm6VV6KwNxQVDKLhvBQPk5XZw9kQrS3IMt_4Wpc5wHD8RKxQfMyHy66kMGFn8hIdWbCH-UuSzIA0CqVRdKQA8EjntDWVBlzrxeD5ygw03rGcVzm0pb8Mhvd9zRB_tf125yg2OoFr4ZLJ8GGlL3nMjrdwBmV2PRqy9w9rTXDQzLjx_gZKVStFobPD-NVKrL68UCiAZ3ZWemVO3OqegS3tGcEkfe6OpDaDKwM_xeHJnre5iiG0svROkHTOUznQ2F-Q6lvGzI=]
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN2jsVOuZmfC70Bv4Swcq77ym2Lh2ESAHr1a3_5SQoOao7WXOy61gEpK3HrVBnaR6u4Kfv0jrj7aICoCzVdvJzSsETfKlWx9buNWYHjmuZzo3brzHdAdyYXz80QfiN6pyJ3h8750mC89eCG1_n]
- Li, J., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38871034/]
- ResearchGate. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. [URL: https://www.researchgate.net/publication/368582234_The_pyridazine_heterocycle_in_molecular_recognition_and_drug_discovery]
- Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCTlynz-M-ZqHULjpMzolcZ2Oc0AnwVTcoU2U9uY4Bp317QPWCovjlB2MD82UnglwiOJB6c4nAvAqcT_aM8s9N5gHp8tUDkTlypnhMaWjPVnoaxFKr8uAH5WQwAEA_5LNWSGo25398NZ88I6XOEVzwqJzWgsjVVlGN9YLmrwqmHJOHc64JbtDFjHnsSnhjbqycYvRtc77QFYYAHG58H8RX_u10xQ==]
- BenchChem. 4-(6-chloropyridazin-3-yl)benzoic Acid | 845827-17-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Bl-_f8D-LJKQ50L6e6M-tGjA5T3Ce-xjFhxQRoH8lxhmBClAIHKR9BnB5A7FZV0pYplj5i8BdbaJr5JvgnpmhBOgZPLquY2A1hzrEfAnsy1D6OqzBuRs0LtNea5ZO0kuqILpBw==]
- BLD Pharm. 4-(Pyridazin-3-yl)benzoic acid | 216060-22-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH4JP5wNG83kG1CHkgGIRkLgUUBu7ycgV6Mf5X0_LPGLHMiGS0xz9Tkc-YSMloe_-NAaz3c6HUb72Yj_lAzxYKCOlOL7Dz6j4mEvGa30YgjjLVXtVMTEYTTFE_EZCCJUUrMlIJYYqm8r4QR_l2]
- Malik, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 14(6), 3423-9. [URL: https://rjptonline.org/AbstractView.aspx?PID=2021-14-6-85]
- Abdel-Wahab, B. F., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10121650/]
- BLD Pharm. 4-((6-Methylpyridazin-3-yl)oxy)benzoic acid | 1303491-35-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIGmChSIHQR8gCdYSfIIRtNzMV1nfEOjp_9Y5M1W6QBXsU2aXUlPbsh2IfaPCBaadVwGylm-Due8A4stCp0Yi1HZESADK5a2HEM8RjoIHARoLwQtMrDgJ7s9pNnSFsMp_w8UTD9wrpUjKZ7Qx3-g==]
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Institute of Molecular and Translational Medicine. [URL: https://imtm.palacky.cz/file/download/a2588]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents. [URL: https://patents.google.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/22]
- Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [URL: https://www.researchgate.net/publication/326120892_Synthesis_and_Characterization_of_4-2-Methyl-4-Oxoquinazolin-34H-Yl_Benzoic_Acid_Derivatives_Using_Some_Biologically_Active_Alcohols_and_Phenols]
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [URL: https://www.researchgate.
- Design and synthesis of fused pyridine building blocks for automated library generation. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/14/233]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 216060-22-9|4-(Pyridazin-3-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. imtm.cz [imtm.cz]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Pyridazine-Benzoic Acid Scaffold: Application Notes for a Versatile Core in Drug Discovery
Introduction: The Strategic Value of the Pyridazine Moiety
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including a significant dipole moment, robust hydrogen-bonding capability, and a lower lipophilicity compared to a phenyl ring, make it an attractive component in modern drug design.[1] The inherent polarity of the pyridazine ring can also lead to favorable ADME (absorption, distribution, metabolism, and excretion) properties, such as reduced cytochrome P450 inhibitory effects.[1] When coupled with a benzoic acid group, as in 4-(6-Methylpyridazin-3-YL)benzoic acid, the resulting molecule presents a versatile platform for developing targeted therapeutics. The benzoic acid moiety provides a key interaction point, often with positively charged residues in enzyme active sites, and a handle for further chemical modification to explore structure-activity relationships (SAR).
This guide provides an in-depth exploration of the potential applications of the this compound scaffold in drug discovery, focusing on its utility as a core structure for developing kinase inhibitors for oncology and as a foundation for novel anti-inflammatory agents. We will detail the scientific rationale behind these applications and provide robust, field-proven protocols for their investigation.
Part 1: Application in Oncology - Targeting Cyclin-Dependent Kinases
The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them a prime target for therapeutic intervention. Structurally related pyridazine derivatives have demonstrated potent inhibitory activity against CDKs, particularly CDK2.[2] The 3,6-disubstituted pyridazine core acts as a scaffold to position key pharmacophoric elements within the ATP-binding pocket of the kinase. The this compound structure provides a foundational template for designing such inhibitors.
Proposed Signaling Pathway and Mechanism of Action
Experimental Protocol: In Vitro CDK2/Cyclin E Kinase Assay
This protocol describes a luminescence-based assay to determine the in vitro potency (IC50) of test compounds against human CDK2/Cyclin E.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
ATP, 10 mM stock
-
CDK2 substrate (e.g., Histone H1)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 0.1 mg/mL BSA
-
Test Compound (this compound or derivative) dissolved in DMSO
-
Staurosporine (positive control)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is ≤1%.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for vehicle control, Staurosporine for positive control).
-
Add 20 µL of CDK2/Cyclin E enzyme and substrate mixture (prepared in Assay Buffer) to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 25 µL of ATP solution (at a concentration near the Km for CDK2) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 50 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
| Parameter | Typical Concentration | Rationale |
| CDK2/Cyclin E | 5-10 ng/well | Ensures a robust signal-to-background ratio. |
| Histone H1 Substrate | 0.2 µg/µL | Saturating concentration to ensure enzyme kinetics are not substrate-limited. |
| ATP | 10 µM | Approximates the Km of ATP for CDK2, providing a sensitive measure of competitive inhibition. |
| Staurosporine | 10 µM (top conc.) | A potent, non-selective kinase inhibitor used as a positive control for assay validation. |
Part 2: Application in Inflammation - Multi-Target Inhibition
Chronic inflammation is a complex process involving multiple enzymatic pathways. A promising strategy in developing anti-inflammatory drugs is the simultaneous inhibition of key enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Pyridazinone derivatives, structurally related to our core molecule, have shown potential as multi-target anti-inflammatory agents.[3] The this compound scaffold can be derivatized to target these enzymes, offering a path to agents with a broader mechanism of action and potentially improved safety profiles over traditional NSAIDs.
Workflow for Evaluating Anti-Inflammatory Activity
Experimental Protocol: Cell-Based Assay for Anti-Inflammatory Activity
This protocol details a method to assess the anti-inflammatory potential of a test compound by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line).
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound (this compound or derivative) dissolved in DMSO
-
Dexamethasone (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment
-
Mouse TNF-α ELISA kit
Procedure:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO2 incubator.
-
Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound or controls (Dexamethasone, DMSO vehicle).
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
-
Inflammatory Stimulation:
-
Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubate the plate for 24 hours at 37°C.
-
-
Cytokine Measurement (ELISA):
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
-
Cytotoxicity Assessment (MTT Assay):
-
After collecting the supernatant, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. This step is crucial to ensure that the observed reduction in TNF-α is not due to cell death.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Confirm that the compound does not exhibit significant cytotoxicity at concentrations where it inhibits TNF-α production.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics in oncology and inflammation. The unique electronic and steric properties of the pyridazine ring, combined with the versatile chemical handle of the benzoic acid group, provide a rich foundation for structure-based drug design. The protocols outlined in this guide offer a robust framework for researchers to begin exploring the therapeutic potential of this and related chemical series. Through systematic derivatization and rigorous biological evaluation, new and effective treatments for a range of diseases may be discovered.
References
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC. (2020, August 11). National Center for Biotechnology Information. [Link]
-
Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC. (2023, April 20). National Center for Biotechnology Information. [Link]
-
Drug design, development and biological screening of pyridazine derivatives. (n.d.). ResearchGate. [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Baruch S. Blumberg Institute. [Link]
-
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-(6-Methylpyridazin-3-YL)benzoic Acid in the Development of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Pyridazine Moiety as a Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Within the vast chemical space of heterocyclic compounds, the pyridazine nucleus has emerged as a "privileged scaffold." Its unique electronic properties, including a significant dipole moment and the capacity for dual hydrogen bonding, render it an invaluable component in the design of molecules that can effectively interact with the ATP-binding pocket of various kinases.[1] The strategic incorporation of the pyridazine ring can enhance binding affinity, improve metabolic stability, and fine-tune the selectivity profile of a drug candidate.
This technical guide focuses on 4-(6-Methylpyridazin-3-YL)benzoic acid , a key intermediate that serves as a versatile building block for a new generation of kinase inhibitors. The presence of both a reactive carboxylic acid group and a modifiable pyridazine ring allows for diverse chemical elaborations, enabling the exploration of a wide range of chemical space in the quest for novel therapeutics. This document provides a comprehensive overview of a robust synthetic protocol for this intermediate, its application in the synthesis of exemplary kinase inhibitors, and the underlying biological rationale for its use.
Synthesis of this compound: A Proposed Suzuki-Miyaura Coupling Approach
While a variety of methods can be envisioned for the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile strategy. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between a halide and a boronic acid, a cornerstone of modern organic synthesis for creating biaryl structures.[2]
The proposed synthetic pathway, outlined below, involves the coupling of 3-chloro-6-methylpyridazine with 4-carboxyphenylboronic acid .
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for Suzuki-Miyaura couplings of similar heterocyclic halides.[3]
Materials:
-
3-chloro-6-methylpyridazine (1.0 eq)
-
4-carboxyphenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)
-
Base (e.g., Potassium carbonate, 2.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-chloro-6-methylpyridazine, 4-carboxyphenylboronic acid, potassium carbonate, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Rationale for Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. Other palladium sources with appropriate ligands can also be employed.
-
Base: Potassium carbonate is a mild and effective base for this transformation. Other bases like sodium carbonate or cesium carbonate can also be used.
-
Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is crucial for dissolving both the organic and inorganic reagents.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is essential to prevent catalyst degradation and ensure a high yield.
Application in Kinase Inhibitor Synthesis: Case Studies
The this compound intermediate is a versatile scaffold for the synthesis of various kinase inhibitors. The carboxylic acid moiety provides a convenient handle for amide bond formation, a common linkage in many kinase inhibitors. The pyridazine ring itself can be further functionalized if desired. Below are case studies of kinase inhibitors that highlight the utility of the pyridazine core.
Case Study 1: Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Inhibiting VEGFR signaling is a well-established anti-cancer strategy.[5]
CHMFL-VEGFR2-002 , a potent and selective VEGFR2 inhibitor, showcases a scaffold that could be conceptually derived from a pyridazine-containing benzoic acid.[6][7][8]
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.
Experimental Protocol: In Vitro Kinase Assay for VEGFR2 Inhibition [9]
-
Prepare a reaction mixture containing VEGFR2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and kinase assay buffer in a 96-well plate.
-
Add serial dilutions of the test compound (synthesized from the pyridazine intermediate) or a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection).
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Case Study 2: Bruton's Tyrosine Kinase (Btk) Inhibitors
Btk is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, making it a key target for B-cell malignancies and autoimmune diseases.[10][11][12]
GDC-0834 is a potent and selective Btk inhibitor that, while not a direct derivative, features a core structure where a pyridazine-based benzoic acid could serve as a foundational building block.[13][14][15]
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of Btk.
Case Study 3: FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors
Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell proliferation.[7]
Quizartinib is a potent FLT3 inhibitor. The core structure of many FLT3 inhibitors could conceptually be assembled using intermediates like this compound.
Quantitative Data of Representative Kinase Inhibitors
The following table summarizes the inhibitory activity of selected kinase inhibitors that share structural motifs with derivatives of this compound.
| Kinase Inhibitor | Target Kinase | IC50 / Ki (nM) | Reference Compound for Comparison |
| CHMFL-VEGFR2-002 | VEGFR2 | 66 | Sunitinib |
| GDC-0834 | Btk | 5.9 | Ibrutinib |
| Quizartinib | FLT3 | 1.1 | Midostaurin |
| AMG 511 | PI3Kα | 6 (Ki) | - |
| PI3Kβ | 4 (Ki) | - | |
| PI3Kδ | 2 (Ki) | - | |
| PI3Kγ | 1 (Ki) | - |
Data sourced from publicly available literature and databases.[7][8][9][13][14][15]
Conclusion: A Versatile Intermediate for Future Drug Discovery
This compound represents a strategically important intermediate for the synthesis of novel kinase inhibitors. Its straightforward synthesis via robust methods like the Suzuki-Miyaura coupling, combined with its versatile chemical handles, makes it an attractive starting point for medicinal chemists. The inherent properties of the pyridazine ring, when incorporated into small molecules, can lead to compounds with high potency and selectivity against a range of kinase targets. As the demand for new and effective kinase inhibitors continues to grow, the thoughtful application of such well-designed intermediates will undoubtedly accelerate the discovery and development of the next generation of targeted therapies.
References
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. (2016). PubMed. Retrieved January 20, 2026, from [Link]
-
Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. (2019). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023). PubMed. Retrieved January 20, 2026, from [Link]
-
Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. (2019). PubMed. Retrieved January 20, 2026, from [Link]
-
AMG-511. (n.d.). Chemietek. Retrieved January 20, 2026, from [Link]
-
Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834. (2015). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis of Quizartinib. (2020). Chinese Journal of Pharmaceuticals. Retrieved January 20, 2026, from [Link]
-
Bruton's tyrosine kinase. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology. Retrieved January 20, 2026, from [Link]
-
The structure of GDC-0834. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
AMG 511, a potent and selective class I PI3K inhibitor, demonstrates anti-tumor activity in multiple xenograft models. (2012). AACR Journals. Retrieved January 20, 2026, from [Link]
-
The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG-511 | PI3K inhibitor | CAS 1253573-53-3 | Buy AMG-511 from Supplier InvivoChem [invivochem.com]
- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt - Patent US-11192895-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. AMG-511 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. AMG 511 98% | CAS: 1253573-53-3 | AChemBlock [achemblock.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google Patents [patents.google.com]
- 11. digibug.ugr.es [digibug.ugr.es]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. amsbio.com [amsbio.com]
- 15. Bi-aryl meta-pyrimidine inhibitors of kinases - Patent US-8604042-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Developing Novel Antibacterial Agents from Pyridazine Derivatives
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates urgent research into novel chemical entities capable of combating multidrug-resistant (MDR) pathogens.[1] Among the vast landscape of heterocyclic compounds, the pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry.[2][3][4] This six-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an exceptional starting point for drug design.[4] Its polarity, capacity for hydrogen bonding, and ability to modulate pharmacokinetic profiles have led to its incorporation into a wide array of therapeutic agents.[4]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It outlines the rational design, synthesis, and evaluation of pyridazine derivatives as potential next-generation antibacterial agents. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Rational Design and Synthesis of Pyridazine Scaffolds
The journey from concept to candidate begins with a strategic approach to molecular design, grounded in the principles of medicinal chemistry. The pyridazine core serves as a versatile template that can be chemically modified to explore the chemical space and establish a strong Structure-Activity Relationship (SAR).
The Pyridazine Core: A Foundation for Antibacterial Activity
The pyridazine nucleus is an aza-analogue of pyridine and an isostere of benzene, making it a popular choice for medicinal chemists.[5][6] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][7][8] The key to unlocking its antibacterial potential lies in the strategic placement of various substituents around the core ring. These modifications influence the molecule's electronic properties, steric profile, and ability to interact with specific bacterial targets.
Structure-Activity Relationship (SAR) as a Guiding Principle
SAR studies are the cornerstone of lead optimization. By systematically altering the substituents on the pyridazine ring and observing the corresponding changes in antibacterial potency, researchers can deduce which chemical features are critical for activity. For instance, studies have shown that introducing electron-withdrawing groups (like -F, -Cl, -NO2) or electron-donating groups (like -CH3) at different positions can dramatically impact the Minimum Inhibitory Concentration (MIC) against various bacterial strains.[9][10] Similarly, adding bulky hydrophobic groups or hydrophilic moieties can affect cell permeability and target engagement.[9][11]
A typical SAR exploration involves creating a library of analogues based on a "hit" compound identified in an initial screen. This is often done in series, for example:
-
Series 1: Modifying substituents on an aryl ring attached to the pyridazine core.[9]
-
Series 2: N-alkylation at one of the pyridazine nitrogen atoms to introduce different functional groups.[9]
-
Series 3: Hydrolysis or modification of functional groups introduced in Series 2 to alter properties like solubility.[9]
This systematic approach allows for the development of a predictive model for designing more potent and selective antibacterial agents.
General Workflow for Pyridazine-Based Drug Discovery
The process follows a logical progression from initial design to preclinical evaluation.
Caption: High-level workflow for antibacterial drug discovery using pyridazine derivatives.
Protocol: Synthesis of a 6-Phenyl-Pyridazin-3(2H)-one Scaffold
This protocol describes a foundational synthesis for a pyridazinone derivative, which can serve as a starting point for further derivatization. The method is adapted from established procedures involving Friedel-Crafts acylation followed by cyclization with hydrazine.[8]
Rationale: The Friedel-Crafts reaction is a robust C-C bond-forming reaction to create the keto-acid intermediate. The subsequent cyclization with hydrazine hydrate is a classic and efficient method for forming the six-membered pyridazinone ring.[8][12]
Materials:
-
Benzene (or substituted benzene derivative)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard reflux and extraction glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Step 1: Synthesis of β-Aroylpropionic Acid (Friedel-Crafts Acylation)
-
Set up a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel. Ensure the apparatus is dry.
-
To a stirred suspension of anhydrous AlCl₃ (0.2 mol) in nitrobenzene (100 mL), add succinic anhydride (0.1 mol) in portions.
-
Slowly add benzene (0.1 mol) dropwise from the dropping funnel over 30 minutes.
-
Heat the reaction mixture at 60-70°C for 4-5 hours until the evolution of HCl gas ceases.
-
Cool the mixture and pour it into a beaker containing crushed ice and concentrated HCl (50 mL).
-
Perform steam distillation to remove the nitrobenzene solvent.
-
The resulting solid, β-benzoylpropionic acid, is filtered, washed with cold water, and recrystallized from hot water or ethanol.
-
-
Step 2: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one (Cyclization)
-
In a round-bottom flask, dissolve the β-benzoylpropionic acid (0.05 mol) from Step 1 in ethanol (150 mL).
-
Add hydrazine hydrate (0.06 mol) to the solution.
-
Reflux the mixture for 5-6 hours.[12]
-
After cooling, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry it. Recrystallize from a suitable solvent like ethanol or dioxane to yield the pure pyridazinone core.[12]
-
Self-Validation:
-
Characterization: Confirm the structure of the intermediate and final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).[13]
-
Purity: Assess purity using melting point determination and thin-layer chromatography (TLC).[8] The final compound can now be used as a scaffold for further modifications, such as condensation reactions with various aldehydes.[13][14]
Section 2: In Vitro Antibacterial Efficacy Assessment
Once a library of pyridazine derivatives has been synthesized, the next critical phase is to determine their antibacterial activity. The primary screening method of choice is the determination of the Minimum Inhibitory Concentration (MIC).
The Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16] It is the gold standard for quantifying the in vitro potency of a new compound and is essential for SAR analysis.[17] This protocol is based on the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18][19][20]
Protocol: Broth Microdilution MIC Assay
Rationale: The broth microdilution method is a standardized, high-throughput technique that provides a quantitative result (in µg/mL or µM).[17][21] It allows for the simultaneous testing of multiple compounds against various bacterial strains, making it ideal for screening a chemical library.
Caption: Workflow for the broth microdilution method to determine the MIC.
Materials:
-
Sterile 96-well microtiter plates
-
Test pyridazine compounds
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound (e.g., 1280 µg/mL) in DMSO.
-
In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12.
-
Add 200 µL of the compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. The drug concentrations are now halved to their final testing concentrations.
-
Set up Controls (Critical for Validation):
-
Well 11 (Growth Control): 100 µL bacterial inoculum + 100 µL CAMHB. Should show turbidity.
-
Well 12 (Sterility Control): 200 µL CAMHB only. Should remain clear.
-
Vehicle Control: Test the highest concentration of DMSO used in a separate well to ensure it does not inhibit bacterial growth.
-
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear), as compared to the turbid growth control in well 11.[16]
-
Data Presentation
MIC values should be summarized in a clear, tabular format to facilitate SAR analysis.
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| PDZ-01 | -H | -H | 64 | >128 |
| PDZ-02 | -Cl | -H | 16 | 64 |
| PDZ-03 | -F | -H | 8 | 32 |
| PDZ-04 | -H | -NO₂ | 32 | >128 |
| Ciprofloxacin | (Control) | (Control) | 0.5 | 0.25 |
Data are hypothetical and for illustrative purposes only.
Section 3: Lead Optimization and Mechanistic Insights
Compounds that demonstrate promising MIC values ("hits") are advanced to secondary screening and lead optimization. The goal is to improve potency, selectivity, and drug-like properties.
Selectivity and Cytotoxicity
A viable antibacterial agent must be toxic to bacteria but safe for human cells. Therefore, promising hits must be evaluated for cytotoxicity against a mammalian cell line (e.g., HeLa, HEK293). The concentration that inhibits 50% of cell growth (IC₅₀) is determined. The ratio of cytotoxicity to antibacterial activity (IC₅₀/MIC) is known as the Selectivity Index (SI) . A high SI is a key indicator of a promising lead compound.[22]
Elucidating the Mechanism of Action (MoA)
Understanding how a compound kills bacteria is crucial for its development. While a full MoA study is complex, initial hypotheses can be formed based on the chemical structure or by using specific assays. For example, some pyridazine and related heterocyclic compounds have been found to target essential bacterial processes.[11][22]
One potential mechanism for Gram-negative bacteria involves disrupting the outer membrane assembly. The β-barrel assembly machinery (BAM) complex is essential for inserting outer membrane proteins (OMPs) and is a validated drug target.[22] A novel pyridazine derivative could potentially inhibit the interaction between key components of this complex, such as BamA and BamD.[22]
Caption: A potential mechanism of action: Inhibition of the BAM complex.
Section 4: In Vivo Efficacy Models
The ultimate test for any potential antibiotic is its efficacy in a living system. Promising lead compounds with good in vitro potency and a high selectivity index are advanced to in vivo animal models of infection.[23]
Rationale: In vitro assays cannot fully replicate the complex environment of a host infection, which includes factors like drug metabolism, distribution, protein binding, and the host immune response. In vivo models are therefore essential to validate the therapeutic potential of a compound.[24][25]
Commonly used models include murine sepsis or thigh infection models.[24][26] Mice are infected with a pathogenic bacterial strain (e.g., a clinical isolate of MRSA), and then treated with the test compound. Key endpoints include:
-
Reduction in bacterial burden in target organs (e.g., spleen, liver, thigh muscle).
-
Increased survival rate of infected animals compared to an untreated control group.[22]
Successful outcomes in these models provide the strong preclinical evidence required to justify advancing a compound toward clinical trials.
Conclusion
The development of novel antibacterial agents from pyridazine derivatives represents a promising strategy to combat the global threat of antibiotic resistance. The pyridazine scaffold's chemical tractability allows for extensive SAR studies, leading to the identification of potent and selective compounds. By following a logical, multi-phase workflow—from rational design and synthesis to rigorous in vitro and in vivo evaluation—researchers can systematically advance new chemical entities from the bench to preclinical validation. The protocols and strategies outlined in this guide provide a robust framework for scientists dedicated to this critical area of drug discovery.
References
-
Al-Ghorbani, M., Chebil, A., Al-Ramadeen, R., Al-Farhan, K., Al-Obaid, A. M., & Al-Abdullah, E. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 678. [Link]
-
Bian, C., et al. (2026). New tetrahydrothieno[2,3-c]pyridine derivatives with broad gram-negative antibacterial activity. European Journal of Medicinal Chemistry, 301, 118179. [Link]
-
El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(45), 29331-29351. [Link]
-
Deeb, A., El-Mariah, F., & Hosny, M. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Bioorganic & Medicinal Chemistry Letters, 14(19), 5013-5017. [Link]
-
Clinical & Laboratory Standards Institute (CLSI). (n.d.). Homepage. [Link]
-
Kandile, N. G., Mohamed, M. I., Zaky, H., & Mohamed, H. M. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-1996. [Link]
-
Rees, D. I., et al. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases. [Link]
-
Jubeh, B., Breijyeh, Z., & Karaman, R. (2020). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 13(7), 144. [Link]
-
Gomis, F., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113849. [Link]
-
Kumar, A., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry. [Link]
-
Wang, M., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum, 9(3), e01047-21. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(11), 3537. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. 36th Edition. [Link]
-
Ghorab, M. M., Ragab, F. A., & Alqasoumi, S. I. (2011). Synthesis of novel pyridazine derivatives as potential antimicrobial agents. Journal of the Serbian Chemical Society, 76(1), 1-12. [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Liu, J., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in Microbiology, 6, 525. [Link]
-
Singh, A., & Sharma, P. K. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 647-669. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(10), 4056. [Link]
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
-
Pan American Health Organization. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
ResearchGate. (2025). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. [Link]
-
LibreTexts Biology. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
-
Clinical & Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PMC - NIH. [Link]
-
Müller-Serieys, C., et al. (2009). In vitro pharmacodynamic models to determine the effect of antibacterial drugs. Journal of Antimicrobial Chemotherapy, 65(2), 154-167. [Link]
-
U.S. Food & Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
PubMed. (n.d.). Synthesis and antibacterial activity of novel pyridobenzoxazine analogues. [Link]
-
Das, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Clinical Breakpoint Tables. [Link]
-
Creative Diagnostics. (n.d.). In Vivo Models. [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
-
PubMed. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. [Link]
-
ACS Omega. (n.d.). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents. [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
PubMed. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. [Link]
-
MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
Sources
- 1. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. emerypharma.com [emerypharma.com]
- 18. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 19. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 20. chainnetwork.org [chainnetwork.org]
- 21. bmglabtech.com [bmglabtech.com]
- 22. New tetrahydrothieno[2,3-<em>c</em>]pyridine derivatives with broad gram-negative antibacterial activity | BioWorld [bioworld.com]
- 23. In Vivo Models - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 26. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating 4-(6-Methylpyridazin-3-YL)benzoic Acid in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1][2][3] This document provides a comprehensive guide for the investigation of 4-(6-Methylpyridazin-3-YL)benzoic acid as a potential anti-inflammatory agent. We will explore the scientific rationale for targeting the pyridazine core, detail robust protocols for in vitro and in vivo evaluation, and discuss the potential molecular mechanisms that may underpin its anti-inflammatory effects. This guide is designed to be a practical resource for researchers aiming to characterize novel pyridazine-based compounds in the context of inflammation.
Introduction: The Rationale for Investigating Pyridazine Derivatives in Inflammation
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4][5] While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term use is associated with significant side effects, necessitating the discovery of novel, safer, and more effective anti-inflammatory agents.[3][4]
The pyridazine nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a promising scaffold for the development of new anti-inflammatory drugs.[1][6] Various derivatives have been shown to modulate key inflammatory pathways by:
-
Inhibiting Cyclooxygenase (COX) Enzymes: Specifically, some pyridazinone derivatives have demonstrated selective inhibition of COX-2, the inducible isoform of the enzyme primarily involved in pathological inflammation, which could lead to a better safety profile compared to non-selective NSAIDs.[1][3][7]
-
Suppressing Pro-inflammatory Cytokines: Pyridazine-based compounds have been reported to reduce the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][5]
-
Modulating Other Inflammatory Targets: Research suggests that pyridazine derivatives may also target other players in the inflammatory cascade, including 5-lipoxygenase (5-LOX) and phosphodiesterase type 4 (PDE4).[8][9]
The compound this compound incorporates the key pyridazine core, a methyl group which can influence metabolic stability and target engagement, and a benzoic acid moiety, a common feature in many NSAIDs that can facilitate interactions with the active sites of inflammatory enzymes. This structural combination makes it a compelling candidate for investigation as a novel anti-inflammatory agent.
In Vitro Evaluation of Anti-Inflammatory Activity
Initial screening of this compound should be performed using a panel of in vitro assays to assess its potential to modulate key inflammatory pathways. These assays are cost-effective, rapid, and provide valuable mechanistic insights.[4][10]
Assessment of Cytotoxicity
Prior to evaluating anti-inflammatory activity, it is crucial to determine the cytotoxic profile of the compound to ensure that any observed effects are not due to cell death.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Seed RAW 264.7 murine macrophages or THP-1 human monocytic cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Inhibition of Pro-inflammatory Mediators
A key indicator of anti-inflammatory potential is the ability of a compound to inhibit the production of pro-inflammatory molecules in response to an inflammatory stimulus. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells.[11][12]
Protocol: Measurement of Nitric Oxide (NO) Production
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
Protocol: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Cell Culture, Treatment, and Stimulation: Follow the same procedure as for the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions (commercially available kits).
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve provided in the kit.
Enzyme Inhibition Assays
Directly assessing the inhibitory activity of this compound on key inflammatory enzymes can provide valuable mechanistic information.
Protocol: COX-1 and COX-2 Inhibition Assay
-
Assay Principle: Utilize commercially available colorimetric or fluorometric COX inhibitor screening kits. These assays typically measure the peroxidase activity of COX enzymes.
-
Procedure: Follow the kit manufacturer's protocol. Briefly, incubate purified COX-1 and COX-2 enzymes with the test compound at various concentrations.
-
Substrate Addition: Add arachidonic acid to initiate the reaction.
-
Detection: Measure the product formation using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.[7]
In Vivo Evaluation of Anti-Inflammatory Efficacy
Promising results from in vitro assays should be validated in a relevant animal model of inflammation.[10][13] The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[14][15]
Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test Compound (this compound at different doses, e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Compound Administration: Administer the test compound or controls orally one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the appropriate institutional animal care and use committee.
Mechanistic Elucidation: Exploring the Signaling Pathways
To gain a deeper understanding of the anti-inflammatory mechanism of this compound, further investigation into its effects on key inflammatory signaling pathways is recommended.
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[12]
Workflow for Investigating NF-κB Inhibition:
Caption: Workflow for investigating the effect on the NF-κB pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including p38, JNK, and ERK) are also crucial in regulating the inflammatory response.
Workflow for Investigating MAPK Inhibition:
Caption: Workflow for assessing the impact on MAPK signaling pathways.
Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from these assays will provide a comprehensive profile of the anti-inflammatory activity of this compound.
| Assay | Parameter Measured | Interpretation of Positive Result |
| MTT Assay | Cell Viability | High cell viability at effective concentrations indicates low cytotoxicity. |
| Griess Assay | Nitric Oxide (NO) Production | Reduction in NO levels suggests inhibition of iNOS activity or expression. |
| ELISA | TNF-α and IL-6 Levels | Decreased cytokine levels indicate suppression of pro-inflammatory signaling. |
| COX Inhibition Assay | IC50 for COX-1 and COX-2 | A lower IC50 for COX-2 compared to COX-1 suggests COX-2 selectivity. |
| Carrageenan Paw Edema | Paw Volume | Reduction in paw edema demonstrates in vivo anti-inflammatory efficacy. |
The results for this compound can be compared with data from other pyridazine derivatives to build a structure-activity relationship (SAR) model. This can guide the design of more potent and selective anti-inflammatory agents in the future.[2][16]
Conclusion
The pyridazine scaffold holds significant promise for the development of novel anti-inflammatory therapeutics. The systematic evaluation of this compound, as outlined in these application notes, will provide valuable insights into its potential as an anti-inflammatory drug candidate. The described protocols offer a robust framework for its initial characterization, from in vitro screening to in vivo efficacy testing and mechanistic elucidation.
References
- Umar, M.I., et al. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 22(3), 199-203.
- Jain, N. K., & Singhai, A. K. (2011). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Indian Journal of Pharmaceutical Sciences, 73(1), 59.
- Peiris, D. S. H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Research in Pharmacy, 29(2), 1-10.
- Gallo, S., & Rossi, A. (2022).
- Cantini, N., et al. (2022).
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
- Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinical and Experimental Immunology, 146(3), 484-490.
-
Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
- Sangeetha, R., & Krishnakumari, S. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. Research Journal of Pharmacy and Technology, 9(8), 1143-1146.
- Arul, V. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmacy and Biological Sciences, 6(3), 1-8.
- Abdel-Maksoud, M. S., et al. (2025). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, e2400511.
- Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
- Abdel-Maksoud, M. S., et al. (2025). Design, Synthesis, and Therapeutic Potential of Pyridazinone-Based Molecules: An Updated Comprehensive Review. Medicinal Research Reviews.
- Al-Ghorbani, M., et al. (2013). Synthesis and quantitative structure-activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. Beilstein Journal of Organic Chemistry, 9, 1730-1736.
- Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6509.
- Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
- Abdel-Maksoud, M. S., et al. (2025). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie.
- Hasan, M. M., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 149, 107623.
- Naureen, S., et al. (2024). Pyridazine derivatives 57a–59c reported as anti-inflammatory agents. Journal of Molecular Structure, 1301, 137350.
- Dmitriev, M. V., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2024(1), M1772.
- El-Gamal, M. I., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190847.
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- El-Gamal, M. I., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
- Dmitriev, M. V., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2024(1), M1772.
- Tai, Z., et al. (2021). Inhibition of neuroinflammation by MIF inhibitor 3-({[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]thio}1methyl)benzoic acid (Z-312).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sarpublication.com [sarpublication.com]
- 4. journalajrb.com [journalajrb.com]
- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 11. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wuxibiology.com [wuxibiology.com]
- 15. ijpras.com [ijpras.com]
- 16. Synthesis and quantitative structure-activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of 4-(6-Methylpyridazin-3-YL)benzoic Acid Using HPLC-UV and LC-MS/MS
Abstract
This application note presents two robust and validated analytical methods for the quantitative determination of 4-(6-Methylpyridazin-3-YL)benzoic acid in various matrices. A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is detailed for routine quality control and purity assessment, offering simplicity and reliability. Additionally, a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is described for the quantification of trace levels of the analyte in complex biological matrices, crucial for pharmacokinetic and drug metabolism studies. Both methods have been developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure accuracy, precision, and reliability.[1][2][3][4]
Introduction
This compound is a heterocyclic compound incorporating both a pyridazine and a benzoic acid moiety. The accurate quantification of this and similar molecules is essential in various stages of drug development, from synthesis and formulation to preclinical and clinical studies. The presence of the benzoic acid group provides an acidic handle, while the methylpyridazine ring offers a distinct chemical structure that can be leveraged for selective analysis.
The development of reliable analytical methods is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like benzoic acid derivatives.[5][6] For routine analysis, UV detection offers a cost-effective and straightforward approach.[5][7][8] For applications requiring higher sensitivity and selectivity, such as bioanalysis, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard.[9][10][11]
This document provides detailed, step-by-step protocols for both HPLC-UV and LC-MS/MS methods, along with guidance on sample preparation and method validation.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for method development.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₂ | - |
| Molecular Weight | 214.22 g/mol | - |
| pKa | 3.72 ± 0.10 | [12] |
The acidic nature of the molecule (pKa ≈ 3.72) dictates that the mobile phase pH should be controlled to ensure consistent retention and peak shape in reversed-phase chromatography.[13] To maintain the analyte in its non-ionized, more retained form, a mobile phase pH of approximately 2.5-3.0 is recommended.[13]
Method 1: Quantification by HPLC-UV
This method is suitable for the quantification of this compound in bulk drug substance, formulated products, and for purity analysis.
Principle
The method utilizes reversed-phase chromatography on a C18 column to separate the analyte from potential impurities. An acidic mobile phase is employed to suppress the ionization of the benzoic acid moiety, leading to enhanced retention and symmetrical peak shapes. Quantification is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong chromophore.[5]
Experimental Protocol
3.2.1. Reagents and Materials
-
Standards: this compound (analytical standard grade, ≥99% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Reagents: Orthophosphoric acid (analytical grade)
-
Water: Deionized water, filtered through a 0.45 µm membrane
-
Filtration: 0.45 µm syringe filters (PTFE or Nylon)
3.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Standard system with pump, autosampler, column oven, and DAD or UV-Vis detector | Widely available and suitable for this application. |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) | Provides good retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid | The organic/aqueous ratio provides adequate retention. Phosphoric acid lowers the pH to suppress analyte ionization, improving peak shape.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection λ | 254 nm | A common wavelength for aromatic and heterocyclic compounds, providing good sensitivity. A full UV scan should be performed to determine the optimal wavelength. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
3.2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Bulk Drug: Accurately weigh a sample of the bulk drug and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Dilute further with the mobile phase if necessary.
-
Formulated Product (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and extract the analyte with methanol using sonication. Centrifuge and collect the supernatant. Dilute the extract with the mobile phase to a suitable concentration.
-
Filter all final solutions through a 0.45 µm syringe filter before injection.
-
3.2.4. Data Analysis
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the prepared standard solutions to construct a calibration curve by plotting peak area versus concentration.
-
Inject the sample solutions.
-
Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the analyte concentration in the sample using the linear regression equation derived from the calibration curve.
Method 2: Quantification by LC-MS/MS
This method is designed for high-sensitivity quantification in complex matrices such as plasma or tissue homogenates, making it ideal for pharmacokinetic studies.
Principle
This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is separated on a C18 column and then ionized using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and minimizes matrix interference.[10]
Experimental Protocol
4.2.1. Reagents and Materials
-
Standards: this compound (analytical standard grade, ≥99% purity), Internal Standard (IS) such as a stable isotope-labeled version of the analyte or a structurally similar compound (e.g., 4-(Pyridazin-3-yl)benzoic acid[12][14]).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)
-
Water: Deionized water, LC-MS grade
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges or protein precipitation reagents.
4.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| LC System | UPLC or HPLC system | UPLC is preferred for faster analysis and better resolution. |
| Mass Spectrometer | Triple quadrupole mass spectrometer | Essential for MRM-based quantification. |
| Column | C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) | Smaller dimensions are suitable for the lower flow rates used in LC-MS. |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate | Formic acid aids in protonation for positive ion ESI. Ammonium formate acts as a buffer.[10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for elution. |
| Gradient Elution | Start at 5% B, ramp to 95% B, then re-equilibrate | Provides efficient separation of the analyte from matrix components. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | Smaller volume to prevent overloading the column and ion source. |
4.2.3. Mass Spectrometer Parameters (Example)
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.2 kV |
| Drying Gas Temp | 250 °C |
| Drying Gas Flow | 11.0 L/min |
| Nebulizer Pressure | 35 psi |
| MRM Transitions | To be determined by direct infusion of the analyte. Example: m/z 215.1 -> 197.1 (Precursor -> Product) |
4.2.4. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 20 µL of Internal Standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Workflow Diagram
Caption: Workflow for LC-MS/MS bioanalysis.
Method Validation
Both analytical methods must be validated to demonstrate their suitability for the intended purpose, following ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.[1][2][15][16]
Validation Parameters
The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[3]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.99.[17]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.[17]
-
Precision: The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. It should be evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]
Summary of Acceptance Criteria
| Parameter | HPLC-UV | LC-MS/MS (Bioanalytical) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (±20% at LLOQ) |
| Precision (%RSD) | ≤ 2.0% | ≤ 15.0% (≤ 20% at LLOQ) |
| Robustness | System suitability parameters met | - |
Conclusion
The HPLC-UV and LC-MS/MS methods presented in this application note provide reliable and robust solutions for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control applications, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies. Proper method validation according to regulatory guidelines is essential before implementation for sample analysis.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
National Institutes of Health. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]
-
ResearchGate. (2015). (PDF) DEVELOPMENT AND EVALUATION OF AN HPLC-DAD METHOD FOR DETERMINATION OF BENZOIC ACID IN TOMATO SAUCE AND KETCHUP. [Link]
-
IRE Journals. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. [Link]
-
ResearchGate. (2016). (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]
-
National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
Shimadzu. LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. [Link]
-
Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]
-
ResearchGate. Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. [Link]
-
Scilit. The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. [Link]
-
National Institutes of Health. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]
-
Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]
-
ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. irejournals.com [irejournals.com]
- 9. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-(PYRIDAZIN-3-YL)BENZOIC ACID CAS#: 216060-22-9 [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 216060-22-9|4-(Pyridazin-3-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. longdom.org [longdom.org]
HPLC and LC-MS Methods for the Analysis of 4-(6-Methylpyridazin-3-YL)benzoic acid
An Application Note and Protocol Guide
Abstract
This comprehensive technical guide provides detailed protocols for the quantitative analysis of 4-(6-methylpyridazin-3-yl)benzoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and professionals in drug development, this document offers a scientifically grounded framework for method development, including the rationale behind instrumental choices and procedural steps. The methodologies are presented to ensure robustness and reliability, forming a solid foundation for further validation in accordance with industry standards.
Introduction
This compound is a heterocyclic compound incorporating both a pyridazine and a benzoic acid moiety. Such structures are of significant interest in medicinal chemistry and pharmaceutical development due to their potential as intermediates in the synthesis of biologically active molecules.[1] The pyridazine ring is a key pharmacophore in various therapeutic agents, and its substitution can significantly influence the biological activity of a compound.[1][2] Accurate and precise analytical methods are therefore crucial for the characterization, purity assessment, and quantification of this compound in various matrices, from bulk drug substance to formulation and biological samples.
This guide details two complementary analytical techniques: a robust HPLC-UV method for routine analysis and a highly sensitive and specific LC-MS method for trace-level detection and confirmation.
Physicochemical Properties and Analytical Considerations
While specific experimental data for this compound is not widely published, its chemical structure allows for the deduction of key properties relevant to analytical method development:
-
UV Absorbance: The presence of aromatic rings (pyridazine and benzene) imparts strong UV chromophores, making UV detection a suitable choice for HPLC analysis. A wavelength of around 254 nm is often a good starting point for such compounds.[3]
-
Ionization Potential: The nitrogen atoms in the pyridazine ring are readily protonated, making the molecule suitable for positive mode electrospray ionization (ESI) in LC-MS.[4] The carboxylic acid group can also be deprotonated, allowing for negative mode ionization.
-
Polarity: The presence of the carboxylic acid group suggests that the compound will have a degree of polarity, making it well-suited for reversed-phase HPLC.[5]
High-Performance Liquid Chromatography (HPLC-UV) Method
The HPLC-UV method provides a reliable and cost-effective approach for the routine quantification and purity analysis of this compound.[3]
Rationale for Method Design
-
Stationary Phase: A C18 reversed-phase column is selected for its versatility and wide applicability in separating compounds of moderate polarity. The alkyl chains provide a hydrophobic stationary phase for effective retention.[3]
-
Mobile Phase: A mobile phase consisting of acetonitrile and water is a common choice for reversed-phase chromatography. Acetonitrile is favored for its low viscosity and UV transparency. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, helps to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention time reproducibility.[5]
-
Detection: UV detection is chosen due to the presence of strong chromophores in the analyte's structure.
HPLC-UV Protocol
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to achieve a working concentration within the desired calibration range (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[3]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reversed-phase, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, an LC-MS method is recommended.[6] This technique combines the separation power of liquid chromatography with the mass-resolving capability of mass spectrometry.
Rationale for Method Design
-
Chromatography: A UPLC (Ultra-Performance Liquid Chromatography) system with a shorter column and smaller particle size is often used in conjunction with MS to achieve faster run times and better resolution.[6][7] A C18 column remains a suitable choice. Formic acid is preferred over TFA as a mobile phase modifier because TFA can cause ion suppression in the mass spectrometer.[6]
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target analyte. Positive ion mode is likely to be effective due to the presence of basic nitrogen atoms that can be readily protonated.
-
Mass Analysis: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). MRM provides the highest selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[8]
LC-MS Protocol
Sample Preparation:
Sample preparation follows a similar procedure to the HPLC method, but with potentially lower final concentrations due to the higher sensitivity of the LC-MS system. It is critical to use LC-MS grade solvents to minimize background interference.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Column | C18, 2.1 mm x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined by infusion of standard |
| Product Ion (m/z) | To be determined by CID of precursor |
| Collision Energy | To be optimized |
LC-MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
Method Validation
While the protocols provided are based on sound scientific principles, it is imperative that they undergo a thorough validation process to ensure their suitability for a specific application. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Conclusion
The HPLC-UV and LC-MS methods detailed in this application note provide a robust framework for the analysis of this compound. The HPLC-UV method is well-suited for routine quality control and purity assessments, while the LC-MS method offers superior sensitivity and selectivity for more demanding applications. The choice of method will depend on the specific analytical requirements, including the sample matrix, required detection limits, and available instrumentation. It is essential to perform a comprehensive method validation to ensure the reliability and accuracy of the results obtained.
References
- BenchChem. A Comparative Guide to UPLC-MS/MS Methods for the Quantification of 3-Chloro-4-methyl-6-phenylpyridazine.
- BenchChem. A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
- Anonymous. LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with...
- BLDpharm. 4-((6-Methylpyridazin-3-yl)oxy)benzoic acid.
- BLDpharm. 4-(Pyridazin-3-yl)benzoic acid.
- PubChem. 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid.
- BenchChem. 4-(6-chloropyridazin-3-yl)benzoic Acid.
- Journal of Proteomics. Accurate mass - time tag library for LC/MS-based metabolite profiling of medicinal plants.
- Thermo Fisher Scientific. Selective Analysis of Co-Eluting Isobaric Compounds with Single Quadrupole Mass Detection.
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
- Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
- PubMed. UPLC-MS/MS method for determination of selected pyrrolizidine alkaloids in feed.
- Sigma-Aldrich. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.
- Semantic Scholar. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester.
- MDPI. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.
- PMC - NIH. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights.
- eurl-pesticides.eu. Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS.
- Anonymous. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Journal of Applied Pharmaceutical Science. UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities.
- zora.uzh.ch. Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD).
- ResearchGate. HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid.
- ChemicalBook. 4-(PYRIDAZIN-3-YL)BENZOIC ACID CAS#: 216060-22-9.
Sources
- 1. 4-(6-chloropyridazin-3-yl)benzoic Acid | 845827-17-0 | Benchchem [benchchem.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. helixchrom.com [helixchrom.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. UPLC-MS/MS method for determination of selected pyrrolizidine alkaloids in feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(6-Methylpyridazin-3-YL)benzoic Acid
Welcome to the technical support center dedicated to the synthesis of 4-(6-methylpyridazin-3-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield and purity of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of organic synthesis, particularly the Suzuki-Miyaura cross-coupling reaction.
The synthesis of substituted pyridazines is a cornerstone in the development of novel pharmaceuticals and functional materials. The inherent electronic properties of the pyridazine ring, being electron-deficient, present both opportunities and challenges in synthetic transformations. This guide will help you navigate these challenges and achieve a more efficient and reproducible synthesis.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling of a halogenated methylpyridazine with a boronic acid derivative of benzoic acid.
Q1: My reaction yield is consistently low or I am observing no product formation. What are the likely causes and how can I improve the outcome?
Low or no yield in a Suzuki-Miyaura coupling involving a pyridazine substrate can be attributed to several factors. The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition step, which is often rate-limiting, but other issues can disrupt the catalytic cycle.[1][2]
-
Inefficient Catalyst System: The choice of the palladium catalyst and the accompanying ligand is paramount. Standard catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may not be optimal for all pyridazine substrates.[3]
-
Recommendation: A screening of palladium precursors and ligands is highly recommended. Consider using more active pre-catalysts like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Pair these with bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu families (e.g., XPhos, SPhos) which are known to enhance catalyst stability and activity.[3]
-
-
Suboptimal Base Selection: The base is critical for the transmetalation step, and its strength and solubility can dramatically affect the reaction rate.[3]
-
Recommendation: Common bases for Suzuki couplings with pyridazines include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3] It is advisable to screen these bases to identify the most effective one for your specific reaction.
-
-
Poor Solvent Choice: The solvent must effectively solubilize all reactants and facilitate the catalytic cycle.
-
Catalyst Deactivation: The nitrogen atoms in the pyridazine ring can coordinate with the palladium catalyst, leading to its deactivation.[1]
-
Recommendation: Using a higher catalyst loading or employing a ligand that sterically hinders this coordination can be beneficial.
-
Q2: I am observing a significant amount of homo-coupling of my boronic acid starting material. How can I minimize this side reaction?
Homo-coupling is a frequent side reaction in Suzuki-Miyaura couplings, leading to the formation of a biaryl byproduct from the boronic acid.[1] This consumes the starting material and complicates purification.
-
Boronic Acid Instability: Boronic acids can be unstable and prone to degradation, which can promote homo-coupling.[1]
-
Recommendation: Use freshly prepared boronic acids. Alternatively, consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[1]
-
-
High Concentration of Boronic Acid: A high concentration of the boronic acid can increase the rate of homo-coupling.[1]
-
Recommendation: Employing a slow addition of the boronic acid to the reaction mixture can help maintain a low concentration and suppress this side reaction.[1]
-
Q3: My starting materials are not fully soluble in the reaction mixture. What can I do?
Poor solubility of reactants can lead to incomplete reactions and low yields.
-
Recommendation: As mentioned, a co-solvent like ethanol can be added to the common toluene/water system to improve solubility.[4] Alternatively, screening other solvent systems such as dioxane/water or DMF/water may be beneficial. Be aware that DMF can sometimes lead to undesired side reactions at high temperatures.
Q4: How critical is it to maintain an inert atmosphere for this reaction?
Maintaining an inert atmosphere is crucial for the success of most palladium-catalyzed cross-coupling reactions.
-
Explanation: The palladium(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to its deactivation.
-
Recommendation: The reaction mixture should be thoroughly degassed by bubbling an inert gas like argon or nitrogen through the solution for 20-30 minutes before adding the catalyst and heating.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves reacting a halogenated pyridazine, such as 3-chloro-6-methylpyridazine, with 4-carboxyphenylboronic acid or its ester derivatives.[4][5]
Q2: What are the typical starting materials for this synthesis?
The key starting materials are:
-
Pyridazine component: 3-chloro-6-methylpyridazine or 3-bromo-6-methylpyridazine.
-
Boronic acid component: 4-carboxyphenylboronic acid or its esters (e.g., pinacol ester).
Q3: Which palladium catalyst and ligand combination is a good starting point?
A robust starting point is to use Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand.[5][6] For challenging couplings, more advanced ligands like those developed by Buchwald or Fu are recommended.[3]
Q4: What are the general reaction conditions?
-
Temperature: Typically, the reaction is heated to reflux, often around 80-110 °C.[4]
-
Reaction Time: The reaction is usually monitored by TLC or LC-MS and can take anywhere from a few hours to overnight (16+ hours) to reach completion.[4]
-
Atmosphere: A strict inert atmosphere of argon or nitrogen is required.[4]
Q5: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4] This allows you to determine when the starting materials have been consumed and the product has formed.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup and reagents.
Materials:
-
3-chloro-6-methylpyridazine (1.0 equiv)
-
4-carboxyphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Toluene and Ethanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-chloro-6-methylpyridazine, 4-carboxyphenylboronic acid, and the palladium catalyst.
-
Solvent and Base Addition: Add the degassed solvent system (e.g., a mixture of toluene and ethanol) and the aqueous base solution.
-
Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 20-30 minutes.[4]
-
Reaction: Heat the mixture to reflux (around 110 °C) with vigorous stirring.[4] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the organic solvent under reduced pressure. Dilute the residue with water and acidify with an acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration. The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the pure this compound.[5]
Data Presentation
| Parameter | Recommended Starting Condition | Alternatives for Optimization | Reference |
| Palladium Precursor | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂, Pd₂(dba)₃ | [5] |
| Ligand | PPh₃ (in Pd(PPh₃)₄) | XPhos, SPhos | [3] |
| Base | 2M aq. Na₂CO₃ (2 equiv) | K₂CO₃, Cs₂CO₃, K₃PO₄ | [3] |
| Solvent | Toluene/Ethanol/Water | Dioxane/Water, DMF/Water | [4] |
| Temperature | 110 °C (Reflux) | Room temperature to 120 °C | [4] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis
Caption: Experimental workflow for the Suzuki coupling synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Suzuki Reactions Involving Pyridazines.
- Benchchem. (n.d.). Preventing homo-coupling side reactions in pyridazine synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.
- ResearchGate. (2014). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- MDPI. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.
- Benchchem. (n.d.). 4-(6-chloropyridazin-3-yl)benzoic Acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NIH. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of 4-(6-Methylpyridazin-3-YL)benzoic Acid
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(6-Methylpyridazin-3-YL)benzoic acid. This guide is designed to provide in-depth, practical solutions to common purification challenges encountered during its synthesis and work-up. As a key intermediate in pharmaceutical research, achieving high purity is paramount for the reliability of subsequent studies. This document, structured in a responsive question-and-answer format, offers troubleshooting advice, detailed protocols, and the scientific rationale behind each purification strategy.
Purification Strategy Overview
This compound possesses two key functional groups that dictate its purification: an acidic carboxylic acid and a weakly basic pyridazine ring.[1] This dual character allows for multiple purification avenues, primarily revolving around its solubility changes with pH. The optimal strategy depends on the nature of the impurities present in the crude product.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₂ | (Calculated) |
| Molecular Weight | 214.22 g/mol | (Calculated) |
| Predicted pKa | ~3.7 (Carboxylic Acid) | [2] |
| Appearance | Typically a solid | [3] |
The workflow below provides a logical decision-making process for selecting the most effective purification technique.
Sources
Technical Support Center: Overcoming Challenges in Pyridazine Ring Functionalization
Welcome to the Technical Support Center for pyridazine ring functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the pyridazine scaffold. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry due to its unique physicochemical properties.[1] However, its electron-deficient nature presents significant challenges in achieving selective and efficient functionalization.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during the synthesis and modification of pyridazine-containing molecules.
Understanding the Pyridazine Ring: Core Reactivity and Challenges
The pyridazine nucleus is characterized by its weak basicity, high dipole moment, and robust hydrogen-bonding capacity.[2] These features are advantageous for drug-target interactions but also dictate its reactivity. The two adjacent nitrogen atoms create an electron-deficient π-system, which deactivates the ring towards electrophilic substitution and complicates many standard C-H functionalization and cross-coupling reactions.
Key Challenges:
-
Electron-Deficient Nature: The primary hurdle in pyridazine functionalization is the low electron density of the ring, making it resistant to electrophilic attack and oxidative addition in catalytic cycles.[3][4]
-
Regioselectivity: Controlling the position of functionalization (C3, C4, C5, or C6) is a significant challenge due to the subtle electronic differences between the carbon atoms.
-
Catalyst Inhibition: The Lewis basic nitrogen atoms can coordinate to and inhibit transition metal catalysts, leading to poor reaction efficiency.[5]
-
Harsh Reaction Conditions: Historically, functionalization of pyridazines often required harsh conditions, limiting functional group tolerance.
Logical Flow for Approaching Pyridazine Functionalization
Caption: A decision-making workflow for pyridazine functionalization.
Troubleshooting Guide: Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation on the pyridazine core.[6][7] However, their application is not always straightforward.
FAQ: Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction on a chloropyridazine is not proceeding, or the yield is very low. What are the common causes and solutions?
A1: This is a frequent issue stemming from the electron-deficient nature of the pyridazine ring, which hinders the oxidative addition of the palladium catalyst to the C-Cl bond.
-
Causality: The C-Cl bond on a pyridazine is less reactive than on other aromatic systems. Additionally, the pyridazine nitrogens can coordinate to the palladium center, inhibiting catalytic activity.[8] For pyridazinones, the free N-H can also interfere with the catalyst.[8]
-
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard Pd(PPh₃)₄ may not be effective. Switch to more electron-rich and bulky phosphine ligands that promote oxidative addition.
-
Recommended Systems:
-
Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos.
-
Pre-formed palladium catalysts incorporating these ligands can also be effective.[9]
-
-
-
Protecting Group Strategy: If you are working with a pyridazinone, protection of the N-H group (e.g., as a benzyl or MOM ether) can significantly improve yields by preventing catalyst inhibition.[8]
-
Reaction Conditions:
-
Base: Use a stronger base. While Na₂CO₃ is common, K₃PO₄ or Cs₂CO₃ can be more effective for less reactive substrates.
-
Temperature: Microwave irradiation can dramatically accelerate the reaction and improve yields.[9] Temperatures of 135-140°C for 30 minutes are a good starting point.[9]
-
Solvent: A mixture of a polar aprotic solvent (like DME or dioxane) and water is standard. Ensure proper mixing.
-
-
Boronic Acid Quality: Ensure your boronic acid is pure and not degraded. Using a slight excess (1.2-1.5 equivalents) is often beneficial.
-
| Parameter | Standard Condition | Troubleshooting Suggestion | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos or Pd-SPhos pre-catalyst | Electron-rich, bulky ligands facilitate oxidative addition.[8][9] |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger bases can accelerate the transmetalation step. |
| Temperature | 80-100 °C (Conventional) | 135-140 °C (Microwave) | Higher energy input overcomes the activation barrier for C-Cl bond cleavage.[9] |
| Substrate | N-H Pyridazinone | N-Protected Pyridazinone | Prevents catalyst inhibition by the acidic N-H proton.[8] |
FAQ: Sonogashira and Buchwald-Hartwig Amination
Q2: I am attempting a Sonogashira coupling on a halopyridazine, but I'm observing significant homo-coupling of the alkyne (Glaser coupling) and low product yield. How can I mitigate this?
A2: Homo-coupling is a common side reaction in Sonogashira couplings, especially with electron-deficient heteroaryles. It is often driven by the copper co-catalyst.
-
Causality: The oxidative environment can promote the dimerization of the terminal alkyne, catalyzed by the copper(I) salt.
-
Troubleshooting Steps:
-
Copper-Free Conditions: The most effective solution is to switch to a copper-free Sonogashira protocol. Palladium catalysts with ligands like SPhos or cataCXium® A can facilitate the reaction without a copper co-catalyst.
-
Amine Base: Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) as both the base and solvent. This can help to minimize side reactions.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using Schlenk techniques or a glovebox. This is crucial to prevent oxidative homo-coupling.
-
Q3: My Buchwald-Hartwig amination on a chloropyridazine is sluggish and gives a complex mixture of products. What should I try?
A3: This reaction is challenging due to the high activation barrier for the oxidative addition of palladium to the C-Cl bond and potential side reactions.
-
Causality: Similar to the Suzuki coupling, the electron-deficient nature of the pyridazine ring makes the C-Cl bond less reactive. The amine nucleophile can also act as a ligand for the palladium catalyst, leading to complex equilibria.
-
Troubleshooting Steps:
-
Ligand Choice is Critical: Use highly active, electron-rich, and sterically hindered biarylphosphine ligands. Josiphos-type ligands or Buchwald's biarylphosphine ligands (e.g., XPhos, BrettPhos) are often necessary.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often superior to carbonate bases.
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are standard. Ensure the solvent is thoroughly degassed.
-
Troubleshooting Guide: Direct C-H Functionalization
Direct C-H functionalization offers a more atom-economical approach by avoiding the pre-functionalization of the pyridazine ring.[10] However, controlling regioselectivity is the paramount challenge.
FAQ: Regioselectivity in Direct Arylation
Q4: I am trying to perform a direct C-H arylation on a substituted pyridazine, but I am getting a mixture of isomers or no reaction at all. How can I control the regioselectivity?
A4: Regioselectivity in pyridazine C-H functionalization is dictated by a combination of electronic effects and, where applicable, the directing group's influence. The inherent electronics of the pyridazine ring favor functionalization at positions with the most acidic protons, typically adjacent to the nitrogen atoms.
-
Causality: The electron-withdrawing nature of the nitrogen atoms acidifies the adjacent C-H bonds, making them more susceptible to deprotonation or concerted metalation-deprotonation. However, steric hindrance and the presence of directing groups can override this inherent reactivity.[5]
-
Troubleshooting Steps:
-
Leverage Directing Groups: If your substrate has a suitable directing group (e.g., a carboxylic acid, amide, or N-oxide), this is the most reliable way to control regioselectivity. For example, a carboxylic acid group can direct ortho-arylation.[11]
-
N-Oxide Strategy: Converting the pyridazine to its corresponding N-oxide can activate the ortho C-H bonds for functionalization.[12][13] The N-oxide can be removed later in the synthetic sequence. This strategy has been shown to be effective for direct arylation.[12]
-
Catalyst and Ligand Tuning: The steric and electronic properties of the catalyst-ligand system can influence which C-H bond is activated.
-
Bulky ligands may favor the less sterically hindered position.
-
Some catalytic systems have an inherent preference for certain positions. For example, some palladium-catalyzed arylations show a preference for the 8-position in azolopyridazines, overriding chelation-controlled functionalization.[5]
-
-
Photocatalysis: Recent advances in photocatalysis have opened new avenues for pyridine functionalization, sometimes offering different regioselectivity compared to traditional metal-catalyzed methods.[14][15] This approach can involve the generation of pyridinyl radicals, which exhibit unique reactivity patterns.[15]
-
Workflow for Troubleshooting C-H Arylation Regioselectivity
Caption: Troubleshooting poor regioselectivity in C-H arylation.
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a 6-Chloropyridazinone
This protocol is adapted from methodologies reported for the synthesis of 6-aryl-pyridazinones, which are valuable scaffolds in medicinal chemistry.[8][9][16]
Materials:
-
N-protected 6-chloro-pyridazinone (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd-SPhos catalyst (e.g., [2-(2',6'-dimethoxybiphenyl)]-di-cyclohexylphosphine palladium(II) acetate, 5 mol %)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add the N-protected 6-chloro-pyridazinone, arylboronic acid, Pd-SPhos catalyst, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and irradiate at 140°C for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-pyridazinone.
Protocol 2: Direct C-H Arylation using the N-Oxide Strategy
This protocol is based on the principles of activating a heteroaromatic ring for C-H functionalization.[12]
Materials:
-
Pyridazine N-oxide (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (5 mol %)
-
P(t-Bu)₃ (10 mol %) or a suitable bulky phosphine ligand
-
K₂CO₃ (2.0 equiv)
-
Anhydrous DMA or Toluene (degassed)
-
Schlenk flask with a stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and K₂CO₃.
-
Add the degassed solvent, followed by the pyridazine N-oxide and the aryl bromide.
-
Heat the reaction mixture at 110-130°C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
-
Deoxygenation (if required): The resulting arylated pyridazine N-oxide can be deoxygenated using PCl₃ or PPh₃ in a suitable solvent like chloroform at reflux to yield the final arylated pyridazine.
Conclusion
The functionalization of the pyridazine ring, while challenging, is a critical endeavor for the advancement of medicinal chemistry and materials science.[2][17] The electron-deficient nature of the ring necessitates the use of modern synthetic techniques, including advanced catalytic systems and strategic substrate modifications. By understanding the underlying principles of pyridazine reactivity and systematically troubleshooting common issues such as low reactivity, poor regioselectivity, and catalyst inhibition, researchers can successfully synthesize a diverse array of functionalized pyridazine derivatives. This guide provides a foundation for overcoming these hurdles, leveraging insights from the current scientific literature to enable innovation in this important area of chemical synthesis.
References
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link]
-
Nikishkin, N. I., & Huskens, J. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(17), 2736-2748. [Link]
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
Szabó, K. F., et al. (2025). Challenges in the functionalization of pyridines. Chemistry – A European Journal. [Link]
-
El-Sayed, N. N. E., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry. [Link]
-
Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2010). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 132(39), 13974–13987. [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Semantic Scholar. [Link]
-
de la Torre, M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7010. [Link]
-
Srinivasan, R., et al. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications, 53(85), 11709-11712. [Link]
-
Cao, P., et al. (2008). Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted Suzuki−Miyaura Cross Coupling of 6-Chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208. [Link]
-
Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. [Link]
-
Majhi, B., & Kumar, S. (2021). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 17, 1889–1918. [Link]
-
Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 47-53. [Link]
-
Cao, P., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204-8. [Link]
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]
-
Hong, Y., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. ACS Catalysis, 9(7), 6138–6143. [Link]
-
Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 47-53. [Link]
-
Guillaumet, G., et al. (2001). Suzuki Reactions on Chloropyridazinones: An Easy Approach Towards Arylated 3(2H)‐Pyridazinones. Tetrahedron, 57(11), 2261-2268. [Link]
-
Lebrasseur, N., et al. (2011). Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. Angewandte Chemie International Edition, 50(4), 956-959. [Link]
-
Anonymous. (n.d.). A Novel Nucleophilic Substitution of 3-Halo-6-phenoxypyridazines. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
-
Yoshida, S., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [Link]
-
Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society, 130(8), 2448–2449. [Link]
-
Anonymous. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. [Link]
-
Nikishkin, N. I., & Huskens, J. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(17), 2736-2748. [Link]
-
Hong, Y., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. ACS Catalysis, 9(7), 6138-6143. [Link]
-
Nikishkin, N. I., & Huskens, J. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(17), 2736-2748. [Link]
-
Anonymous. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]
-
Hong, Y., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. ACS Catalysis, 9(7), 6138-6143. [Link]
-
Anonymous. (n.d.). ChemInform Abstract: Synthesis of Pyridazines Functionalized with Amino Acid Side Chains. ResearchGate. [Link]
-
Anonymous. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. [Link]
-
Anonymous. (n.d.). Synthesis of Functionalized Compounds Containing Pyridazine and Related Moieties. ResearchGate. [Link]
-
Daugulis, O., et al. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(2), 438-451. [Link]
-
van der Plas, H. C., & Charushin, V. N. (1987). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]
-
Majhi, B., & Kumar, S. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]
-
Zhang, Z., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(31), 12891-12896. [Link]
-
Thany, A., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Catalysts, 8(4), 137. [Link]
-
Chen, Q., & Ready, J. M. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Angewandte Chemie International Edition, 54(28), 8264-8267. [Link]
-
Coad, P., et al. (1965). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 30(6), 2051–2052. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 12. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 13. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 14. pr.ibs.re.kr [pr.ibs.re.kr]
- 15. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Pyridazines
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted pyridazines. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to not only offer protocols but also to explain the underlying chemical principles to empower you to overcome experimental hurdles and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
General Questions
Q1: My pyridazine synthesis is resulting in a low or no product yield. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield in pyridazine synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature.[1]
-
Poor Starting Material Quality: Impurities in your starting materials, such as 1,4-dicarbonyl compounds or hydrazines, can significantly interfere with the reaction.[1] Ensure the purity of your reagents before starting the synthesis.
-
Side Reactions: Undesired side reactions can consume your starting materials or lead to the formation of complex mixtures. For instance, when using hydrazine, it can react with ester groups to form hydrazides.[1] Careful control of stoichiometry and reaction conditions is key to minimizing these.
-
Product Degradation: The synthesized pyridazine derivative might be unstable under the reaction or workup conditions. Employ milder workup and purification techniques, avoiding strong acids or bases if your product is sensitive.[1]
Q2: I am observing the formation of multiple products or isomers in my reaction. How can I improve the regioselectivity?
A2: The formation of multiple isomers is a common challenge, particularly with unsymmetrical starting materials.
-
Unsymmetrical 1,4-Dicarbonyl Compounds: When using an unsymmetrical 1,4-dicarbonyl compound, the initial condensation with hydrazine can occur at two different carbonyl groups, leading to a mixture of regioisomers. The regioselectivity can be influenced by the steric and electronic properties of the substituents on the dicarbonyl compound.
-
Substituted Hydrazines: Similarly, using a substituted hydrazine can lead to two possible products depending on which nitrogen atom participates in the initial cyclization.
-
Controlling Regioselectivity: To control regioselectivity, consider using a synthetic strategy that installs a directing group to favor one reaction pathway over the other. The choice of solvent and catalyst can also play a crucial role. For example, in cycloaddition reactions of tetrazines with alkynes, the use of solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to improve regioselectivity.[2]
Synthesis-Specific Issues
Q3: I am attempting to synthesize a substituted pyridazinone from an alkylhydrazine and am getting a mixture of N-alkylated products. How can I control the N-alkylation position?
A3: Controlling the regioselectivity of N-alkylation in pyridazinones is a known challenge due to the presence of two nucleophilic nitrogen atoms.[3] Several factors influence the alkylation position:
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can sterically hinder one nitrogen atom, directing the alkylation to the less hindered position.[3]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N-alkylated isomers. A systematic screening of these parameters is often necessary to optimize for the desired product.
-
Protecting Groups: In some cases, employing a protecting group strategy can be effective. One nitrogen can be selectively protected, allowing for alkylation at the other, followed by deprotection.[4]
Q4: During the synthesis of pyridazines from 1,4-dicarbonyl compounds (Paal-Knorr synthesis), I'm getting a significant amount of furan byproducts. How can I prevent this?
A4: The Paal-Knorr synthesis can indeed lead to the formation of furan byproducts, especially under acidic conditions.[5][6] The 1,4-dicarbonyl compound can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan ring.[5][6]
To favor the formation of the pyridazine, consider the following:
-
Reaction Conditions: Running the reaction under neutral or slightly basic conditions can suppress the acid-catalyzed furan formation.
-
Order of Addition: Adding the hydrazine reagent to the 1,4-dicarbonyl compound before the addition of any acid catalyst can help to ensure the desired condensation occurs first.
-
Hydrazine Reactivity: Using a more reactive hydrazine derivative might accelerate the pyridazine formation, outcompeting the furan cyclization.
Purification and Characterization
Q5: I am facing difficulties in purifying my substituted pyridazine product. What are some common challenges and solutions?
A5: Purification of pyridazine derivatives can be challenging due to their polarity and potential for forming complex mixtures.
-
Chromatography: Silica gel column chromatography is a common purification method. However, highly polar pyridazines may streak or have poor separation on silica. In such cases, using a more polar stationary phase like alumina or employing reverse-phase chromatography can be beneficial.[7]
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification technique. A careful selection of the solvent system is crucial for obtaining high purity crystals.
-
Extraction: Liquid-liquid extraction can be used to remove impurities. By adjusting the pH of the aqueous phase, you can selectively extract acidic or basic impurities.[7]
Troubleshooting Guides
Guide 1: Low Yield in Condensation of 1,4-Dicarbonyl Compounds with Hydrazine
This guide addresses the common issue of low product yield in the synthesis of pyridazines via the condensation of 1,4-dicarbonyl compounds with hydrazine.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.[1] 2. Side Reactions: Hydrazine may react with other functional groups (e.g., esters) present in the starting material.[1] 3. Poor Starting Material Quality: Impurities in the 1,4-dicarbonyl compound or hydrazine can inhibit the reaction.[1] | 1. Optimize Reaction Conditions: Monitor the reaction by TLC or LC-MS. Incrementally increase the reaction time and/or temperature. 2. Control Stoichiometry: Use a slight excess of hydrazine to favor the cyclization. If side reactions with other functional groups are a major issue, consider protecting those groups. 3. Purify Starting Materials: Ensure the purity of your starting materials before use. |
| Formation of Furan Byproduct | Acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[5][6] | Conduct the reaction under neutral or slightly basic conditions. Add the hydrazine before any acid catalyst. |
| Product Degradation | The pyridazine product may be unstable under the reaction or workup conditions.[1] | Use milder workup and purification techniques. Avoid prolonged exposure to strong acids or bases. |
Guide 2: Poor Regioselectivity in Cycloaddition Reactions
This guide focuses on troubleshooting poor regioselectivity in the synthesis of pyridazines via cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction of tetrazines with alkynes.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Formation of Regioisomers | 1. Symmetry of Reactants: Reaction of an unsymmetrical tetrazine with an unsymmetrical alkyne.[2] 2. Electronic and Steric Effects: The electronic and steric properties of the substituents on both the tetrazine and the alkyne can influence the regiochemical outcome.[2] | 1. Solvent Effects: The choice of solvent can significantly impact regioselectivity. For example, using HFIP has been shown to improve regioselectivity in certain tetrazine-alkyne cycloadditions.[2] 2. Catalysis: The use of a Lewis acid catalyst may influence the transition state and favor the formation of one regioisomer. 3. Substituent Effects: Modifying the substituents on the reactants can alter the electronic and steric biases, leading to improved regioselectivity. |
| Low Reaction Rate | Poor orbital overlap between the diene (tetrazine) and dienophile (alkyne). | Increase the reaction temperature. Use a more electron-rich alkyne or a more electron-deficient tetrazine to decrease the HOMO-LUMO energy gap. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted Pyridazine from a 1,4-Dicarbonyl Compound
This protocol provides a general method for the synthesis of a substituted pyridazine via the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate.
Materials:
-
1,4-dicarbonyl compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine
This protocol outlines the synthesis of a specific fused-ring pyridazine from a phenyl-substituted fulvene.[3]
Materials:
-
Phenyl-fulvene (1,2-dibenzoylcyclopentadiene) (1 eq.)
-
Hydrazine hydrate (excess)
-
Methanol
-
Dichloromethane
-
Water
-
Magnesium sulfate
Procedure:
-
Combine phenyl-fulvene with methanol in a round-bottom flask.[3]
-
Add an excess of hydrazine hydrate to the solution.[3]
-
Stir the solution at room temperature for 24 hours.[3]
-
Add water to the reaction mixture to precipitate the product.[3]
-
Extract the product with dichloromethane.[8]
-
Dry the combined organic layers with magnesium sulfate, filter, and remove the solvent in vacuo to obtain the crude product.[8]
-
Purify the product as necessary.
Visualizing Reaction Mechanisms
Paal-Knorr Pyridazine Synthesis
The following diagram illustrates the general mechanism for the Paal-Knorr synthesis of pyridazines from 1,4-dicarbonyl compounds and hydrazine.
Caption: Paal-Knorr synthesis of pyridazines.
Troubleshooting Logic for Low Yield
This workflow diagram outlines a logical approach to troubleshooting low yields in pyridazine synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- Benchchem. (n.d.). Common side reactions in the synthesis of pyridazinone derivatives.
- Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
- Organic Chemistry Frontiers (RSC Publishing). (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. DOI:10.1039/D4QO01286K.
- (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives.
- Semantic Scholar. (n.d.). Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds.
- RSC Publishing. (n.d.). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides.
- Studypool. (n.d.). SYNTHESIS AND REACTIONS OF PYRIDAZINES HETEROCYCLIC CHEMISTRY.
- Benchchem. (n.d.). Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
- (n.d.). Product Class 8: Pyridazines.
- Organic Chemistry Portal. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.
- ResearchGate. (n.d.). Reactions Involving Maleic Anhydride.
- PubMed Central. (n.d.). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics.
- ResearchGate. (n.d.). Recent Advances in Pyridazine Chemistry.
- Benchchem. (n.d.). Challenges in the synthesis of pyridazines from Diethyl 2-methyl-3-oxopentanedioate.
- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
- ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines.
- Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
- ChemTube3D. (n.d.). Synthesis of Pyridazine.
- ResearchGate. (n.d.). The synthesis of pyridazine by [4+2] cycloaddition.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Avoiding Over-alkylation.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- ACS Publications. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of Pyridazinones.
- MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System.
- ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis.
- ResearchGate. (2020). (PDF) Pyridazine and condensed pyridazine synthesis.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- PMC - NIH. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines.
- ResearchGate. (n.d.). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds | Request PDF.
- PubMed. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- BJOC. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.
- PubMed. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridazine Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridazine substrates. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs). We aim to provide not just protocols, but the underlying scientific principles to empower you to overcome common challenges in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when performing Suzuki coupling with pyridazine substrates.
Q1: I'm observing very low or no yield of my desired coupled product. What are the primary factors to investigate?
A1: Low or nonexistent yields in Suzuki couplings with pyridazines can be attributed to several factors, often related to the unique electronic properties of the pyridazine ring. While the electron-deficient nature of pyridazine can facilitate the initial oxidative addition step, other stages of the catalytic cycle may be hindered.[1][2] Here are the key areas to troubleshoot:
-
Inefficient Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for all pyridazine substrates.[1][3]
-
Inappropriate Base: The base is crucial for the transmetalation step, and its strength and solubility can significantly affect the reaction rate and yield.[1][4]
-
Poor Solvent Choice: The solvent must effectively solubilize all reaction components and support the catalytic cycle.[1][5]
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. An inadequate inert atmosphere can lead to catalyst oxidation and deactivation.[6]
-
Poor Reagent Quality: Boronic acids can degrade over time or undergo protodeboronation, especially heteroaryl boronic acids.[6][7]
Q2: I'm seeing significant amounts of side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?
A2: The formation of side products is a common challenge. Here’s how to address the most frequent culprits:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of excess Pd(II) species or oxygen.[7] To mitigate this, ensure thorough degassing of your reaction mixture and solvents with an inert gas like argon or nitrogen.[7] Using a Pd(0) source or a pre-catalyst can also minimize the initial Pd(II) concentration.[7]
-
Dehalogenation of the Pyridazine Substrate: This occurs when the palladium complex, after oxidative addition, abstracts a hydride from another component in the reaction mixture (like an amine base or alcohol solvent), followed by reductive elimination.[8] Careful selection of a non-coordinating base and anhydrous solvents can help reduce this side reaction.
-
Protodeboronation of the Boronic Acid: This is the hydrolysis of the boronic acid to the corresponding arene, reducing its availability for cross-coupling.[7] Using anhydrous solvents and reagents is crucial. The choice of a non-aqueous base or minimizing water when using an aqueous base can be beneficial.[7]
Q3: The nitrogen atoms in the pyridazine ring seem to be interfering with the reaction. How does this happen and what can be done?
A3: The Lewis basic nitrogen atoms in the pyridazine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[6][9] This is a well-documented challenge with nitrogen-containing heterocycles.[9][10] To overcome this, the use of sterically bulky and electron-rich ligands is highly recommended. These ligands can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[6][9]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues in your Suzuki coupling reactions with pyridazine substrates.
Issue 1: Low or No Conversion
If you are observing poor conversion of your starting materials, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Protocol for Catalyst and Ligand Screening:
-
Setup: In parallel reaction vials under an inert atmosphere, add the pyridazine halide (1.0 equiv.), boronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).
-
Catalyst/Ligand Addition: To each vial, add a different palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos, PPh₃). Maintain a consistent Pd:ligand ratio (typically 1:2).
-
Solvent and Reaction: Add the degassed solvent and run the reactions at a set temperature (e.g., 80-100 °C).
-
Analysis: Monitor the reactions by TLC or LC-MS at regular intervals to determine the most effective catalyst/ligand combination.
Issue 2: Prevalent Side Reactions
If your desired product is forming but is contaminated with significant side products, consider the following adjustments:
Caption: Decision tree for addressing side reactions.
Section 3: Data-Driven Recommendations
The following tables provide a summary of recommended starting conditions for Suzuki coupling reactions with pyridazine substrates, compiled from various literature sources.
Table 1: Recommended Catalyst Systems for Halopyridazines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High | [3] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | High | [3] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | Low to Moderate | [3][11] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | High | [1][6] |
Table 2: Common Bases and Solvents
| Base | Common Solvents | Key Considerations |
| K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Standard aqueous conditions; effective for many substrates.[1][12] |
| Cs₂CO₃ | Dioxane, Toluene | More soluble in organic solvents, often gives higher yields.[1] |
| K₃PO₄ | Toluene, Dioxane | Stronger, non-aqueous base; can prevent protodeboronation.[1][12] |
| Organic Bases (e.g., Et₃N) | THF, DMF | Can be useful in specific cases but may contribute to dehalogenation.[8] |
Section 4: Mechanistic Insights
A solid understanding of the reaction mechanism is crucial for effective troubleshooting. The catalytic cycle of the Suzuki-Miyaura coupling is presented below.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridazine substrate. The electron-deficient nature of the pyridazine ring generally facilitates this step.[11]
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step requires activation of the boronic acid by a base.[4][13]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[4]
Understanding which step is failing is key to effective optimization. For instance, if starting material is recovered, oxidative addition may be slow. If dehalogenated starting material is observed, a side reaction is occurring after oxidative addition.
References
- Technical Support Center: Suzuki Reactions Involving Pyridazines - Benchchem. (n.d.).
- Technical Support Center: Optimization of Pyridazine Coupling Reactions - Benchchem. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines - Benchchem. (n.d.).
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018).
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024).
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.).
- Suzuki reaction - Wikipedia. (n.d.).
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions - Benchchem. (n.d.).
- A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem. (n.d.).
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules, 23(11), 3014. doi:10.3390/molecules23113014
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution on Pyridazines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields in nucleophilic aromatic substitution (SNAr) reactions on pyridazine scaffolds. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Understanding the Reaction: The SNAr Mechanism on Pyridazines
Nucleophilic aromatic substitution on pyridazines is a powerful tool for introducing diverse functionalities. The reaction proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyridazine ring, caused by the two adjacent electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount for a successful reaction. The subsequent loss of a leaving group restores the aromaticity of the ring, yielding the substituted product.[1][2]
The positions ortho and para to the ring nitrogens are particularly activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto these electronegative atoms, leading to a more stable intermediate.[3]
Caption: The two-step SNAr mechanism on a pyridazine ring.
Troubleshooting Guide & FAQs
Q1: My SNAr reaction on a chloropyridazine is not proceeding or is giving very low yield. What are the primary factors to investigate?
Low yields in SNAr reactions on pyridazines often stem from a few key areas: the intrinsic reactivity of your substrate, the nature of the nucleophile, and the reaction conditions.
-
Substrate Activation: The pyridazine ring is electron-deficient, but its reactivity is significantly enhanced by the presence of electron-withdrawing groups (EWGs). If your pyridazine lacks strong EWGs like -NO₂, -CN, or -CF₃, the ring may not be sufficiently electrophilic for the nucleophile to attack, resulting in a sluggish or failed reaction.[4] The position of these groups is also critical; they must be ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[5]
-
Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring. Weakly nucleophilic species may require more forcing conditions or may not react at all. For example, neutral amines are common nucleophiles, and their reactivity can be enhanced by the addition of a base to deprotonate them in situ, increasing their nucleophilicity.[6]
-
Leaving Group Ability: In SNAr, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group. Therefore, the expected trend of leaving group ability (I > Br > Cl > F) is often inverted. Fluorine, being the most electronegative halogen, makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack, often leading to higher reaction rates.[1] If you are using a chloro- or bromopyridazine and getting low yields, consider if a fluoro-substituted analog is available.
-
Reaction Conditions: Temperature, solvent, and the presence of a base are critical parameters that may need optimization. Reactions that are slow at room temperature can often be driven to completion with heating.
Q2: I am using a di-substituted pyridazine (e.g., 3,6-dichloropyridazine) and getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?
Controlling selectivity on di-substituted pyridazines is a common challenge. Here are several strategies to favor mono-substitution:
-
Stoichiometry Control: Use a slight excess (1.0-1.2 equivalents) of the nucleophile relative to the dihalopyridazine. This statistically favors the mono-adduct.
-
Temperature Management: SNAr reactions are often temperature-dependent. The second substitution typically requires more energy than the first because the introduction of an electron-donating group (like an amine) in the first step deactivates the ring towards further nucleophilic attack. Running the reaction at a lower temperature may provide a window where the mono-substitution proceeds at a reasonable rate while the di-substitution is significantly slower.
-
Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed but before significant amounts of the di-substituted product have formed.
-
Solvent Choice: The choice of solvent can influence reactivity. In some cases, a less polar solvent may slow down the second substitution more than the first. Experimentation with different solvents is often necessary.[7]
Q3: My reaction is sluggish even with heating. How can I optimize the reaction conditions to improve the yield and reaction rate?
When a reaction is slow, a systematic optimization of the reaction parameters is necessary.
| Parameter | Troubleshooting Action | Rationale |
| Temperature | Increase the temperature in increments of 10-20 °C. Consider using microwave irradiation. | Many SNAr reactions have a significant activation energy barrier. Microwave heating can dramatically reduce reaction times by efficiently heating the polar solvent and reactants.[8] |
| Solvent | Switch to a high-boiling point, polar aprotic solvent. | Solvents like DMF, DMSO, or NMP are excellent for SNAr as they can dissolve a wide range of reactants and can be heated to high temperatures.[7] They also effectively solvate cations, leaving the anionic nucleophile more reactive. |
| Base | If using a neutral nucleophile (e.g., an amine), add a non-nucleophilic base. | A base like K₂CO₃, Cs₂CO₃, or a tertiary amine (e.g., triethylamine, DIPEA) can deprotonate the nucleophile, increasing its reactivity. For alcohol nucleophiles, a strong base like NaH is often used to generate the more potent alkoxide. |
| Catalysis | For some amine nucleophiles, consider palladium-catalyzed Buchwald-Hartwig amination as an alternative if SNAr fails. | While mechanistically different, Buchwald-Hartwig coupling can be effective for forming C-N bonds on heteroaromatic systems that are unreactive under SNAr conditions. |
Q4: I am observing significant steric hindrance effects with my bulky nucleophile. How can I overcome this?
Steric hindrance can significantly impede the approach of the nucleophile to the pyridazine ring, especially at the 3- and 6-positions which are adjacent to the ring nitrogens.[9][10]
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric repulsion.
-
Use a Smaller Nucleophile: If possible, consider if a smaller, less sterically hindered nucleophile could be used, with subsequent modification to the desired functional group.
-
Change in Reaction Mechanism: For C-N bond formation with hindered amines, consider alternative methods like the Buchwald-Hartwig amination which can sometimes tolerate more sterically demanding substrates.
Below is a troubleshooting workflow to systematically address low yield issues.
Caption: A logical workflow for troubleshooting low product yield.
Detailed Experimental Protocol: Mono-amination of 3,6-Dichloropyridazine
This protocol provides a general method for the mono-amination of 3,6-dichloropyridazine with an amine nucleophile under microwave irradiation, a technique known to improve yields and reduce reaction times.[8]
Materials:
-
3,6-Dichloropyridazine
-
Amine nucleophile (e.g., ammonia in the form of ammonium hydroxide, or a primary/secondary amine)
-
Solvent (e.g., water, ethanol, or dioxane)
-
Base (if required, e.g., K₂CO₃)
-
Microwave reactor with pressure-rated vials
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
Reaction Setup: In a 20 mL microwave reaction vial, combine 3,6-dichloropyridazine (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and the chosen solvent (to a concentration of ~0.5 M). If using an amine salt or a neutral amine that requires activation, add a suitable base (1.5-2.0 eq.).
-
Microwave Irradiation: Seal the vial securely and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes). The optimal temperature and time should be determined empirically. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
Reaction Workup: After the reaction is complete, allow the vial to cool to room temperature. If a precipitate has formed, collect it by filtration and wash with a small amount of cold solvent or water. If the product is soluble, transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired mono-aminated product.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
References
-
Rayner, P. J., Burns, M. J., Fear, E. J., & Duckett, S. B. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(9), 887-895. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Solvent Conditions for 3-Hydrazinylpyridazine Hydrochloride Reactions. BenchChem.
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- Rayner, P. J., Burns, M. J., Fear, E. J., & Duckett, S. B. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online.
-
Rayner, P. J., Burns, M. J., Fear, E. J., & Duckett, S. B. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(9), 887-895. [Link]
- Crash Course. (2022, March 2). Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. YouTube.
- Dalal Institute. (n.d.).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. BenchChem.
- All 'Bout Chemistry. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
- Klinge, D. E., & van der Plas, H. C. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Recueil des Travaux Chimiques des Pays-Bas, 94(9), 233-236.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Al-Mousawi, S. M., El-Apasery, M. A., & Sharaf, J. M. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3518.
- M. N. Hopkinson, A. T. B. D. T. S. G. (2014). Dynamic Nucleophilic Aromatic Substitution of Tetrazines.
- Bouzroura, M., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 693.
- BenchChem. (2025).
- Zhuravlev, M. I., et al. (2021). Recent advances in pyridazine chemistry. Chemistry of Heterocyclic Compounds, 57(8), 765-784.
- Jones, W. P., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 66(15), 10255-10303.
- Chemistry LibreTexts. (2018).
- Priya, S. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
- BenchChem. (2025). Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine. BenchChem.
- Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Stanovnik, B., & Tišler, M. (2020). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Heterocyclic Chemistry (pp. 189-216). CRC Press.
- Wikipedia. (n.d.).
- Kumar, D., & Reddy, V. G. (2012). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Organic Letters, 14(5), 1254-1257.
- Sciortino, G., et al. (2019). Effect of secondary interactions, steric hindrance and electric charge on the interaction of VIVO species with proteins. New Journal of Chemistry, 43(35), 13957-13967.
- Zhang, J., et al. (2004). The Effect of Steric Hindrance on the Photophysical Behavior of Substituted Styryl Pyrazine Derivatives. Chemical Journal of Chinese Universities, 25(12), 2335-2339.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 6-Chloro-3-methoxypyridazin-4-amine. BenchChem.
- Organic Chemistry Explained. (2019, January 19).
- Chemistry Steps. (n.d.).
- D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2269.
- Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
- Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.
- Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Sherif, M. H., et al. (2011). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Journal of the Chinese Chemical Society, 58(3), 349-354.
- Van der Eycken, J., & D'hooghe, M. (2013).
- Kumar, D., & Santoshi, H. (2016).
- Zhang, Y., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Molecules, 28(17), 6296.
- Pattison, G., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The Journal of Organic Chemistry, 74(15), 5533-5540.
- Mayr, H., et al. (2006). Nucleophilicity of Amines, Amino Acids and Pyridines.
- Wikipedia. (n.d.). TNT.
- Gever, J. R., et al. (2024). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. RSC Advances, 14(18), 12567-12576.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Steric and electronic effects on the 1 H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
Pyridazine Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation
Welcome to the Technical Support Center for Pyridazine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridazine chemistry. Pyridazine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. However, their synthesis is often accompanied by the formation of unwanted byproducts, leading to challenges in purification and reduced yields.
This guide provides in-depth, experience-driven insights into common challenges encountered during pyridazine synthesis, with a focus on practical strategies to mitigate byproduct formation. The information presented here is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and trustworthiness.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyridazine synthesis from a 1,4-dicarbonyl compound and hydrazine is giving a low yield and multiple spots on TLC. What are the likely byproducts and how can I avoid them?
A1: This is a classic and highly common challenge in what is arguably the most fundamental approach to the pyridazine core. The reaction of a 1,4-dicarbonyl compound with hydrazine is a condensation reaction that, while powerful, is sensitive to reaction conditions. The primary culprits for low yields and multiple byproducts are often incomplete cyclization, over-oxidation, or undesired side reactions of the starting materials.
Common Byproducts and Their Origins:
-
Hydrazones: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization to the dihydropyridazine intermediate is slow or incomplete, the hydrazone can be a major byproduct.[1]
-
Over-oxidation Products: If an oxidizing agent is used to convert the dihydropyridazine to the aromatic pyridazine, it can sometimes lead to the formation of N-oxides or other oxidized species.
-
Polymeric Materials: Under certain conditions, especially with prolonged heating or incorrect pH, starting materials or intermediates can polymerize.
Troubleshooting Strategies:
-
Stepwise Approach: A highly effective strategy is to first form the dihydropyridazine intermediate and then oxidize it in a separate step to the pyridazine.[2] This avoids potential issues with cis-double bond formation that can occur when starting with a 1,4-diketone that already contains unsaturation.[2]
-
Control of Reaction Temperature: Temperature is a critical parameter. Excessively high temperatures can promote decomposition of reactants or products, while temperatures that are too low may result in an incomplete reaction.[1] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal temperature and reaction time.[1]
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are frequently used as they can facilitate the dehydration step of the cyclization.[1]
-
pH Optimization: The pH of the reaction medium can be a critical factor, especially in the cyclocondensation of γ-ketoacids with hydrazine.[1] An acidic medium can catalyze the dehydration step, but strongly acidic conditions may lead to other unwanted side reactions.[1] A careful, systematic screening of pH is often beneficial.
-
Water Removal: The cyclization step involves the formation of water.[1] Driving the equilibrium towards the product can be achieved by removing water as it is formed, for instance, by using a Dean-Stark apparatus or by the addition of molecular sieves.[1]
Experimental Protocol: Two-Step Pyridazine Synthesis from a 1,4-Diketone
This protocol outlines a general, two-step procedure for the synthesis of a pyridazine from a 1,4-diketone, designed to minimize byproduct formation.
Step 1: Synthesis of the Dihydropyridazine Intermediate
-
Dissolve the 1,4-diketone (1.0 eq) in a suitable protic solvent (e.g., ethanol, methanol, or acetic acid).
-
Add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution at room temperature with stirring. A slight exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude dihydropyridazine can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Step 2: Oxidation to the Pyridazine
-
Dissolve the crude dihydropyridazine from Step 1 in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid).
-
Add a suitable oxidizing agent (e.g., manganese dioxide, bromine in acetic acid, or air/oxygen with a catalyst) portion-wise or dropwise at a controlled temperature (often 0 °C to room temperature).
-
Monitor the reaction by TLC until the dihydropyridazine is consumed.
-
Quench the reaction appropriately (e.g., with a reducing agent like sodium thiosulfate for bromine).
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude pyridazine by column chromatography on silica gel or by recrystallization.
Q2: I am performing an inverse electron demand Diels-Alder (IEDDA) reaction with a tetrazine and an alkyne, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?
A2: The IEDDA reaction is a powerful tool for constructing the pyridazine ring, but controlling regioselectivity, especially with unsymmetrical alkynes, is a common hurdle. The regiochemical outcome is determined by a combination of electronic and steric factors of both the tetrazine and the alkyne.
Strategies to Enhance Regioselectivity:
-
Lewis Acid Catalysis: The use of a Lewis acid can mediate the IEDDA reaction between a 3-monosubstituted s-tetrazine and a silyl enol ether, leading to functionalized pyridazines with high regiocontrol.[3]
-
Solvent Effects: The choice of solvent can play a crucial role. For instance, in copper(II)-catalyzed aerobic cyclizations, using acetonitrile (MeCN) can favor the formation of 1,6-dihydropyridazines, while acetic acid (AcOH) can directly yield pyridazines.[3] Recent studies have also highlighted the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent to achieve regioselective pyridazine formation.[4]
-
Heteroatom-Substituted Alkynes: Employing alkynes with heteroatom substituents can effectively control the regioselectivity of the reaction.[4] For example, alkynyl sulfides have been shown to react with tetrazines to produce trisubstituted pyridazines with high regioselectivity.[4] This is attributed to specific interactions between the tetrazine substituents and the sulfanyl group.[4]
-
Strategic Functionalization: The differing selectivity of C-H functionalization on pyridine versus pyridazine can be exploited. For example, a Minisci reaction on a pyridine precursor followed by ring transformation to a pyridazine can yield a different isomer than performing the Minisci reaction directly on the pyridazine ring.[5]
Visualizing Reaction Pathways
General Pyridazine Synthesis from 1,4-Dicarbonyls
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Pyridazine synthesis [organic-chemistry.org]
- 4. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
Technical Support Center: Scaling Up the Synthesis of 4-(6-Methylpyridazin-3-YL)benzoic acid for Library Production
Welcome to the technical support center for the synthesis of 4-(6-methylpyridazin-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis for library production. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
The synthesis of this compound is a critical process for the creation of compound libraries used in drug discovery. The pyridazine scaffold is a significant pharmacophore found in a number of herbicides and several drugs.[1] This guide will provide in-depth technical assistance to ensure a robust and scalable synthetic route.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction couples a halo-pyridazine derivative, such as 3-chloro-6-methylpyridazine, with a boronic acid, like 4-carboxyphenylboronic acid.[2][4] This method is favored for its versatility, functional group tolerance, and the commercial availability of the starting materials.[2]
Q2: What are the critical starting materials for this synthesis?
A2: The key starting materials are:
-
3-Chloro-6-methylpyridazine: This is the halo-pyridazine component. It can be synthesized or purchased commercially.
-
4-Carboxyphenylboronic acid: This is the boronic acid component. It is also commercially available.[5]
-
Palladium catalyst and ligand: The choice of catalyst and ligand is crucial for reaction efficiency.[4]
-
Base: A suitable base is required to facilitate the transmetalation step in the catalytic cycle.[4]
-
Solvent: An appropriate solvent system is necessary to ensure the solubility of all reactants and facilitate the reaction.[4]
Reaction Optimization
Q3: How do I choose the right palladium catalyst and ligand for the Suzuki coupling?
A3: The choice of catalyst and ligand significantly impacts the reaction yield and efficiency. For coupling with pyridazine derivatives, common choices include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used catalyst, though it can sometimes lead to lower yields with heteroaromatic substrates.[2][4]
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Often provides higher yields and faster reaction times.[4]
-
Pd(OAc)₂ (Palladium(II) acetate) with a phosphine ligand like SPhos: This combination is known for its high activity in coupling reactions involving heteroaryl chlorides.[4][6]
It is recommended to screen a few catalyst/ligand combinations to determine the optimal system for your specific scale and conditions.
Q4: What is the role of the base in the Suzuki reaction, and which one should I use?
A4: The base is essential for the transmetalation step of the Suzuki catalytic cycle. It activates the boronic acid for transfer to the palladium center. Common bases for this reaction include:
-
Sodium carbonate (Na₂CO₃): A common and effective base, often used in an aqueous solution with an organic co-solvent.[2][4]
-
Potassium carbonate (K₂CO₃): Another widely used inorganic base.[4]
-
Potassium phosphate (K₃PO₄): A stronger base that can be effective for less reactive substrates.[4]
The choice of base can influence the reaction rate and the formation of side products. It's important to ensure the base is finely powdered and dry for reproducibility.[7]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up of this compound.
Low or No Product Yield
Problem: The reaction shows low conversion of starting materials or no desired product is formed.
dot
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes & Solutions:
-
Poor Reagent Quality:
-
Boronic Acid Degradation: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeborylation.[7][8] It is advisable to use fresh or properly stored 4-carboxyphenylboronic acid.
-
Halopyridazine Impurity: Ensure the purity of the 3-chloro-6-methylpyridazine starting material.
-
-
Catalyst Deactivation:
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[7][8] Inadequate degassing of solvents or a poor inert atmosphere (argon or nitrogen) can lead to catalyst deactivation.[7] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.
-
Ligand Oxidation: Phosphine ligands can oxidize, which can inhibit the catalytic cycle.[8] Store and handle ligands under an inert atmosphere.
-
-
Suboptimal Reaction Conditions:
-
Base: The choice and quality of the base are critical. Ensure it is finely powdered and dry.[7] Consider screening different bases (e.g., Na₂CO₃, K₂CO₃, K₃PO₄).
-
Solvent: The solvent system must solubilize all components. Common solvent mixtures include DME/water, toluene/water, or dioxane/water.[4] If solubility is an issue, consider alternative solvents like DMF.[9]
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Typical temperatures range from 80-110 °C.[4]
-
Formation of Side Products
Problem: Significant amounts of byproducts are observed, complicating purification and reducing the yield of the desired product.
Common Side Products & Mitigation Strategies:
-
Homocoupling of Boronic Acid: This results in the formation of biphenyl-4,4'-dicarboxylic acid.
-
Cause: This can be promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere can minimize this side reaction.[7]
-
-
Dehalogenation of the Pyridazine: Formation of 3-methylpyridazine.
-
Protodeborylation of the Boronic Acid: The boronic acid group is replaced by a hydrogen atom, leading to benzoic acid.
Purification Challenges
Problem: Difficulty in isolating the pure this compound from the crude reaction mixture.
Purification Strategy:
-
Work-up: After the reaction is complete, the mixture is typically cooled and diluted with an organic solvent (e.g., ethyl acetate) and water.
-
Acidification: The aqueous layer is acidified with an acid (e.g., HCl) to a pH of around 4-5.[10] This will precipitate the desired carboxylic acid product.
-
Filtration: The precipitated solid is collected by filtration.
-
Washing: The solid is washed with water to remove inorganic salts and then with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove non-polar impurities.
-
Recrystallization/Trituration: If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or trituration with a solvent in which the product is sparingly soluble can be employed.
dot
Caption: General purification workflow for the product.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling
This is a generalized protocol and should be optimized for your specific substrates and desired scale.
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-chloro-6-methylpyridazine (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv).[4]
-
Degassing: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.
-
Solvent Addition: Add the degassed solvent system (e.g., DME/H₂O 4:1) via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[4]
-
Work-up and Purification: Follow the purification strategy outlined in the "Purification Challenges" section.
Data Presentation: Comparison of Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 48 | Low to Moderate | [2][4] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME | 80 | 2 | High | [4] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | High | [4][6] |
Note: Yields are highly dependent on the specific substrates and reaction scale.
References
-
Al-Sarafa, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]
-
Al-Sarafa, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. [Link]
-
ResearchGate. (2022). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. [Link]
-
Cao, P., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208. [Link]
-
Li, W., et al. (2001). A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. The Journal of Organic Chemistry, 66(5), 1505–1515. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]
-
Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Organic Chemistry Portal. Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. [Link]
-
Elsevier. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Al-Soud, Y. A., et al. (2013). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 18(1), 1080–1091. [Link]
- Google Patents. (2014). Preparation method of p-carboxyphenylboronic acid.
-
ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
Liberty University. (2021). Synthesis and Characterization of Unique Pyridazines. [Link]
-
ChemSynthesis. 3-chloro-6-methylsulfanylpyridazine. [Link]
- Google Patents. (2015). Method for synthetizing 3,6-dichloropyridazine.
-
ResearchGate. (2025). Advances in the synthesis of aromatic and heteroaromatic carboxylic acids and their esters. [Link]
-
Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer. [Link]
-
ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]
- Google Patents. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Wikipedia. Pyridazine. [Link]
-
ResearchGate. (2020). Halodecarboxylation of heteroarene carboxylic acids. Reaction conditions. [Link]
-
Organic Chemistry Portal. Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. [Link]
-
Ruhr-Universität Bochum. Carboxylic Acids in Catalysis. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189673. [Link]
-
Autech. Mastering Organic Synthesis with Pyridazine: A Supplier's Insight. [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
Sources
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]
- 6. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]
Technical Support Center: Managing Impurities in Pyridazine-Based Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyridazine synthesis. This resource is designed to provide practical, in-depth guidance on identifying, controlling, and mitigating impurities during the synthesis of pyridazine-based compounds. As a Senior Application Scientist, I understand that impurity profiling is not just a regulatory hurdle but a critical component of ensuring the safety, efficacy, and reproducibility of your research and drug development efforts.[1][2] This guide is structured to address the common challenges you may face, offering scientifically grounded explanations and actionable protocols.
Troubleshooting Guide: Common Impurities and Side Reactions
This section addresses specific problems you might encounter during the synthesis of pyridazine derivatives, providing insights into their causes and solutions.
Issue 1: Formation of N-Oxide Impurities
Question: I'm observing an unexpected peak in my LC-MS analysis with a mass corresponding to my target molecule +16 amu. I suspect it's an N-oxide impurity. What causes this, and how can I prevent it?
Answer:
The formation of N-oxide impurities is a common issue in the synthesis of nitrogen-containing heterocycles like pyridazine.[3][4] The two adjacent nitrogen atoms in the pyridazine ring are susceptible to oxidation.
Causality:
-
Oxidizing Agents: The most direct cause is the presence of oxidizing agents in your reaction mixture. This can include reagents used in the synthesis, such as hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or even atmospheric oxygen under certain conditions, especially with prolonged reaction times or elevated temperatures.[3]
-
Reaction Conditions: Certain reaction conditions can promote oxidation. For instance, reactions involving metal catalysts can sometimes facilitate aerobic oxidation.
Prevention and Mitigation Strategies:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen.
-
Scrutinize Reagents: Ensure that your starting materials and reagents are free from peroxide impurities.
-
Control Reaction Temperature and Time: Avoid unnecessarily high temperatures and prolonged reaction times. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed.
-
Alternative Reagents: If a specific reagent is suspected of causing oxidation, explore alternative, less oxidizing reagents to achieve the desired transformation.
Purification:
If N-oxide formation is unavoidable, it can often be separated from the desired product by chromatography (e.g., flash column chromatography on silica gel), as N-oxides are typically more polar than their parent pyridazine compounds.[5]
Issue 2: Dimerization of Starting Materials or Intermediates
Question: My reaction is producing a significant amount of a high-molecular-weight byproduct, which I believe is a dimer of my starting material. Why is this happening?
Answer:
Dimerization is a frequent side reaction, particularly when dealing with reactive intermediates or starting materials with multiple functional groups that can react with each other.[6]
Causality:
-
Reactive Intermediates: Certain reaction pathways generate highly reactive intermediates that can dimerize if they do not react quickly with the intended reaction partner.
-
Concentration Effects: High concentrations of starting materials can favor bimolecular reactions like dimerization over the desired intramolecular or intermolecular reaction.
-
Catalyst Activity: Some catalysts, particularly transition metals like copper, can promote dimerization through oxidative coupling or other mechanisms.[6]
Prevention and Mitigation Strategies:
-
Slow Addition/High Dilution: Add the reactive starting material slowly to the reaction mixture to maintain a low instantaneous concentration. Conducting the reaction under high dilution can also disfavor bimolecular dimerization.
-
Optimize Catalyst and Ligands: If a catalyst is involved, screening different catalysts or adding specific ligands can sometimes suppress dimerization pathways.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dimerization more than the rate of the desired reaction.
-
Protecting Groups: If a specific functional group is responsible for the dimerization, consider protecting it before the reaction and deprotecting it in a subsequent step.
Issue 3: Incomplete Reaction and Presence of Starting Materials
Question: My reaction is not going to completion, and I'm left with a significant amount of starting material, making purification difficult. What are the likely causes?
Answer:
Incomplete conversion is a common challenge in organic synthesis. The root cause can range from reaction kinetics to reagent quality.
Causality:
-
Insufficient Reaction Time or Temperature: The reaction may simply need more time or a higher temperature to proceed to completion.
-
Reagent Stoichiometry: Incorrect stoichiometry, where a key reagent is the limiting factor, will naturally lead to incomplete conversion of the other starting material.
-
Catalyst Deactivation: If a catalyst is being used, it may be deactivating over the course of the reaction.
-
Poor Reagent Quality: The purity and reactivity of your starting materials and reagents are crucial. Impurities in starting materials can sometimes inhibit the reaction.
-
Equilibrium Reactions: Some reactions are reversible and reach an equilibrium state where both reactants and products are present.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like TLC, GC, or HPLC to monitor the reaction over time to determine if it has stalled or is just slow.[7][8]
-
Verify Reagent Quality and Stoichiometry: Double-check the calculations for your reagents and ensure they are of adequate purity.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific synthesis.
-
Catalyst Screening: If applicable, try different catalysts or increase the catalyst loading.
-
Drive Equilibrium: If the reaction is reversible, consider using an excess of one reagent or removing a byproduct to drive the equilibrium towards the product side.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis and purification of pyridazine-based compounds.
Q1: What are the best analytical techniques for identifying and quantifying impurities in my pyridazine synthesis?
A1: A multi-faceted analytical approach is often necessary for comprehensive impurity profiling.[7][9] The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative analysis of non-volatile impurities.[7][9] When coupled with a UV detector, it is excellent for determining the purity of your main compound by area percentage.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point side products.[7][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique provides both separation and mass information, which is invaluable for identifying the molecular weights of unknown impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the structural elucidation of both the desired product and any significant impurities that can be isolated.[10][11] Quantitative NMR (qNMR) can also be used for purity assessment.
-
Elemental Analysis: This method confirms the elemental composition (C, H, N, etc.) of your synthesized compound, providing an additional check on its purity.[7] A deviation of ±0.4% from the theoretical values is generally considered acceptable.[7]
Data Presentation: Comparison of Analytical Methods
| Method | Principle | Typical Purity Range (%) | Advantages | Limitations |
| HPLC (UV) | Chromatographic separation based on polarity. | 98.0 - 99.9% | High resolution, widely available, suitable for non-volatile compounds. | Requires impurities to have a UV chromophore. |
| GC-MS | Chromatographic separation based on boiling point and mass-to-charge ratio. | 97.5 - 99.8% | High sensitivity, provides structural information about impurities. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Absolute quantification against a certified internal standard. | >99.0% | Provides absolute purity and structural confirmation. | Requires a high-resolution NMR spectrometer and a suitable internal standard. |
| Elemental Analysis | Combustion and quantitative measurement of resulting gases. | N/A | Confirms elemental composition. | Does not distinguish between isomers or identify specific impurities. |
Source: Adapted from BenchChem.[7]
Q2: How do I effectively remove residual solvents from my final pyridazine product?
A2: Residual solvents are a common type of impurity that must be controlled, especially in pharmaceutical applications.
-
High Vacuum Drying: The most straightforward method is drying the sample under high vacuum, sometimes with gentle heating. The temperature should be chosen carefully to avoid degradation of the product.
-
Lyophilization (Freeze-Drying): For samples dissolved in suitable solvents like water or dioxane, lyophilization can be a very effective method for removing residual solvent without exposing the compound to high temperatures.
-
Recrystallization: Choosing a solvent system where your product is soluble at high temperatures but poorly soluble at low temperatures can be an excellent purification step that also removes trapped solvent from the crystal lattice.
-
Solvent Trituration/Slurrying: Washing or stirring the solid product in a solvent in which it is insoluble can help to remove residual solvents that are on the surface of the crystals.
Q3: What are some common strategies for purifying pyridazine derivatives?
A3: The choice of purification method depends on the properties of your compound and the nature of the impurities.
-
Column Chromatography: This is one of the most versatile and widely used techniques for purifying organic compounds. Silica gel is the most common stationary phase, but other options like alumina or reverse-phase silica are also available.
-
Recrystallization: This is an excellent technique for obtaining highly pure crystalline solids. The key is to find a suitable solvent or solvent mixture.
-
Preparative HPLC: For difficult separations or for obtaining very high purity material on a smaller scale, preparative HPLC can be used.[12]
-
Liquid-Liquid Extraction: This can be used to remove impurities with different solubility properties or to wash the crude product and remove water-soluble or acid/base-soluble impurities.[13]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Pyridazine Derivative
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elute the Compound: Start with a non-polar eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyridazine derivative.
Visualization of Key Concepts
Diagram 1: Impurity Management Workflow
Caption: Decision-making process for identifying unknown impurities.
References
- The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech.
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
- Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective.
- Mastering API Synthesis: Route Selection & Impurity Control.
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs.
- Common side reactions in the synthesis of pyridazinone deriv
- A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. Benchchem.
- 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- A One-Pot Approach to Novel Pyridazine C-Nucleosides. PMC - NIH.
- Pyridazine. Wikipedia.
- Synthesis of Pyridazine. ChemTube3D.
- Synthesis of pyridazines. Organic Chemistry Portal.
- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
- Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry.
- Strategy for the synthesis of pyridazine heterocycles and its deriv
- Application Notes and Protocols for the Use of Pyridazine Derivatives as Precursors in Organic Synthesis. Benchchem.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. PMC - NIH.
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
- and nitraminopyridazines, tetrazolo[1,5‐b] pyridazines and rel
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Synthesis of N-Heterocycles. Organic Chemistry Portal.
- Heterocyclic N-Oxides.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central.
- Heterocyclic N-Oxides | Request PDF.
- Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. MDPI.
- Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines.
- Product Class 8: Pyridazines.
- Mastering Organic Synthesis with Pyridazine: A Supplier's Insight.
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
Sources
- 1. fbpharmtech.com [fbpharmtech.com]
- 2. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-(6-Methylpyridazin-3-YL)benzoic Acid and Its Analogs in Cancer Research
In the landscape of modern oncology drug discovery, the pyridazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting key signaling pathways implicated in cancer progression. This guide provides a comprehensive comparison of the biological activity of 4-(6-Methylpyridazin-3-YL)benzoic acid and a curated selection of its analogs. By delving into the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with actionable insights, supported by robust experimental data and detailed protocols.
Introduction: The Promise of the Pyridazine Core
The pyridazine nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including its ability to participate in hydrogen bonding and its bioisosteric relationship to other aromatic systems.[1] These features make it an attractive scaffold for the design of small molecule inhibitors targeting a range of protein kinases, which are often dysregulated in cancer.[1][2] this compound serves as a foundational structure, and through systematic chemical modifications, its analogs have been explored for enhanced potency and selectivity against critical cancer targets.
This guide will focus on the comparative analysis of analogs with modifications at key positions of the pyridazine and benzoic acid rings, evaluating their impact on anticancer activity and kinase inhibition.
Structure-Activity Relationship (SAR) and Comparative Biological Activity
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents. The following sections dissect the SAR based on modifications to the core structure, with comparative data summarized in Table 1.
The Critical Role of the Benzoic Acid Moiety
The carboxylic acid group of the benzoic acid ring is a key feature for the biological activity of many pyridazine derivatives, often acting as a crucial hydrogen bond donor or acceptor in the ATP-binding pocket of kinases.[3] However, modifications to this group can modulate potency and selectivity. For instance, replacement of the benzoic acid with a carboxamide or sulfonamide can lead to a loss of activity against certain kinases, highlighting the importance of the acidic proton.[1]
Impact of Substituents on the Pyridazine Ring
The 6-position of the pyridazine ring is a prime site for modification to influence biological activity. The methyl group in the parent compound, this compound, can be replaced with other functionalities to alter potency and target specificity. For example, replacing the methyl group with a chlorine atom, as in 4-(6-chloropyridazin-3-yl)benzoic acid, has been shown to enhance cytotoxic effects against cancer cell lines.[1] This is attributed to the electron-withdrawing nature of chlorine, which can influence the electronic properties of the entire molecule.[1]
Modifications on the Phenyl Ring
Substitution on the phenyl ring of the benzoic acid moiety also plays a significant role in the SAR. The introduction of halogen atoms or other small functional groups can impact the compound's interaction with the target protein and its pharmacokinetic properties.
Table 1: Comparative in vitro Anticancer and Kinase Inhibitory Activity of this compound and Its Analogs
| Compound ID | Structure | Target Kinase | IC50 (µM) | Cancer Cell Line | GI50 (µM) | Reference |
| Parent | This compound | - | - | - | - | - |
| Analog 1 | 4-(6-Chloropyridazin-3-yl)benzoic acid | - | - | HT-29 (Colon) | 15.3 | [4] |
| Analog 2 | 3-[(6-(4-Chlorophenylamino)pyridazin-3-yl)amino]benzoic acid | - | - | HT-29 (Colon) | 3.9 | [4] |
| Analog 3 | Pyridazine-carboxylic acid derivative | CK2α | 0.017 | A549 (Lung) | >10 | [3] |
| Analog 4 | Pyridazine-carboxylic acid derivative | CK2α' | 0.010 | A549 (Lung) | >10 | [3] |
| Analog 5 | Pyrazol-4-yl pyridazinone derivative | c-Met | 0.08 (as 11c) | Hs746T (Gastric) | - | [2][5] |
| Analog 6 | Pyrazol-4-yl pyridazinone derivative | c-Met | 0.05 (as 11i) | Hs746T (Gastric) | - | [2][5] |
IC50: Half-maximal inhibitory concentration for kinase activity. GI50: Half-maximal growth inhibition concentration for cancer cell lines.
Key Molecular Targets and Signaling Pathways
Pyridazine derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Two prominent targets for the analogs discussed are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met proto-oncogene.
VEGFR-2 Inhibition and Anti-Angiogenic Effects
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6][7] Several pyridazine-based compounds have been developed as potent VEGFR-2 inhibitors.[8] By blocking the ATP-binding site of VEGFR-2, these inhibitors prevent its autophosphorylation and the activation of downstream signaling cascades, ultimately leading to the suppression of tumor angiogenesis.
Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine analogs.
c-Met Kinase Inhibition and Anti-Proliferative Activity
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and invasion.[9][10] Aberrant c-Met signaling is implicated in the development and progression of various cancers. Pyridazinone derivatives have been identified as potent inhibitors of c-Met kinase.[2][11] These compounds typically bind to the ATP-binding pocket of c-Met, preventing its phosphorylation and the subsequent activation of downstream pathways such as the RAS/MAPK and PI3K/Akt pathways.
Caption: The c-Met signaling pathway and its inhibition by pyridazinone analogs.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of this compound and its analogs.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of a test compound against a target kinase.
Materials:
-
Recombinant kinase (e.g., VEGFR-2, c-Met)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Reaction Setup: In a multi-well plate, add the following in order:
-
Test compound dilution (or DMSO for control).
-
Recombinant kinase solution.
-
Substrate/ATP mixture.
-
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection method. For luminescent assays like ADP-Glo™, the amount of ADP produced is quantified, which is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Reactivity of 4-(6-Methylpyridazin-3-YL)benzoic acid and 4-(6-chloropyridazin-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyridazine-containing biaryl carboxylic acids serve as pivotal structural motifs. Their utility as versatile intermediates stems from the unique electronic properties of the pyridazine ring and the dual functionality of the carboxylic acid and a reactive handle on the pyridazine core. This guide provides an in-depth technical comparison of two key building blocks: 4-(6-Methylpyridazin-3-YL)benzoic acid and 4-(6-chloropyridazin-3-yl)benzoic acid . We will explore their synthetic accessibility, comparative reactivity in key transformations, and the strategic implications of choosing one over the other in a research and development context. This analysis is supported by experimental data from peer-reviewed literature to provide a robust framework for informed decision-making in your synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Differences
| Property | This compound | 4-(6-chloropyridazin-3-yl)benzoic acid |
| Molecular Weight | 214.22 g/mol | 234.63 g/mol |
| Key Reactive Site | C-H of the methyl group (potential for functionalization) | C-Cl bond (amenable to cross-coupling) |
| Electronic Nature of Substituent | Methyl (CH₃): Electron-donating | Chloro (Cl): Electron-withdrawing, Halogen bonding potential |
| Primary Synthetic Utility | Core structure with potential for late-stage C-H activation | Versatile intermediate for cross-coupling reactions |
| Typical Synthetic Route | Suzuki-Miyaura coupling followed by ester hydrolysis | Oxidation of the corresponding benzaldehyde |
Synthetic Accessibility: A Tale of Two Strategies
The synthetic routes to these two molecules are fundamentally different, reflecting the distinct nature of the methyl and chloro substituents.
4-(6-chloropyridazin-3-yl)benzoic acid: A Direct Oxidation Approach
The most established and straightforward synthesis of 4-(6-chloropyridazin-3-yl)benzoic acid involves the oxidation of its aldehyde precursor, 4-(6-chloropyridazin-3-yl)benzaldehyde.[1] This method is reliable and scalable, making the chloro-substituted acid readily accessible.
A generalized workflow for this synthesis is as follows:
Figure 1. Synthetic workflow for 4-(6-chloropyridazin-3-yl)benzoic acid.
Experimental Protocol: Oxidation of 4-(6-chloropyridazin-3-yl)benzaldehyde
-
To a stirred solution of 4-(6-chloropyridazin-3-yl)benzaldehyde (1.0 eq) in a suitable solvent mixture (e.g., acetone/water), add a strong oxidizing agent such as potassium permanganate (KMnO₄) (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench the excess oxidant with a reducing agent (e.g., sodium bisulfite).
-
Filter the mixture to remove manganese dioxide and acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 4-(6-chloropyridazin-3-yl)benzoic acid.
This direct oxidation route provides the target molecule in good to excellent yields, making it a preferred method for large-scale synthesis.[1]
This compound: A Cross-Coupling Strategy
Figure 2. Proposed synthetic workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-6-methylpyridazine
-
To a reaction vessel, add 3-chloro-6-methylpyridazine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), a suitable base such as potassium carbonate (2.0 eq), and a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The reaction is carried out in a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, methyl 4-(6-methylpyridazin-3-yl)benzoate, is then purified by column chromatography.
Experimental Protocol: Ester Hydrolysis
-
Dissolve the purified methyl 4-(6-methylpyridazin-3-yl)benzoate in a suitable solvent mixture (e.g., THF/water or methanol/water).
-
Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain this compound.
This route, while involving two distinct steps, offers high modularity and is expected to provide the target compound in good overall yield.
Comparative Reactivity in Synthesis
The choice between the methyl- and chloro-substituted pyridazine benzoic acids as synthetic intermediates is dictated by the desired subsequent transformations. The key difference lies in the reactivity of the substituent at the 6-position of the pyridazine ring.
4-(6-chloropyridazin-3-yl)benzoic acid: A Precursor for Cross-Coupling
The chloro group at the 6-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, making it an ideal substrate for building molecular complexity.
The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-chlorine bond, a key step in the catalytic cycle.[2] However, it's important to note that chloro-heterocycles are generally less reactive than their bromo or iodo counterparts, often requiring more forcing conditions or specialized catalyst systems to achieve high yields.[3]
Table of Suzuki-Miyaura Coupling Conditions for Chloro-Pyridazines
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 48 | 28 |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
Data compiled from various literature sources for analogous halopyridazines.[4]
This compound: A More Inert Core with Potential for C-H Activation
In contrast to the reactive chloro group, the methyl group at the 6-position is relatively inert under standard cross-coupling conditions. This can be advantageous when functionalization is desired at other positions of the molecule without interference from the pyridazine substituent. The methyl group primarily exerts an electronic effect, being a weak electron-donating group, which can influence the reactivity of the pyridazine ring in other transformations.[5][6]
Recent advances in C-H activation chemistry offer the potential for direct functionalization of the methyl group.[2][7][8] While not as broadly applicable as the cross-coupling of the chloro-analogue, this emerging area of research could provide novel pathways for late-stage diversification of molecules containing the 4-(6-methylpyridazin-3-yl) moiety.
Strategic Considerations for Drug Development Professionals
The choice between these two building blocks has significant strategic implications in a drug discovery and development pipeline.
Figure 3. Decision workflow for selecting the appropriate building block.
-
For Library Synthesis and SAR Exploration: 4-(6-chloropyridazin-3-yl)benzoic acid is the superior choice when the goal is to explore a wide range of substituents at the 6-position of the pyridazine ring. Its amenability to various cross-coupling reactions allows for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
-
For Core Fragments and Late-Stage Functionalization: this compound is a more suitable building block when the pyridazine-benzoic acid core is intended to be a stable, non-reactive component of a larger molecule. Its inertness under many reaction conditions allows for selective transformations at other sites. The potential for future C-H activation of the methyl group also offers an avenue for late-stage modifications.
Conclusion
Both this compound and 4-(6-chloropyridazin-3-yl)benzoic acid are valuable building blocks in synthetic chemistry. The choice between them is not a matter of one being universally "better," but rather a strategic decision based on the intended synthetic route and the desired final molecular architecture. 4-(6-chloropyridazin-3-yl)benzoic acid offers a direct entry point for diversification through well-established cross-coupling chemistry, making it ideal for library synthesis and SAR exploration. Conversely, this compound provides a more stable core, suitable for complex syntheses where reactivity at the 6-position is not desired, with the emerging potential for late-stage C-H functionalization. A thorough understanding of their respective synthetic pathways and reactivity profiles, as outlined in this guide, will empower researchers to make informed and efficient choices in their synthetic designs.
References
- Chen, B., et al. (2017). Construction of Pyridazine Analogues via Rhodium-mediated C-H Activation.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. BenchChem.
- Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.
- Maes, B. U. W., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Gandeepan, P., & Ackermann, L. (2025). C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. Scientific Reports, 15(1), 1-10.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem.
-
QM Magic Class. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved from [Link]
- Gîlcă, I.-A., et al. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 26(16), 4995.
- Muthumari, S., & Ramesh, R. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids.
- McNally, A. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(5), 3249-3268.
- Benchat, N., et al. (2007). Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- El-Gaby, M. S. A., et al. (2001). Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids. Indian Journal of Chemistry - Section B, 40B(8), 663-668.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. BenchChem.
- Ammar, Y. A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189021.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Liu, P., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry.
- Abass, S. J. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
- Thomas, O., et al. (2015). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon. The Journal of Physical Chemistry A, 119(39), 10046-10057.
- Al-Amiery, A. A., et al. (2024).
- Thomas, O., et al. (2015).
- Soyer, M., et al. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2021(2), M1215.
- Clarke, H. T., & Dreger, E. E. (1927). Benzil. Organic Syntheses, 7, 6.
Sources
- 1. Pyridazine synthesis [organic-chemistry.org]
- 2. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Sci-Hub [sci-hub.kr]
- 6. Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 8. C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Placement of a Methyl Group: A Comparative Guide to the Structure-Activity Relationship of Methylpyridazine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, prized for its versatile biological activities.[1] The introduction of a simple methyl group to this core structure—creating methylpyridazine—can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of methylpyridazine derivatives, providing a technical narrative on how the strategic placement of this functional group dictates therapeutic potential, supported by experimental data and detailed protocols.
The Methyl Group as a Key Modulator in Anticancer Kinase Inhibition
Protein kinases are critical targets in oncology, and the pyridazine core is adept at forming key hydrogen bond interactions within their ATP-binding pockets.[2] The addition and positioning of a methyl group can fine-tune this interaction, enhancing potency and selectivity.
Case Study: C-Terminal Src Kinase (CSK) Inhibition
Recent studies on pyridazinone and pyrazolo[1,5-a]pyridine inhibitors of C-Terminal Src Kinase (CSK), a negative regulator of T-cell activation, have shed light on the subtle yet significant role of a methyl substituent. In a series of analogs, the replacement of a chloro group at the C3' position with a methyl group (compound 8 ) was found to maintain potent inhibitory activity against CSK.[2][3] This suggests that the methyl group can effectively occupy the same hydrophobic pocket as the chloro substituent, contributing to the overall binding affinity.
| Compound | R | CSK IC50 (nM) | LCK IC50 (nM) | Cellular Activity (ZAP-70 Phos.) IC50 (nM) |
| 7 | Cl | <3 | 2 | 26 |
| 8 | CH₃ | <3 | 2 | 28 |
| 9 | H | 42 | 13 | >20000 |
Table 1: Comparative inhibitory activities of substituted pyrazolopyridinones against CSK and LCK. Data sourced from a study on CSK inhibitors.[2][3]
The data clearly indicates that both electron-withdrawing (Cl) and electron-donating (CH₃) groups of similar size at this position are well-tolerated, maintaining low nanomolar potency. The removal of any substituent (H) leads to a significant drop in both biochemical and cellular potency, highlighting the importance of substitution at this position for effective binding.[3]
Inferred SAR of (Methylamino)pyridazine-carbonitrile Isomers in Kinase Inhibition
While direct comparative studies of all positional isomers of simple methylpyridazines are scarce, an inferential analysis of (methylamino)pyridazine-carbonitrile isomers provides valuable insights into the likely impact of substituent placement on kinase inhibition. The 3-amino-4-cyano pyridazine motif is a known privileged scaffold for engaging the hinge region of many kinases.[4][5]
| Isomer | Potential Kinase Targets | Inferred Potency | Rationale based on SAR of related compounds |
| 3-(Methylamino)pyridazine-4-carbonitrile | VEGFR-2, CDKs, other RTKs | Potentially High | The 3-amino-4-cyano arrangement allows for optimal hydrogen bonding interactions with the kinase hinge region.[5] |
| 6-(Methylamino)pyridazine-3-carbonitrile | VEGFR-2, CDKs | Potentially Moderate to High | The 6-amino-3-cyano arrangement may also facilitate effective hinge binding, though the altered vector of the substituents could impact affinity for specific kinases. |
| 4-(Methylamino)pyridazine-3-carbonitrile | Unknown | Potentially Lower | The proximity of the bulky methylamino group to both ring nitrogens may introduce steric hindrance, potentially reducing binding affinity to some kinase pockets.[4] |
| 5-(Methylamino)pyridazine-4-carbonitrile | Unknown | Potentially Lower | The electronic and steric arrangement in this isomer may not be optimal for typical kinase hinge-binding interactions. |
Table 2: Inferred biological activity profile of (methylamino)pyridazine-carbonitrile isomers. This analysis is based on established principles of kinase inhibitor design and SAR of related compounds.[4][5]
This inferential analysis underscores the critical importance of the positional arrangement of substituents on the pyridazine ring for achieving potent kinase inhibition.
The Influence of Methyl Substitution on Antimicrobial Activity
The pyridazine scaffold is also a promising platform for the development of novel antimicrobial agents. Here too, the presence and location of a methyl group can significantly impact biological activity.
In a study of pyridazine-acetophenone classical bioisosteres, it was observed that compounds bearing a methyl group at the para-position of the acetophenone moiety were significantly more active as antibacterial agents than their fluorine- or chlorine-substituted counterparts.[6] This highlights the favorable contribution of the methyl group, likely through enhanced hydrophobic interactions with the bacterial target.
Experimental Protocols
Synthesis of Methylpyridazine Derivatives
A general and robust method for the synthesis of substituted pyridazines involves the Suzuki-Miyaura cross-coupling reaction. The following protocol outlines the synthesis of a 3-aryl-6-methylpyridazine derivative.
Materials and Reagents:
-
3-Chloro-6-methylpyridazine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add 3-chloro-6-methylpyridazine (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Add the palladium catalyst (0.05 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-6-methylpyridazine.[7]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.[2]
Materials:
-
Recombinant kinase (e.g., CSK)
-
Kinase substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilution (or DMSO for control).
-
Add the recombinant kinase enzyme solution.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to a luminescent signal and incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.[2]
Cell-Based Proliferation Assay (MTS Assay)
This assay assesses the effect of a compound on the proliferation of cancer cell lines.[2]
Materials:
-
Cancer cell line (e.g., Ba/F3 murine pro-B cells expressing BCR-ABL)
-
Appropriate cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTS-based viability assay kit
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compound to the wells (final DMSO concentration should be <0.1%).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the GI50 or IC50 value.[2]
Visualizing Structure-Activity Relationships and Workflows
Caption: Key factors influencing the SAR of methylpyridazine derivatives in kinase inhibition.
Caption: A generalized experimental workflow for the discovery and optimization of methylpyridazine-based inhibitors.
Conclusion
The seemingly minor addition of a methyl group to the pyridazine scaffold offers a powerful tool for medicinal chemists to modulate the biological activity of this privileged heterocycle. As demonstrated in the context of kinase inhibition and antimicrobial activity, the position and steric/electronic properties of the methyl group, in concert with other substituents, are critical determinants of potency and selectivity. This comparative guide underscores the importance of systematic SAR studies in unlocking the full therapeutic potential of methylpyridazine derivatives. The provided experimental protocols offer a practical framework for researchers to synthesize and evaluate novel analogs, contributing to the ongoing development of innovative therapeutics targeting a range of diseases. Rigorous experimental validation of inferred SAR trends for positional isomers remains a key area for future research.
References
-
Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. [Link]
-
Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. [Link]
-
A Novel and Convenient Protocol for Synthesis of Pyridazines. [Link]
-
Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
-
Pyridazine Derivatives I Showed Potent Anticancer Activity and Imidazopyridazine Derivative II Exhibited Potent Inhibitory Activity against VEGFR. [Link]
-
Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. [Link]
-
Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. [Link]
-
Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. [Link]
-
Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. [Link]
-
Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. [Link]
-
Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. [Link]
-
Structure‐activity relationship of the synthesized pyridazine derivatives. [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]
-
Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. [Link]
-
The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Choice in Kinase Inhibition: A Comparative Analysis of Pyridazine and Pyrimidine Scaffolds
A Technical Guide for Drug Discovery Professionals
Introduction: The Central Role of Heterocycles in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] The development of small molecule inhibitors that compete with adenosine triphosphate (ATP) in the kinase catalytic site has proven to be a highly successful therapeutic strategy.[1] At the heart of many of these inhibitors are nitrogen-containing heterocyclic scaffolds, which serve as bioisosteres of the adenine ring of ATP, anchoring the molecule in the hinge region of the kinase.[3][4] Among the most utilized six-membered heterocycles are pyridazine and pyrimidine.[1]
This guide provides a comparative analysis of these two scaffolds, exploring the nuanced differences in their physicochemical properties, structure-activity relationships (SAR), and clinical implications. Understanding these differences is paramount for medicinal chemists aiming to fine-tune potency, selectivity, and pharmacokinetic profiles in next-generation kinase inhibitors.
The Kinase Signaling Cascade: A Rationale for Inhibition
Kinase signaling pathways are complex, multi-step cascades that transmit signals from the cell surface to the nucleus, governing fundamental processes like cell growth, differentiation, and apoptosis.[1] Aberrant kinase activity is a hallmark of many diseases, especially cancer, where mutations can lead to constitutive signaling and uncontrolled cell proliferation.[1] Targeting a specific kinase within a deregulated pathway can halt this oncogenic signaling.
Caption: A generalized mitogen-activated protein kinase (MAPK) signaling pathway.
The Pyrimidine Scaffold: The Established Gold Standard
The pyrimidine ring is arguably the most prolific scaffold in approved and investigational kinase inhibitors.[5][6][7] Its success stems from its structural analogy to purine, enabling it to form one or two critical hydrogen bonds with the kinase "hinge" region—a short, flexible segment connecting the N- and C-terminal lobes of the kinase domain that anchors ATP.[8]
Key Characteristics:
-
Hinge Binding: The 1,3-arrangement of nitrogen atoms is ideal for forming canonical hydrogen bonds with the backbone amide NH and carbonyl groups of the hinge residues. This bidentate interaction provides a strong affinity anchor.[8]
-
Proven Clinical Success: A significant number of FDA-approved kinase inhibitors, such as Imatinib (targeting BCR-ABL) and Gefitinib (targeting EGFR), feature an aminopyrimidine core.[1] The pyrazolo[3,4-d]pyrimidine scaffold, found in the BTK inhibitor Ibrutinib, is another prominent example of a fused pyrimidine system.[3][4][9]
-
Synthetic Versatility: Well-established synthetic routes allow for the facile decoration of the pyrimidine ring at multiple positions (typically C2, C4, and C5), enabling extensive SAR exploration to optimize potency and selectivity.[10][11]
However, the very prevalence of the pyrimidine scaffold can be a double-edged sword. Because the hinge-binding motif is conserved across many of the 500+ human kinases, achieving kinome-wide selectivity can be challenging, potentially leading to off-target effects.[6]
The Pyridazine Scaffold: An Emerging Contender
The pyridazine scaffold, with its two adjacent nitrogen atoms (1,2-diazine), offers a distinct electronic and steric profile compared to pyrimidine. While less common in nature, it has gained significant traction in medicinal chemistry as a "privileged structure" for its ability to impart unique properties to drug candidates.[12]
Key Characteristics:
-
Unique Physicochemical Properties: Pyridazine has the largest dipole moment of the diazine isomers (pyridazine, pyrimidine, pyrazine), which can influence solubility and interactions with biological targets.[13] It is also considered a less lipophilic and advantageous substitute for a phenyl ring.[13]
-
Novel Hinge Interactions: The adjacent nitrogen atoms provide a different vector for hydrogen bonding compared to pyrimidine. This can be exploited to achieve novel binding modes or to gain selectivity for certain kinase subfamilies. Some imidazo[1,2-b]pyridazine inhibitors, for example, have been shown to interact with the αC-helix rather than the hinge region, conferring high selectivity.[14]
-
Metabolic Stability: In some contexts, the pyridazine ring has been shown to be a poor inhibitor of Cytochrome P450 (CYP) enzymes, potentially leading to a more favorable metabolic profile compared to other nitrogen heterocycles like pyridine.[13]
-
Clinical Relevance: Several pyridazine-containing kinase inhibitors are in clinical practice or advanced trials, such as the ALK inhibitor Ensartinib and the pan-BCR-ABL inhibitor Ponatinib.[15]
The adjacent lone pairs of the pyridazine nitrogens can lead to electron repulsion, which unexpectedly increases the basicity compared to pyrimidine.[16] This altered basicity (pKa of pyridazine is ~2.0, pyrimidine is ~1.1) can impact a compound's pharmacokinetic properties, including absorption and cell permeability.[13]
Head-to-Head Comparison: Pyridazine vs. Pyrimidine
| Feature | Pyrimidine Scaffold | Pyridazine Scaffold | Rationale & Implications for Drug Design |
| Nitrogen Position | 1,3-Diazine | 1,2-Diazine | The 1,3-N pattern in pyrimidine is a classic bioisostere for adenine, readily forming two H-bonds with the kinase hinge. The 1,2-N pattern in pyridazine offers different H-bond vectoralities, potentially enabling unique interactions and improved selectivity.[8][13] |
| Basicity (pKa) | ~1.1 - 1.3 | ~2.0 - 2.3 | Pyridazine is more basic due to lone pair repulsion.[13][16] This can influence salt formation, solubility, and off-target pharmacology (e.g., hERG binding), requiring careful modulation. |
| Dipole Moment | Lower | Higher | Pyridazine's larger dipole moment can enhance polarity and solubility but may also affect cell permeability and protein binding.[13] |
| Clinical Precedent | Extensive (e.g., Imatinib, Ibrutinib) | Growing (e.g., Ponatinib, Ensartinib) | Pyrimidine is a well-validated, lower-risk scaffold.[3][4][5] Pyridazine is a valuable alternative for overcoming resistance, improving selectivity, or securing novel intellectual property.[15] |
| Metabolic Profile | Variable; can be susceptible to CYP oxidation. | Often a poor CYP inhibitor, potentially leading to cleaner DMPK profiles.[13] | Scaffold hopping to pyridazine can be a strategy to mitigate CYP inhibition observed with other heterocycles. |
| Synthetic Access | Highly established and versatile.[10][11] | Accessible, but sometimes requires more specialized synthetic routes.[17] | The vast chemical space accessible from pyrimidine is a key advantage. Pyridazine synthesis is well-documented but may present different challenges. |
Experimental Design: Validating Kinase Inhibition
The trustworthiness of any comparative analysis rests on robust, reproducible experimental data. A standard workflow for evaluating and comparing novel kinase inhibitors involves biochemical assays followed by cell-based assays.
Caption: A typical workflow for kinase inhibitor screening and validation.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol describes a common biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a ULight™-labeled peptide substrate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor (e.g., pyridazine or pyrimidine derivative) in 100% DMSO.
-
Create a serial dilution plate (11-point, 1:3 dilution) in DMSO, starting from a 1 mM concentration. This will be the source for the final assay concentrations.
-
Prepare the kinase reaction buffer, kinase solution, and substrate/ATP solution according to the manufacturer's specifications.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the kinase solution to each well.
-
Add 2.5 µL of the serially diluted inhibitor solution (or DMSO for positive/negative controls).
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the Eu-labeled antibody detection solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition & Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emissions at 665 nm (acceptor) and 615 nm (donor) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Self-Validation/Controls:
-
Positive Control (100% activity): Kinase + Substrate + ATP + DMSO (no inhibitor).
-
Negative Control (0% activity): Substrate + ATP + DMSO (no kinase).
-
-
Normalize the data: % Inhibition = 100 * (1 - [(Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative)]).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Outlook
Both pyrimidine and pyridazine are exceptionally valuable scaffolds in the design of kinase inhibitors. The pyrimidine core is a well-trodden path, offering a high probability of generating potent hinge-binding inhibitors, as evidenced by numerous FDA-approved drugs.[5][7] Its synthetic tractability makes it a workhorse for lead discovery and optimization.[8]
The pyridazine scaffold, while less prevalent, provides a compelling alternative with distinct physicochemical properties that can be strategically employed to overcome common drug development hurdles. Its unique electronic nature can unlock novel binding interactions, improve selectivity, and mitigate metabolic liabilities.[13][14] The growing number of pyridazine-based compounds in clinical trials underscores its increasing importance in the medicinal chemist's toolkit.[15]
The choice between these scaffolds is not a matter of inherent superiority but of strategic design. The decision should be guided by the specific goals of the drug discovery program, including the target kinase profile, desired selectivity, and the need to navigate existing intellectual property. A deep understanding of the subtle yet significant differences between these two diazines will continue to empower the rational design of safer and more effective kinase inhibitors.
References
-
Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
-
Song, M., Elkamhawy, A., Noh, W., et al. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. [Link]
-
Klis, W. A., et al. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
ACS Publications. (n.d.). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Chambers, R., et al. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. [Link]
-
Atcha, S., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed. [Link]
-
Atcha, S., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Klis, W. A., et al. (1999). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Compounds currently approved or undergoing clinical trials for cancer treatment that contain the pyrazolo[3,4-d]pyrimidine scaffold. ResearchGate. [Link]
-
Pogacic, V., et al. (2012). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Semantic Scholar. [Link]
-
Sharma, S. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
George, S., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
-
Kamal, A., et al. (2007). Pyridines, pyridazines and guanines as CDK2 inhibitors: a review. Semantic Scholar. [Link]
-
Ewieda, A. M., et al. (2023). Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. [Link]
-
Thany, S., & Netchacovitch, L. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
-
Song, M., et al. (2024). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. [Link]
-
ResearchGate. (2024). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Request PDF. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]
-
El-Damasy, D. A., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]
-
Quora. (2018). Why is pyrimidine less basic than pyridazine? Quora. [Link]
-
Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. [Link]
-
Lin, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2016). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. ResearchGate. [Link]
-
Reddit. (2021). Why is pyridazine more basic than pyrimidine and pyrazine? Wouldn't a closer nitrogen destabilize the positive charge more? Reddit. [Link]
-
Guo, S., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PubMed Central. [Link]
-
Li, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. PubMed. [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. mdpi.com [mdpi.com]
A Researcher's Guide to the In Vitro Evaluation of 4-(6-Methylpyridazin-3-YL)benzoic Acid Derivatives as Anticancer Agents
In the landscape of oncology drug discovery, the pyridazine scaffold has emerged as a "privileged structure," lauded for its versatile physicochemical properties that make it a cornerstone for the development of novel therapeutic agents.[1] This guide provides an in-depth, technical comparison of the in vitro performance of 4-(6-Methylpyridazin-3-YL)benzoic acid derivatives against various cancer cell lines, offering supporting experimental data and protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our claims in authoritative sources.
The unique architecture of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts favorable characteristics for drug design, including increased polarity and aqueous solubility compared to its carbocyclic counterparts.[1] The nitrogen atoms act as hydrogen bond acceptors, facilitating robust interactions with biological targets.[1] This inherent potential has led to the exploration of a multitude of pyridazine derivatives for their anticancer activities.[2]
The Rationale for In Vitro Cytotoxicity Screening
Preclinical evaluation of novel chemical entities invariably begins with in vitro cytotoxicity assays. These assays are fundamental for determining the concentration at which a compound exhibits a toxic effect on cancer cells, a critical parameter for gauging its therapeutic potential.[3] A multi-faceted approach employing various assays with different endpoints is recommended to obtain a comprehensive understanding of a compound's cytotoxic profile.[4]
Among the available methods, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, cost-effective, and reliable colorimetric method for assessing cell viability.[5][6] Its principle lies in the enzymatic conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.[7]
Experimental Protocol: MTT Assay for Cytotoxicity of this compound Derivatives
This protocol provides a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of this compound derivatives against a panel of cancer cell lines.
Materials:
-
This compound derivatives (synthesized and purified)
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest cancer cells from culture flasks using trypsinization.
-
Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound derivative in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for evaluating the cytotoxicity of novel compounds.
Comparative Performance of Pyridazine Derivatives
While a comprehensive dataset for a wide range of this compound derivatives is not available in a single source, the following table summarizes the in vitro anticancer activity of several structurally related pyridazine and pyridazinone derivatives against various cancer cell lines. This data provides valuable insights into the potential efficacy of this class of compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 2b (3-[(6-(4-chlorophenylamino)pyridazin-3-yl)amino]benzoic acid) | HT-29 (Colon) | 3.9 | Vatalanib | ~19.5 |
| Compound 2a (3-[(6-(4-chlorophenylamino)pyridazin-3-yl)amino]benzoic acid analog) | HT-29 (Colon) | 15.3 | Vatalanib | ~19.5 |
| Compound 2h (6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one derivative) | SR (Leukemia) | < 0.1 | - | - |
| Compound 2h | NCI-H522 (Non-Small Cell Lung) | < 0.1 | - | - |
| Compound 2h | MCF-7 (Breast) | < 1.0 | - | - |
| Compound 5b (Pyridazine Derivative) | HCT-116 (Colon) | Lower than Imatinib | Imatinib | - |
| Compound 22 (3-oxo-2,3-dihydropyridazine derivative) | Jurkat (Leukemia) | 11.17 | - | - |
| Compound 23 (3-oxo-2,3-dihydropyridazine derivative) | Jurkat (Leukemia) | 5.15 | - | - |
Note: The structures of the compounds listed are variations of the pyridazine scaffold and are presented to illustrate the general anticancer potential of this chemical class. Direct comparisons should be made with caution due to structural differences.[3][4][7][8]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of many pyridazine derivatives is attributed to their ability to inhibit protein kinases, which are critical regulators of cellular signaling pathways involved in cell proliferation, survival, and angiogenesis. One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1]
By inhibiting VEGFR-2, pyridazine-based compounds can block the downstream signaling cascade, thereby impeding tumor-induced angiogenesis.[1]
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazine derivatives.
Conclusion and Future Directions
The in vitro data, while varied across different derivatives and cell lines, strongly suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents. The demonstrated potency of related pyridazine compounds, particularly their ability to inhibit key kinases like VEGFR-2, underscores the therapeutic potential of this chemical class.
Future research should focus on the systematic synthesis and screening of a focused library of this compound derivatives to establish clear structure-activity relationships. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by the most potent compounds. This comprehensive approach will be instrumental in advancing these promising molecules from the laboratory to clinical applications.
References
-
ResearchGate. (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
PubMed. (2013). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Retrieved from [Link]
-
PubMed. (2012). Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. Retrieved from [Link]
-
PubMed Central. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Retrieved from [Link]
-
MDPI. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Retrieved from [Link]
-
PubMed. (2011). 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Retrieved from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imtm.cz [imtm.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparing the efficacy of different synthetic routes to pyridazine compounds
A Comparative Guide to the Synthetic Routes of Pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the core of numerous compounds with significant pharmacological activities. Its derivatives have garnered substantial interest in medicinal chemistry due to their diverse applications, including as cardiovascular agents, anticancer therapies, and growth inhibitors. The efficacy of synthesizing these valuable scaffolds is paramount. This guide provides an in-depth comparison of various synthetic routes to pyridazine compounds, offering insights into the causality behind experimental choices and providing supporting data for researchers in drug discovery and development.
Choosing Your Synthetic Path: A Strategic Overview
The selection of an appropriate synthetic route to a desired pyridazine derivative is a critical decision that hinges on several factors, including the desired substitution pattern, functional group tolerance, scalability, and overall efficiency. The following diagram illustrates a general decision-making workflow for selecting a suitable synthetic strategy.
Caption: A flowchart outlining the strategic considerations for selecting a pyridazine synthesis method.
Classical Synthesis: The Paal-Knorr Approach and its Variations
The most traditional and widely employed method for constructing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This approach, an extension of the Paal-Knorr synthesis for pyrroles and furans, is valued for its simplicity and the ready availability of starting materials.
Mechanism of the Paal-Knorr Pyridazine Synthesis
The reaction proceeds through a two-step condensation mechanism. Initially, one of the carbonyl groups of the 1,4-dicarbonyl compound reacts with one of the amino groups of hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the remaining amino and carbonyl groups, forms a dihydropyridazine ring, which is then oxidized to the aromatic pyridazine.
Caption: The reaction pathway for the Paal-Knorr synthesis of pyridazines.
Variations and Considerations
-
Unsaturated 1,4-Diketones: The use of unsaturated 1,4-diketones can directly yield the aromatic pyridazine without the need for a separate oxidation step. The geometry of the double bond is crucial; (Z)-isomers typically react under milder conditions than their (E)-counterparts.
-
Saturated 1,4-Diketones: Saturated 1,4-diketones are also effective precursors, often leading to spontaneous oxidation of the dihydro intermediate to the final pyridazine.
-
From Maleic Anhydride Derivatives: A common and versatile method for preparing pyridazinediones involves the condensation of maleic acid derivatives with hydrazines.
Representative Protocol: Synthesis of a 3,6-Disubstituted Pyridazine
This protocol is adapted from the general method of condensing a 1,4-diketone with hydrazine hydrate.
Materials:
-
1,4-Diketone (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve the 1,4-diketone in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
The reaction mixture is then typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
Purification and Characterization:
-
The crude product is often purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Cycloaddition Reactions: Building the Ring with Precision
Cycloaddition reactions offer a powerful and often regioselective approach to pyridazine synthesis. These methods are particularly useful for accessing complex and highly functionalized pyridazine scaffolds.
[4+2] Cycloaddition (Diels-Alder Reactions)
Inverse electron demand Diels-Alder reactions are a prominent strategy. Here, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile (e.g., an alkene or alkyne) to form a bicyclic intermediate that subsequently undergoes a retro-Diels-Alder reaction, extruding a small molecule like nitrogen gas, to yield the aromatic pyridazine. This method provides excellent control over the substitution pattern.
More recently, a catalyst-free [4+2] cycloaddition–elimination reaction of α-halogeno hydrazones with enaminones has been developed, providing an efficient route to pyridazine and tetrahydrocinnoline derivatives with high regioselectivity.
[3+2] Cycloaddition Reactions
These reactions involve the addition of a 1,3-dipole to a dipolarophile. For instance, pyridazinium ylides can undergo [3+2] cycloaddition with alkynes to furnish various fused pyridazine derivatives, such as pyrrolo[1,2-b]pyridazines. This approach is valuable for constructing bicyclic systems containing the pyridazine core.
Modern Approaches: Transition-Metal Catalysis
Transition-metal catalysis has emerged as a sophisticated tool for pyridazine synthesis, enabling the construction of the heterocyclic core under mild conditions with high functional group tolerance.
-
Ruthenium-catalyzed cyclization: In situ cyclization of alkyne diols can be achieved using a ruthenium catalyst to first form diketones, which then react with hydrazine hydrate to yield substituted pyridazines.
-
Palladium-catalyzed reactions: Palladium catalysts have been employed in reactions of internal alkynes with various partners to form the pyridazine ring.
-
Copper-catalyzed cyclizations: Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. This method is noted for its good yields and high functional group tolerance.
Comparative Efficacy of Synthetic Routes
The choice of synthetic route has a profound impact on the overall efficiency and success of the synthesis. The following table summarizes the key features of the discussed methodologies.
| Synthetic Route | Key Advantages | Key Limitations | Typical Yields | Substrate Scope |
| Paal-Knorr (from 1,4-dicarbonyls) | Simple procedure, readily available starting materials, good for simple alkyl/aryl substitutions. | Harsh reaction conditions may not be suitable for sensitive functional groups, limited substitution patterns. | Moderate to High | Broad for simple dicarbonyls |
| [4+2] Cycloaddition | High regioselectivity, access to complex and highly substituted pyridazines, often mild conditions. | Requires specific electron-deficient dienes or other specialized starting materials. | Good to Excellent | Dependent on diene/dienophile |
| [3+2] Cycloaddition | Effective for the synthesis of fused pyridazine systems. | Primarily for fused systems, may require in situ generation of reactive intermediates. | Moderate to Good | Focused on specific ylides/dipolarophiles |
| Transition-Metal Catalysis | Mild reaction conditions, high functional group tolerance, novel bond formations. | Catalyst cost and sensitivity, potential for metal contamination in the final product. | Good to Excellent | Broad and expanding |
Conclusion and Future Outlook
While classical methods like the Paal-Knorr synthesis remain valuable for their simplicity, modern approaches such as cycloaddition reactions and transition-metal catalysis offer unparalleled precision, milder conditions, and access to a broader range of complex pyridazine derivatives. The continued development of novel catalytic systems is expected to further enhance the efficiency and scope of pyridazine synthesis, facilitating the discovery of new therapeutic agents. The choice of the optimal synthetic route will always be a balance of the target molecule's complexity, the availability of starting materials, and the desired scale of the reaction.
References
- Negm, A. M., Abdelrazek, F. M., Elnagdi, M. H., & Shaaban, L. H. (1994). Heterocyclic synthesis with nitriles: new routes for synthesis of pyridazines, pyridines and their fused
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyridazine-Based Benzoic Acid Derivatives
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, particularly within oncology and inflammation, the quest for highly selective kinase inhibitors is paramount. Unintended interactions with off-target kinases can lead to adverse effects and therapeutic failure. This guide provides a comparative analysis of the cross-reactivity profiles of compounds derived from pyridazine-based benzoic acids, a scaffold of significant interest in medicinal chemistry. While we initiate our discussion with the 4-(6-methylpyridazin-3-yl)benzoic acid framework, the scarcity of comprehensive public data on its derivatives necessitates a broader examination of structurally related pyridazine and pyrazine-based benzoic acid analogues. This approach allows for a data-driven comparison of their selectivity and provides a valuable framework for researchers designing novel kinase inhibitors.
The Significance of Selectivity in Kinase Inhibition
Protein kinases, numbering over 500 in the human kinome, share a conserved ATP-binding site, making the design of selective inhibitors a formidable challenge. A compound's selectivity profile, or its pattern of on- and off-target interactions, is a critical determinant of its therapeutic window. Early and comprehensive cross-reactivity screening is therefore not just a regulatory expectation but a fundamental aspect of rational drug design, enabling the mitigation of potential safety liabilities and the optimization of on-target potency.[1][2]
Comparative Analysis of Pyridazine-Based Kinase Inhibitors
Here, we compare the selectivity profiles of different series of pyridazine and pyrazine-based benzoic acid derivatives against their primary targets and a selection of off-targets. The data is compiled from publicly available research and is presented to highlight the structure-activity relationships (SAR) that govern selectivity.
Case Study 1: 4-(Pyrazin-2-yl)benzoic Acid Derivatives as CSNK2A Inhibitors
A study on 2,6-disubstituted pyrazines as Casein Kinase 2 (CSNK2A) inhibitors offers valuable insights into achieving selectivity over the closely related PIM3 kinase. The 4'-carboxyphenyl moiety was identified as a crucial substituent for CSNK2A activity.[3]
| Compound ID | Primary Target | IC50 (nM) | Off-Target | IC50 (nM) | Selectivity (Fold) |
| Analogue 6c | CSNK2A | 15 | PIM3 | 450 | 30 |
| Analogue 7c | CSNK2A | 25 | PIM3 | >10,000 | >400 |
Data extracted from a study on 2,6-disubstituted pyrazines as CSNK2A inhibitors.[3]
The data reveals that subtle modifications to the scaffold can dramatically impact selectivity. The replacement of a 6-isopropoxyindole in analogue 6c with an isosteric ortho-methoxy aniline in analogue 7c resulted in a significant improvement in selectivity against PIM3, while maintaining potent CSNK2A inhibition.[3] This highlights the importance of exploring subtle structural changes to navigate the fine contours of kinase ATP-binding sites.
Case Study 2: 4-(Thiazol-5-yl)benzoic Acid Derivatives with Pyridazine Cores as CK2 Inhibitors
Research into 4-(thiazol-5-yl)benzoic acid analogues as protein kinase CK2 inhibitors has incorporated pyridazine-carboxylic acid derivatives, demonstrating potent inhibition of this key oncogenic kinase.
| Compound ID | Primary Target | IC50 (µM) |
| Pyridazine-carboxylic acid derivative | CK2α | 0.014-0.017 |
| Pyridazine-carboxylic acid derivative | CK2α' | 0.0046-0.010 |
Data extracted from a structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives.[1]
These findings underscore the utility of the pyridazine core in achieving potent kinase inhibition. Further cross-reactivity profiling of these compounds against a broad kinase panel would be instrumental in fully characterizing their selectivity.
Case Study 3: Multi-Target Profile of 4-(6-oxopyridazin-1-yl)benzenesulfonamides
A series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides has been evaluated as multi-target anti-inflammatory agents, demonstrating inhibitory activity against carbonic anhydrases (CAs), COX-2, and 5-LOX.[4]
| Compound ID | Target | Kᵢ (nM) / IC₅₀ (µM) |
| Compound 7a | hCA I | 48.3 (Kᵢ) |
| hCA II | 13.3 (Kᵢ) | |
| COX-2 | 0.05 (IC₅₀) | |
| 5-LOX | 3 (IC₅₀) | |
| Compound 7b | hCA I | 52.6 (Kᵢ) |
| hCA II | 17.2 (Kᵢ) | |
| COX-2 | 0.06 (IC₅₀) | |
| 5-LOX | 2.5 (IC₅₀) |
Data extracted from a study on multi-target anti-inflammatory agents.[4]
This study showcases a different therapeutic strategy, where designed polypharmacology can be beneficial. The pyridazinone core contributes to the inhibition of multiple targets involved in the inflammatory cascade. Understanding the full kinome cross-reactivity profile of such compounds would be crucial to assess their suitability for further development.
Experimental Protocols for Assessing Cross-Reactivity
To generate the type of data presented above, a tiered and systematic approach to cross-reactivity profiling is essential. Below are detailed methodologies for key assays.
Kinase Panel Screening (Biochemical Assay)
This is a primary, high-throughput method to assess the inhibitory activity of a compound against a broad panel of purified kinases.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using radiometric or fluorescence-based methods.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series to determine the IC50 value.
-
Kinase Reaction Mixture: In a microplate well, combine the kinase, a specific substrate (peptide or protein), and ATP.
-
Incubation: Add the test compound at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no kinase). Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection:
-
Radiometric Assay (e.g., ³³P-ATP): Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash away unincorporated ³³P-ATP. Measure the radioactivity on the filter using a scintillation counter.
-
Fluorescence-Based Assay (e.g., Z'-LYTE™): Use a substrate that, when phosphorylated, becomes susceptible to a developing reagent, leading to a change in fluorescence resonance energy transfer (FRET). Measure the fluorescence signal.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Logical Workflow for Kinase Panel Screening
Caption: Workflow for a typical biochemical kinase panel screening assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess target engagement in a cellular context, providing evidence of a compound's interaction with its intended target in a more physiologically relevant environment.
Principle: The binding of a ligand (e.g., a drug) to its target protein often increases the thermal stability of the protein. CETSA® measures this change in thermal stability.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Quantification: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Target Protein Detection: Detect the amount of the soluble target protein at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conceptual Diagram of the Cellular Thermal Shift Assay (CETSA®)
Sources
- 1. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iomcworld.com [iomcworld.com]
- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Anti-inflammatory Properties of Pyridazinone Derivatives
Introduction: The Therapeutic Promise of Pyridazinone Scaffolds in Inflammation
Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes. However, their long-term use is fraught with risks, especially gastrointestinal complications, due to the non-selective inhibition of both COX-1, which has a protective role in the gut, and COX-2, which is inducible during inflammation.[2][3]
This therapeutic gap has driven the search for safer, more targeted anti-inflammatory agents. The pyridazinone core has emerged as a privileged scaffold in this endeavor.[4][5] Pyridazinone derivatives exhibit a remarkable range of pharmacological activities and, critically, often show reduced ulcerogenic effects compared to traditional NSAIDs.[2][6] Their versatile structure allows for functionalization at various positions, making them an attractive target for designing potent and selective inhibitors of key inflammatory mediators.[4][7] This guide provides a comprehensive framework for researchers to rigorously benchmark the anti-inflammatory properties of novel pyridazinone derivatives, comparing them against established standards through a suite of validated in vitro and in vivo assays. We will delve into the causality behind experimental choices, ensuring a robust and self-validating assessment of therapeutic potential.
Pillar 1: Mechanistic Grounding - Key Inflammatory Signaling Pathways
A thorough understanding of the molecular pathways driving inflammation is paramount to designing and interpreting any screening cascade. Pyridazinone derivatives often exert their anti-inflammatory effects by modulating two central signaling hubs: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] These pathways are responsible for the transcriptional upregulation of a host of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[10][11]
The NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of the inflammatory response.[10] In an unstimulated cell, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of IκB.[8] This event unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and drive the expression of pro-inflammatory genes.[12][13]
The MAPK Signaling Pathway
The MAPK family of serine-threonine kinases—comprising primarily ERK, JNK, and p38—also plays a pivotal role in translating extracellular inflammatory signals into cellular responses.[14][15] These kinases are activated via a three-tiered phosphorylation cascade (MAP3K → MAP2K → MAPK).[16] Once activated, MAPKs phosphorylate a variety of downstream targets, including transcription factors like AP-1, which collaborates with NF-κB to amplify the inflammatory response.[17][18]
Pillar 2: A Validated Experimental Workflow for Benchmarking
To comprehensively evaluate a pyridazinone derivative, a multi-tiered approach is essential, beginning with specific enzyme and cell-based in vitro assays and progressing to more complex in vivo models. This workflow ensures that observed activity is not an artifact of a single system and provides a holistic view of the compound's efficacy and mechanism.
Part 1: In Vitro Evaluation - Cellular and Enzymatic Assays
The initial screening phase aims to determine the direct inhibitory effects of the derivatives on key inflammatory enzymes and pathways in a controlled environment.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Causality: The primary goal is to determine if the pyridazinone derivatives directly inhibit COX enzymes and, crucially, to assess their selectivity for the inducible COX-2 isoform over the constitutive COX-1.[3] High selectivity for COX-2 is a hallmark of modern NSAIDs like celecoxib and is predictive of a reduced risk of gastrointestinal side effects.[19]
Experimental Protocol (Fluorometric Assay):
-
Reagent Preparation:
-
Prepare COX Assay Buffer, human recombinant COX-1 and COX-2 enzymes, a fluorescent probe (e.g., Amplex™ Red), and arachidonic acid (substrate) according to the kit manufacturer's instructions (e.g., BPS Bioscience, Assay Genie).[20][21]
-
Dissolve pyridazinone derivatives and reference compounds (Celecoxib, Indomethacin) in DMSO to create 10 mM stock solutions. Serially dilute in assay buffer to create a range of test concentrations (e.g., 0.01 µM to 100 µM).
-
-
Assay Setup:
-
In a 96-well white opaque plate, add assay buffer to all wells.
-
Add 10 µL of diluted test compounds, reference inhibitors (Positive Controls), or DMSO vehicle (Enzyme Control) to respective wells.
-
Add diluted COX-1 or COX-2 enzyme to all wells except the "No Enzyme" control.
-
-
Reaction and Measurement:
-
Add the COX probe and cofactor mixture to all wells.
-
Incubate the plate at 25°C for 10-15 minutes, protected from light.
-
Initiate the reaction by adding arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately begin kinetic measurement of fluorescence (Ex/Em = 535/587 nm) in a plate reader for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[inhibitor] and use non-linear regression to calculate the IC₅₀ value (the concentration required for 50% inhibition).[3]
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Cell-Based Assays in LPS-Stimulated Macrophages
Causality: Moving from an isolated enzyme to a cellular system provides a more biologically relevant context. Murine macrophage cell lines like RAW 264.7 are excellent models because they robustly produce key inflammatory mediators (NO, TNF-α, IL-6) via NF-κB and MAPK pathways upon stimulation with bacterial lipopolysaccharide (LPS).[22][23] This allows us to assess the compound's ability to suppress inflammation in a complex cellular milieu.
Protocol: Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[24]
-
Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of the pyridazinone derivatives or reference drugs. Incubate for 1-2 hours. This step allows the compounds to enter the cells before the inflammatory stimulus is applied.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis of NO and cytokine levels. Perform an MTT or similar viability assay on the remaining cells to rule out cytotoxicity as the cause of reduced mediator production.[23]
Nitric Oxide (NO) Production Assay (Griess Reaction)
Causality: During inflammation, iNOS is upregulated, leading to a surge in NO production, which contributes to vasodilation and cytotoxicity.[22] Measuring nitrite (NO₂⁻), a stable breakdown product of NO, in the culture supernatant is a reliable indicator of iNOS activity.[25][26]
Experimental Protocol:
-
Transfer 50 µL of the collected cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature.[27]
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Quantification (ELISA)
Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines whose production is tightly controlled by the NF-κB and MAPK pathways.[1] A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of these secreted proteins.[28][29]
Experimental Protocol (General Sandwich ELISA):
-
Coat Plate: Coat a 96-well ELISA plate with a capture antibody specific for either mouse TNF-α or IL-6. Incubate overnight at 4°C.[30]
-
Wash and Block: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours.[31]
-
Add Samples: Add 100 µL of collected cell supernatants and cytokine standards (in serial dilution) to the wells. Incubate for 2 hours at room temperature.
-
Wash and Add Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour.[28]
-
Wash and Add Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (horseradish peroxidase). Incubate for 30 minutes.
-
Develop and Read: Wash the plate thoroughly. Add a TMB substrate solution. A blue color will develop. Stop the reaction with sulfuric acid (turns yellow).[30]
-
Measure the absorbance at 450 nm. Calculate the cytokine concentrations in the samples based on the standard curve.
Data Presentation: In Vitro Screening Results
Summarize all quantitative data into a clear, comparative table.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| PDZ-001 | 25.4 | 0.5 | 50.8 | 5.2 | 3.8 | 4.5 |
| PDZ-002 | >100 | 1.2 | >83.3 | 10.1 | 8.9 | 9.7 |
| PDZ-003 | 5.1 | 4.8 | 1.1 | 25.6 | 30.1 | 28.4 |
| Celecoxib | 15.0 | 0.05 | 300 | 1.5 | 0.9 | 1.2 |
| Indomethacin | 0.1 | 0.9 | 0.11 | 2.1 | 1.8 | 2.0 |
Note: Data are hypothetical examples for illustrative purposes.
Part 2: In Vivo Validation - Acute Inflammatory Model
Causality: While in vitro assays are crucial for mechanistic insights, they do not capture the complexity of a whole-organism response, including pharmacokinetics (absorption, distribution, metabolism, excretion) and interactions with various cell types. In vivo models are therefore indispensable for validating the therapeutic potential of lead candidates.[32]
Carrageenan-Induced Paw Edema in Rats
Causality: This is a classic, highly reproducible model of acute inflammation.[33][34] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins, requiring COX enzyme activity.[32] Measuring the reduction in paw swelling (edema) is a direct indicator of a compound's anti-inflammatory efficacy in vivo.
Experimental Protocol:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide animals into groups (n=6 per group): Vehicle Control (e.g., 0.5% CMC), Positive Control (Indomethacin, 10 mg/kg), and Test Groups (Pyridazinone derivatives at various doses, e.g., 10, 30, 50 mg/kg).
-
Administer the compounds orally (p.o.) or intraperitoneally (i.p.).
-
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Edema Measurement:
-
Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The volume of edema is calculated as the difference between the volume at time 't' and the initial volume (Vt - V₀).
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point, particularly at the 3-hour mark.
-
Percent Inhibition = [ (Vcontrol - Vtreated) / Vcontrol ] x 100.
-
Data Presentation: In Vivo Efficacy
| Treatment Group (Dose, p.o.) | Paw Edema Volume at 3h (mL ± SEM) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | - |
| PDZ-001 (30 mg/kg) | 0.41 ± 0.04 | 51.8% |
| PDZ-002 (30 mg/kg) | 0.55 ± 0.05 | 35.3% |
| Indomethacin (10 mg/kg) | 0.38 ± 0.03* | 55.3% |
*Note: Data are hypothetical examples. p < 0.05 compared to Vehicle Control.
Conclusion: Synthesizing the Data for Lead Candidate Selection
This comprehensive benchmarking guide provides a robust framework for the systematic evaluation of novel pyridazinone derivatives. By integrating mechanistic studies with a tiered screening cascade—from specific enzyme inhibition assays to cell-based functional readouts and whole-animal models—researchers can make informed decisions. The ideal lead candidate will exhibit high potency in inhibiting COX-2 and suppressing the production of NO and pro-inflammatory cytokines, coupled with a high COX-2 selectivity index to predict a favorable safety profile.[7][23] Crucially, this in vitro promise must translate to significant efficacy in a relevant in vivo model of inflammation.[33] By adhering to these principles of scientific integrity and logical progression, the journey from a promising chemical scaffold to a viable anti-inflammatory therapeutic can be navigated with confidence and precision.
References
-
Hassan, M. S. A., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]
-
Hassan, M. S. A., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2022). Anti-inflammatory activity of pyridazinones: A review. PubMed, 35532297. [Link]
-
Jadhav, V. B., & Shingare, M. S. (2018). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Drug Discovery Technologies, 15(3), 231–241. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15, 649-661. [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCI Cancer Research Data Commons. [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
Raphael, I., Nalawade, S., Eagar, T. N., & Forsthuber, T. G. (2015). NF-κB in T cells: a master regulator of T-cell biology. Frontiers in Immunology, 6, 349. [Link]
-
Atta, U. R., & Nasir, A. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Inflammation Research, 12, 307-317. [Link]
-
Juthamanee, C., & Srimaha-Attaphol, P. (2021). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Cellular Neuroscience, 15, 681711. [Link]
-
Khan, I., & Zaib, S. (2017). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Medicinal Chemistry, 9(1), 95-127. [Link]
-
Umar, M. I., Altaf, R., Iqbal, M. A., & Sadiq, M. B. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Science International (Lahore), 22(3), 199-203. [Link]
-
Khan, I., & Zaib, S. (2017). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. PubMed, 27958766. [Link]
-
MAPK signalling pathway: Significance and symbolism. (2025). ScienceDirect. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
CUSABIO. (n.d.). MAPK signaling pathway. CUSABIO. [Link]
-
Huang, P., Han, J., & Hui, L. (2011). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience, 1(1), 32. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (2021). International Journal of Pharmaceutical Sciences and Research, 12(9), 4696-4702. [Link]
-
PCBIS. (n.d.). Nitric oxide secretion assay by murine macrophages. Université de Strasbourg. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
-
El-Sayed, M. A., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research, 85(2), e22173. [Link]
-
Bowdish Lab. (2011). CYTOKINE ELISA. McMaster University. [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]
-
O'Connor, R. A., & Glick, G. D. (2014). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 1172, 15-26. [Link]
-
Hassan, M. S. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]
-
In vivo murine models for evaluating anti-arthritic agents: An updated review. (2024). Journal of Applied Pharmaceutical Science, 14(10), 001-016. [Link]
-
Singh, V. (2018). Cell Culture and estimation of cytokines by ELISA. Protocols.io. [Link]
-
Zergat, A., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (89), e51523. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (2022). Molecules, 27(19), 6539. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). Molecules, 27(12), 3737. [Link]
-
Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity. (1998). Journal of Leukocyte Biology, 64(4), 509-515. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). Semantic Scholar. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2021). SAR Publication. [Link]
-
Nitric oxide assay on mouse primary macrophages using Griess reagent. (n.d.). ResearchGate. [Link]
-
Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis. (1998). Infection and Immunity, 66(9), 4130-4136. [Link]
-
NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). RSC Medicinal Chemistry. [Link]
-
Indocin vs Celebrex. (n.d.). Power. [Link]
-
Celecoxib versus indomethacin as prevention of arthrofibrosis. A perspective case-control study. (2020). Lo Scalpello - Journal, 34(3), 114-119. [Link]
-
Indomethacin and celecoxib impair rotator cuff tendon-to-bone healing. (2006). The American Journal of Sports Medicine, 34(3), 362-369. [Link]
-
Celecoxib, indomethacin, and ibuprofen prevent 6-hydroxydopamine-induced PC12 cell death through the inhibition of NFκB and SAPK/JNK pathways. (2003). Neuroscience Letters, 345(2), 93-96. [Link]
Sources
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sarpublication.com [sarpublication.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 17. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 18. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indocin vs Celebrex | Power [withpower.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Nitric oxide secretion assay by murine macrophages | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 26. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cytokine Elisa [bdbiosciences.com]
- 29. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 31. bowdish.ca [bowdish.ca]
- 32. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 33. semanticscholar.org [semanticscholar.org]
- 34. ijpras.com [ijpras.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(6-Methylpyridazin-3-YL)benzoic Acid and Related Chemical Waste
The procedures outlined herein are grounded in guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), as well as best practices from leading research institutions.[1][2][3][4][5][6]
Section 1: Hazard Assessment and Waste Characterization
Before any disposal activities commence, a thorough hazard assessment is paramount. While specific toxicological and ecotoxicological data for 4-(6-Methylpyridazin-3-YL)benzoic acid are limited, we can infer potential hazards from the parent molecule, benzoic acid, and related derivatives.
1.1 Inferred Hazard Profile
Based on the Safety Data Sheets for benzoic acid, the following hazards should be anticipated[7][8][9][10][11]:
-
Skin Irritation: May cause skin irritation upon contact.
-
Serious Eye Damage: Poses a risk of serious eye damage.
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the lungs, through inhalation.
-
Aquatic Toxicity: May be harmful to aquatic life.
Therefore, this compound must be treated as a hazardous chemical waste.
1.2 Waste Classification
All waste containing this compound, including pure, unused product, reaction byproducts, and contaminated materials, must be classified as hazardous waste. This ensures it is handled and disposed of in accordance with the stringent regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA).[1][2]
| Parameter | Classification/Guideline | Reference |
| Waste Type | Hazardous Chemical Waste | Inferred from Benzoic Acid SDS[7][9] |
| Primary Hazards | Skin Irritant, Serious Eye Damage, Potential Organ Toxicity | Inferred from Benzoic Acid SDS[9][11] |
| Disposal Route | Approved Hazardous Waste Disposal Facility | EPA/RCRA Guidelines[1][2] |
| Container Type | Chemically compatible, leak-proof, with a secure screw-on cap | University & Regulatory Guidelines[12][13] |
Section 2: Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper PPE protocols is non-negotiable when handling any hazardous chemical waste.
2.1 Mandatory PPE
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If a splash risk exists, a face shield should be worn in addition to goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and ensure they are inspected for any signs of degradation before use.
-
Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
2.2 Safe Handling Practices
-
All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid the generation of dust when handling the solid material.[10]
-
Ensure an eyewash station and safety shower are readily accessible.[7][10]
Section 3: Step-by-Step Disposal Protocol
The following protocol details the systematic procedure for the collection and disposal of waste containing this compound.
3.1 Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[13][14]
-
Step 1: Designate a Satellite Accumulation Area (SAA). Establish a designated area in the laboratory for the accumulation of hazardous waste. This area must be under the direct control of laboratory personnel.[13][15]
-
Step 2: Select an Appropriate Waste Container. Use a container that is in good condition, compatible with the chemical waste, and has a leak-proof, screw-on cap. The original manufacturer's container is often a suitable choice.[12][13][14][16]
-
Step 3: Label the Waste Container. Affix a "Hazardous Waste" label to the container immediately upon adding the first amount of waste. The label must include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Eye Damage").[14][15][16]
-
Step 4: Collect the Waste.
-
Solid Waste: Carefully transfer the solid this compound into the designated waste container. Avoid creating dust.
-
Contaminated Labware: Items such as gloves, weigh boats, and pipette tips that are contaminated with the chemical should be double-bagged in clear plastic bags and placed in a designated solid waste container.[12]
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent. This rinsate must be collected and treated as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste.[16]
-
3.2 Storage and Removal
-
Step 5: Secure Storage. Keep the hazardous waste container securely closed at all times, except when adding waste.[12][13][16] Store the container in a secondary containment tray to capture any potential leaks.[12]
-
Step 6: Adhere to Accumulation Limits. Do not exceed the volume or time limits for waste accumulation in an SAA as defined by your institution's Environmental Health & Safety (EH&S) department and EPA regulations.[12][17]
-
Step 7: Arrange for Disposal. Contact your institution's EH&S department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[16][18]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Section 4: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If safe to do so, prevent the spill from spreading.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EH&S department.
Section 5: Regulatory Compliance
Compliance with local, state, and federal regulations is mandatory. The EPA's regulations under RCRA govern the management of hazardous waste from "cradle to grave."[1][2] Additionally, OSHA's Hazard Communication Standard and regulations for hazardous waste operations (HAZWOPER) ensure worker safety.[3][4][6] It is the responsibility of the waste generator to ensure that all waste is properly identified, labeled, stored, and disposed of through a licensed hazardous waste facility.[1]
By adhering to the procedures outlined in this guide, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- How to Store and Dispose of Hazardous Chemical Waste. (n.d.). UC San Diego.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Hazardous Waste and Disposal. (n.d.). American Chemical Society.
- Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University.
- Hazardous Waste Disposal Guide. (2023). Northwestern University.
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.
- OSHA Rules for Hazardous Chemicals. (n.d.). DuraLabel.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager.
- Regulation of Laboratory Waste. (n.d.). American Chemical Society.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US EPA.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). OSHA.
- Safety Data Sheet - Benzoic Acid. (2025). Sigma-Aldrich.
- Hazardous Waste - Overview. (n.d.). OSHA.
- Safety Data Sheet - Benzoic Acid. (2012). Thermo Fisher Scientific.
- Safety Data Sheet - Benzoic Acid. (2012). Fisher Scientific.
- Safety Data Sheet - Benzoic Acid. (2024). Sigma-Aldrich.
- Safety Data Sheet - Benzoic Acid. (n.d.). Meta-Sci.
- Safety Data Sheet - Benzoic Acid. (n.d.). Carl Roth.
Sources
- 1. needle.tube [needle.tube]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 4. resources.duralabel.com [resources.duralabel.com]
- 5. osha.gov [osha.gov]
- 6. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. ilpi.com [ilpi.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. carlroth.com [carlroth.com]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 17. epa.gov [epa.gov]
- 18. acs.org [acs.org]
Comprehensive Safety Protocol: Handling 4-(6-Methylpyridazin-3-YL)benzoic acid in a Research Environment
Hazard Analysis: A Tale of Two Moieties
Understanding the potential hazards of 4-(6-Methylpyridazin-3-YL)benzoic acid begins with dissecting its structure. The molecule is an amalgam of a substituted pyridazine and a benzoic acid, each contributing to its overall chemical personality and potential reactivity.
-
The Pyridazine Core: The pyridazine ring is a nitrogen-containing heterocycle. Compounds in this class are known for their unique physicochemical properties which are valuable in drug discovery.[1] However, from a safety perspective, pyridazine and its derivatives should be handled with care. They can cause skin, eye, and respiratory irritation.[2][3] Structurally similar compounds are often classified as harmful if swallowed or in contact with skin.[4]
-
The Benzoic Acid Functionality: The carboxylic acid group makes the compound acidic. Benzoic acid itself is known to cause skin irritation and serious eye damage.[5][6] If the compound is a fine powder, it may also pose a dust explosion hazard and can be harmful if inhaled, potentially causing damage to organs through prolonged or repeated exposure.[5]
Inferred Hazard Profile for this compound: Based on this analysis, it is prudent to treat this compound as, at a minimum:
-
A skin irritant.
-
A serious eye irritant.
-
Potentially harmful if swallowed or inhaled.
-
A potential respiratory irritant.
The Hierarchy of Controls: Beyond PPE
Before detailing specific PPE, it is critical to implement a broader safety strategy. The "Hierarchy of Controls" is a fundamental concept in laboratory safety that prioritizes the most effective measures. PPE, while essential, is the final line of defense.
-
Engineering Controls: These are the most effective controls. Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure safety showers and eyewash stations are readily accessible.[5][7]
-
Administrative Controls: Establish clear Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures and are aware of the potential hazards.
-
Personal Protective Equipment (PPE): This is the focus of the subsequent sections and is to be used in conjunction with the controls listed above.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific task and the associated risks of exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfers (Solid) | Safety glasses with side shields (minimum); Chemical splash goggles recommended.[8] | Disposable nitrile or neoprene gloves.[8][9] Double-gloving is recommended for neat compounds. | Fully-buttoned laboratory coat, long pants, and closed-toe shoes.[10] | Not typically required if performed within a certified chemical fume hood. |
| Solution Preparation and Transfers | Chemical splash goggles.[8] | Disposable nitrile or neoprene gloves.[8][9] | Fully-buttoned laboratory coat, long pants, and closed-toe shoes.[10] | Not required if performed within a certified chemical fume hood. |
| High-Energy Operations (e.g., sonicating, heating, vortexing) | Chemical splash goggles and a full-face shield.[8][10] | Disposable nitrile or neoprene gloves.[8][9] | Fully-buttoned laboratory coat and a chemical-resistant apron over the top. | Consider a NIOSH-approved respirator with particulate filters if there's a risk of aerosol generation outside of a fume hood.[8][11] |
| Large-Scale Operations (>10g) | Chemical splash goggles and a full-face shield.[8][10] | Chemical-resistant gloves (e.g., butyl rubber) with a longer cuff.[8] | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes. | A NIOSH-approved respirator with organic vapor and particulate cartridges may be necessary.[8][11] |
Detailed PPE Specifications
-
Eye and Face Protection: All eyewear must meet ANSI Z87.1 standards.[10] Chemical splash goggles should be worn whenever there is a risk of splashes.[8] A face shield provides an additional layer of protection and should be worn over goggles during higher-risk procedures.[10]
-
Hand Protection: Disposable nitrile gloves offer good protection against incidental contact with a wide range of chemicals.[10] Always inspect gloves for tears or punctures before use. For prolonged contact or when working with larger quantities, consult a glove manufacturer's compatibility chart to select the most appropriate material (e.g., butyl rubber).[8] Remove gloves using the proper technique to avoid contaminating your skin.
-
Body Protection: A flame-resistant (FR) lab coat is recommended. Clothing worn underneath should be made of natural fibers like cotton.[10] Polyester and other synthetic fabrics can melt and fuse to the skin in a fire. Ensure your legs and feet are fully covered.
Operational Plan: From Set-up to Clean-up
A meticulous, step-by-step approach is crucial for safe handling.
Step 1: Pre-Operational Checklist
-
Verify that the chemical fume hood has a current certification.
-
Designate a specific area within the hood for the handling of this compound.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them in the designated area.
-
Locate the appropriate hazardous waste container and ensure it is properly labeled.[4]
-
Don the appropriate PPE as determined by your task-based risk assessment.
Step 2: Handling the Compound
-
Weighing: If weighing a solid, use a disposable weigh boat. Perform this task in the fume hood to contain any dust.
-
Transfers: When transferring the solid or a solution, do so slowly and carefully to avoid splashes or aerosol generation.
-
Work Practices: Keep containers of the compound sealed when not in use.
Step 3: Post-Operational Decontamination and Disposal
-
Decontamination: Thoroughly wipe down the designated work area in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.[12]
-
Waste Disposal: All materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.[4][12]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a separate, compatible, and clearly labeled container. Do not mix with incompatible wastes.[12]
-
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[13]
Emergency Procedures
In all cases of exposure, seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[5][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][13]
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).[12] Collect the absorbed material into a sealed container for hazardous waste disposal.[12]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow based on task-specific risk assessment.
References
-
Pyridazine | C4H4N2 | CID 9259. PubChem, National Institutes of Health. Available from: [Link]
-
Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety. Available from: [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available from: [Link]
-
What PPE Should You Wear When Handling Acid? LeelineWork. Available from: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC, National Institutes of Health. Available from: [Link]
-
Pyridine Standard Operating Procedure. Washington State University. Available from: [Link]
-
Preparation of Carboxylic Acids. Chemistry Steps. Available from: [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. Available from: [Link]
-
Preparing Carboxylic Acids: Description & Methods. Study.com. Available from: [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Ali Safa. Available from: [Link]
-
Making carboxylic acids. Chemguide. Available from: [Link]
-
Methods of Preparation of Carboxylic Acids. BYJU'S. Available from: [Link]
-
Preparation and Reaction of Carboxylic Acids. Michigan State University. Available from: [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine | C4H4N2 | CID 9259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ilpi.com [ilpi.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. leelinework.com [leelinework.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
